Dipentaerythritol pentaacrylate
Description
Properties
IUPAC Name |
[2-(hydroxymethyl)-3-prop-2-enoyloxy-2-[[3-prop-2-enoyloxy-2,2-bis(prop-2-enoyloxymethyl)propoxy]methyl]propyl] prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H32O12/c1-6-19(27)33-14-24(11-26,15-34-20(28)7-2)12-32-13-25(16-35-21(29)8-3,17-36-22(30)9-4)18-37-23(31)10-5/h6-10,26H,1-5,11-18H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INXWLSDYDXPENO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)OCC(CO)(COCC(COC(=O)C=C)(COC(=O)C=C)COC(=O)C=C)COC(=O)C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H32O12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
82200-28-0 | |
| Record name | 2-Propenoic acid, 1,1′-[2-[[3-hydroxy-2,2-bis[[(1-oxo-2-propen-1-yl)oxy]methyl]propoxy]methyl]-2-[[(1-oxo-2-propen-1-yl)oxy]methyl]-1,3-propanediyl] ester, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=82200-28-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID7041887 | |
| Record name | Dipentaerythritol pentaacrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7041887 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
524.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid; NKRA; Other Solid; Water or Solvent Wet Solid | |
| Record name | 2-Propenoic acid, 1,1'-[2-[[3-hydroxy-2,2-bis[[(1-oxo-2-propen-1-yl)oxy]methyl]propoxy]methyl]-2-[[(1-oxo-2-propen-1-yl)oxy]methyl]-1,3-propanediyl] ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
60506-81-2 | |
| Record name | Dipentaerythritol pentaacrylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=60506-81-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dipentaerythritol pentaacrylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060506812 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Propenoic acid, 1,1'-[2-[[3-hydroxy-2,2-bis[[(1-oxo-2-propen-1-yl)oxy]methyl]propoxy]methyl]-2-[[(1-oxo-2-propen-1-yl)oxy]methyl]-1,3-propanediyl] ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Dipentaerythritol pentaacrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7041887 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-[[3-hydroxy-2,2-bis[[(1-oxoallyl)oxy]methyl]propoxy]methyl]-2-[[(1-oxoallyl)oxy]methyl]-1,3-propanediyl diacrylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.592 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIPENTAERYTHRITOL PENTAACRYLATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U88TPI58VI | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
What are the physical properties of Dipentaerythritol pentaacrylate?
An In-depth Technical Guide to the Physical Properties of Dipentaerythritol (B87275) Pentaacrylate
Introduction
Dipentaerythritol pentaacrylate (DPEPA) is a multifunctional acrylate (B77674) monomer known for its high reactivity and ability to form densely cross-linked polymer networks.[1] Its molecular structure, characterized by a dipentaerythritol core with five acrylate functional groups, makes it a valuable component in applications requiring enhanced mechanical properties, chemical resistance, and durability.[2] This guide provides a comprehensive overview of the core physical properties of DPEPA, intended for researchers, scientists, and professionals in drug development and material science. DPEPA is frequently used in coatings, adhesives, dental materials, and 3D printing photopolymerization processes.[2]
Chemical Identity
-
IUPAC Name : [2-(hydroxymethyl)-3-prop-2-enoyloxy-2-[[3-prop-2-enoyloxy-2,2-bis(prop-2-enoyloxymethyl)propoxy]methyl]propyl] prop-2-enoate[2][3]
It is often commercially available as a mixture of penta- and hexa-acrylate esters, sometimes containing an inhibitor like MEHQ (hydroquinone monomethyl ether) to prevent spontaneous polymerization.[1][6]
Physical and Chemical Properties
The physical characteristics of this compound are crucial for its application in various formulations. These properties are summarized in the table below.
| Property | Value | Conditions / Notes | Source(s) |
| Molecular Weight | 524.51 g/mol | [3][4][5][7] | |
| Appearance | Light yellow, viscous, transparent liquid | [1][8] | |
| Density | 1.155 g/mL | at 25 °C | [1][2][4][6][7][9] |
| 1.170 g/mL | |||
| 1.197 g/cm³ | [10] | ||
| Viscosity | 5,000 - 8,000 cP | at 25 °C | [11] |
| 13,600 cP | at 25 °C | [2][4] | |
| Refractive Index | 1.490 | n20/D | [1][2][4][6][12] |
| Boiling Point | 619.6 °C | at 760 mmHg | [1][10][12] |
| Melting Point | Not Available | [1][7] | |
| Flash Point | >230 °F (>110 °C) | Closed Cup | [1][4] |
| 113 °C | Closed Cup | [5] | |
| 197.2 °C | [10] | ||
| Vapor Pressure | 6.01 x 10⁻¹⁸ mmHg | at 25 °C | [1] |
| pKa | 13.79 ± 0.10 | Predicted | [1][4][8] |
| Solubility | Insoluble in most hydrocarbons, slightly soluble in alcohol, soluble in water. | Data for the parent compound, Pentaerythritol.[13] Specific quantitative data for DPEPA is not readily available. | [13] |
Experimental Protocols
Detailed experimental protocols for the determination of the physical properties listed above are not typically disclosed in commercial technical data sheets or safety data sheets. However, these properties are measured using standard analytical techniques:
-
Density : Measured using a pycnometer or a digital density meter at a specified temperature, typically 25 °C.
-
Viscosity : Determined using a rotational viscometer or rheometer, which measures the resistance of the liquid to flow at a controlled temperature.
-
Refractive Index : Measured with a refractometer (e.g., an Abbé refractometer) using the sodium D-line (589 nm) at 20 °C.
-
Flash Point : Determined using standardized methods such as the Cleveland Open-Cup (COC) or Pensky-Martens Closed-Cup (PMCC) tests, which measure the lowest temperature at which vapors will ignite.
-
Boiling Point : Can be determined by distillation under controlled pressure (e.g., at 760 mmHg) or estimated using computational models.
Application Workflow: UV Curing Process
This compound is a key monomer in formulations that are cured using ultraviolet (UV) light. Its high functionality allows for the rapid formation of a hard, cross-linked polymer network upon exposure to UV radiation in the presence of a photoinitiator. A generalized workflow for this process is illustrated below.
Caption: Generalized workflow for the UV curing of a formulation containing this compound.
Safety and Handling
This compound is considered an irritant.[3]
-
Hazards : It may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[7][14]
-
Precautions : When handling, appropriate personal protective equipment (PPE) should be used, including safety glasses with side-shields or goggles, protective gloves, and protective clothing.[5] Work should be conducted in a well-ventilated area to avoid inhaling vapors.[5][14]
-
Storage : DPEPA should be stored in a dry, cool, and well-ventilated place in tightly closed containers.[5] It is sensitive to light and should be protected from it.[15] It is a combustible liquid.[16]
References
- 1. lookchem.com [lookchem.com]
- 2. Buy this compound | 60506-81-2 [smolecule.com]
- 3. This compound | C25H32O12 | CID 108956 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | 60506-81-2 [chemicalbook.com]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. 二季戊四醇戊-/己-丙烯酸 contains ≤650 ppm MEHQ as inhibitor | Sigma-Aldrich [sigmaaldrich.com]
- 7. aksci.com [aksci.com]
- 8. guidechem.com [guidechem.com]
- 9. This compound | CAS#:60506-81-2 | Chemsrc [chemsrc.com]
- 10. Pentaerythritol penta/hexa-acrylate, contains ≤650ppm MEHQ as inhibitor | 60506-81-2 | FP31671 [biosynth.com]
- 11. SPECIFICATION [hannong.co.kr]
- 12. alfa-chemistry.com [alfa-chemistry.com]
- 13. gantrade.com [gantrade.com]
- 14. chemicalbook.com [chemicalbook.com]
- 15. labsolu.ca [labsolu.ca]
- 16. Dipentaerythritol penta-/hexa-acrylate MEHQ = 650ppm inhibitor 60506-81-2 [sigmaaldrich.com]
An In-depth Technical Guide to the Synthesis and Purification of Dipentaerythritol Pentaacrylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and purification of Dipentaerythritol (B87275) pentaacrylate (DiPenta), a versatile multifunctional acrylate (B77674) monomer. DiPenta is a valuable crosslinking agent in the development of advanced materials due to its ability to form highly cross-linked polymer networks, which enhances thermal stability, hardness, and chemical resistance. This document offers detailed experimental protocols, quantitative data summaries, and visual representations of the chemical processes involved, tailored for a scientific audience engaged in materials research and development.
Synthesis of Dipentaerythritol Pentaacrylate
The most common and industrially relevant method for synthesizing this compound is the direct esterification of dipentaerythritol with acrylic acid. This reaction is typically catalyzed by an acid and carried out in the presence of a polymerization inhibitor to prevent the premature polymerization of the acrylate functional groups.
Core Reaction Signaling Pathway
The synthesis of DiPenta primarily proceeds through an acid-catalyzed esterification reaction. The following diagram illustrates the conceptual pathway of this process.
Experimental Protocol: Direct Esterification
This protocol is a synthesized procedure based on common laboratory and patented methods.
Materials:
-
Dipentaerythritol
-
Acrylic acid
-
p-Toluenesulfonic acid (catalyst)
-
Hydroquinone (B1673460) or Monomethyl ether hydroquinone (MEHQ) (polymerization inhibitor)
-
Toluene (B28343) (solvent)
-
Sodium hydroxide (B78521) solution (for neutralization)
-
Saturated sodium chloride solution
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate (drying agent)
Equipment:
-
Three-neck round-bottom flask
-
Dean-Stark apparatus with a condenser
-
Mechanical stirrer
-
Heating mantle with a temperature controller
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a three-neck round-bottom flask equipped with a mechanical stirrer, a Dean-Stark apparatus connected to a condenser, and a temperature probe, add dipentaerythritol, acrylic acid, toluene, p-toluenesulfonic acid, and a polymerization inhibitor.
-
Esterification: Heat the reaction mixture to reflux (typically 90-120°C). The water formed during the esterification will be azeotropically removed with toluene and collected in the Dean-Stark trap.[1] Continue the reaction until the theoretical amount of water is collected or the reaction progress is confirmed by techniques like monitoring the acid value of the reaction mixture.[2]
-
Cooling and Neutralization: Once the reaction is complete, cool the mixture to room temperature. Transfer the reaction mixture to a separatory funnel.
-
Washing: Wash the organic layer sequentially with a dilute sodium hydroxide solution to neutralize the acidic catalyst and any unreacted acrylic acid. Follow this with washes with a saturated sodium chloride solution and then with distilled water until the aqueous layer is neutral.
-
Drying: Dry the organic layer over an anhydrous drying agent like magnesium sulfate or sodium sulfate.
-
Solvent Removal: Filter off the drying agent and remove the toluene under reduced pressure using a rotary evaporator to obtain the crude this compound product.
Quantitative Data from Synthesis Experiments
The following table summarizes various reaction conditions and outcomes for the synthesis of this compound, compiled from patent literature.
| Parameter | Example 1[2] | Example 2[3] |
| Reactants | Dipentaerythritol, Acrylic Acid | Dipentaerythritol, Acrylic Acid |
| Catalyst | p-Toluenesulfonic acid (1.2-4.2% of total reactant mass) | Sulfonic functionalized mesoporous molecular sieve |
| Inhibitor | Thiodiphenylamine (0.3-0.5% of total reactant mass) | p-Hydroxyanisole |
| Solvent | Toluene (50-90% of total reactant mass) | Dimethylformamide |
| Reaction Temperature | Reflux under vacuum (-0.04 to -0.08 MPa) | 95°C |
| Reaction Time | 2-9 hours | 7.5 hours |
| Yield | >70% | ~82.6% |
| Product Purity | High purity, good color | DiPenta: 79.7%, Tri-acrylate: 4.1%, Tetra-acrylate: 6.3%, Hexa-acrylate: 8.4% |
Purification of this compound
The crude product obtained from the synthesis typically contains a mixture of dipentaerythritol esters (tetra-, penta-, and hexa-acrylates), unreacted starting materials, catalyst, and inhibitor.[3] For many applications, particularly in the pharmaceutical and high-performance materials sectors, a high degree of purity is required.
Purification Workflow
The following diagram outlines a general workflow for the purification of DiPenta, encompassing both industrial and laboratory-scale techniques.
Experimental Protocols for Purification
This method, adapted from patent literature, focuses on minimizing wastewater by avoiding aqueous washes.
Materials:
-
Crude this compound in solvent
-
Caustic soda flakes
-
Magnesium polysilicate adsorbent
-
Alkaline Ca-bentonite
-
Calcium oxide
Procedure:
-
Neutralization: To the crude reaction mixture, add caustic soda flakes and a small amount of water to neutralize the acid catalyst.[4]
-
Adsorption of Salts: Add magnesium polysilicate adsorbent to absorb the salts formed during neutralization.[4]
-
Solvent and Water Removal: Dewater and remove the solvent under reduced pressure.[4]
-
Filtration: Filter the mixture to remove the adsorbent and the absorbed salts.[4]
-
Decolorization and Final Drying: Add alkaline Ca-bentonite and calcium oxide to the filtrate for decolorization and to remove any trace amounts of water and acid.[4]
-
Final Filtration: Filter the mixture to obtain the purified this compound product.[4]
For research applications requiring high purity, column chromatography is a standard technique.
Materials:
-
Crude this compound
-
Silica (B1680970) gel (for column chromatography)
-
Eluent (e.g., a gradient of ethyl acetate (B1210297) in hexanes)
Procedure:
-
Column Packing: Prepare a silica gel column using a suitable slurry packing method with a non-polar solvent like hexanes.
-
Sample Loading: Dissolve the crude DiPenta in a minimum amount of a suitable solvent (e.g., dichloromethane (B109758) or the initial eluent mixture) and load it onto the top of the silica gel column.
-
Elution: Elute the column with a solvent system of increasing polarity. A common system is a gradient of ethyl acetate in hexanes. The less polar components will elute first.
-
Fraction Collection: Collect fractions and monitor the separation using thin-layer chromatography (TLC).
-
Product Isolation: Combine the fractions containing the pure this compound and remove the solvent under reduced pressure.
Quantitative Data from Purification Experiments
The following table presents data related to the purification of acrylate esters, providing an indication of the effectiveness of different techniques.
| Purification Method | Starting Material | Conditions | Outcome | Reference |
| Neutralization & Washing | Crude DiPenta from esterification | Wash with saturated sodium carbonate, then saturated sodium chloride, then saturated calcium chloride. | Light yellow product, 78.5% yield of pentaerythritol (B129877) triacrylate. | CN103254073B |
| "Clean Production" | Crude dipentaerythritol hexaacrylate | Neutralization with caustic soda, adsorption with magnesium silicate, decolorization with bentonite (B74815) and CaO. | High yield, environmentally friendly process. | CN102633635B |
| Column Chromatography | Crude Pentaerythritol diacrylate | Not specified in detail. | Purity improved from 74% to 99%. | ResearchGate Article |
Conclusion
The synthesis of this compound via direct esterification is a well-established method, with key parameters such as catalyst choice, inhibitor, and reaction conditions influencing the yield and purity of the final product. For industrial applications, purification methods are geared towards efficiency and minimizing waste, often employing neutralization and adsorption techniques. For researchers requiring high-purity DiPenta for specialized applications, traditional laboratory techniques such as column chromatography and recrystallization are indispensable. The detailed protocols and data presented in this guide provide a solid foundation for the successful synthesis and purification of this compound in a research and development setting.
References
- 1. journalajocs.com [journalajocs.com]
- 2. CN102146034A - Method for preparing this compound - Google Patents [patents.google.com]
- 3. CN103254073B - Preparation method of high-purity (bi)pentaerythritol crylic acid non-complete esterification product - Google Patents [patents.google.com]
- 4. CN102633635B - Clean production method of dipentaerythritol hexaacrylate - Google Patents [patents.google.com]
An In-depth Technical Guide to Dipentaerythritol Penta/Hexa-Acrylate (DPEPA) Monomer: Molecular Weight, Functionality, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the dipentaerythritol (B87275) penta/hexa-acrylate (DPEPA) monomer, a key component in the formulation of a wide range of polymeric materials. This document details its fundamental properties, including molecular weight and functionality, and explores its applications in UV-curable coatings, adhesives, dental composites, and hydrogels for biomedical purposes. Detailed experimental protocols, quantitative data, and visualizations are provided to support researchers and professionals in the development of advanced materials.
Core Properties of DPEPA Monomer
Dipentaerythritol penta/hexa-acrylate is a multifunctional acrylate (B77674) monomer known for its high reactivity and ability to form densely cross-linked polymers. It is typically a mixture of penta- and hexa-acylated dipentaerythritol, contributing to its high functionality.[1]
Quantitative Data Summary
The following table summarizes the key quantitative properties of the DPEPA monomer.
| Property | Value | References |
| Molecular Weight | 524.5 g/mol | [1] |
| Molecular Formula | C25H32O12 | [1] |
| Density | 1.155 g/mL at 25 °C | [2][3] |
| Refractive Index | n20/D 1.49 | [2][3] |
| Functionality | 5-6 acrylate groups | [1] |
| Boiling Point | 619.6±55.0 °C (Predicted) | [2] |
| Flash Point | >230 °F | [2] |
| Viscosity | 13,600 cp (25 °C) | [2] |
Functionality and Polymerization Mechanism
The defining characteristic of DPEPA is its high number of acrylate functional groups, typically five or six per molecule.[1] These acrylate groups are highly reactive and readily participate in free-radical polymerization when exposed to an initiator, such as a photoinitiator activated by UV light.[1] This high functionality allows for the rapid formation of a dense, three-dimensional cross-linked polymer network, which imparts desirable properties such as high mechanical strength, chemical resistance, and thermal stability to the resulting material.[1]
The polymerization of DPEPA follows a standard free-radical mechanism involving initiation, propagation, and termination steps. The high concentration of reactive sites on the DPEPA molecule leads to a rapid curing process, making it ideal for applications requiring fast processing times.[1]
Caption: Free-radical polymerization mechanism of DPEPA monomer.
Experimental Protocols
This section provides detailed methodologies for key experiments involving the DPEPA monomer, offering a practical guide for laboratory applications.
Protocol 1: Formulation of a UV-Curable Coating
This protocol describes the preparation of a simple UV-curable coating using DPEPA as a cross-linking agent.
Materials:
-
Dipentaerythritol penta/hexa-acrylate (DPEPA)
-
Urethane (B1682113) Acrylate Oligomer (e.g., Ebecryl 204)
-
1,6-Hexanediol diacrylate (HDDA) as a reactive diluent
-
Trimethylolpropane triacrylate (TMPTA) as a co-monomer
-
Photoinitiator (e.g., Benzophenone)
-
Substrate (e.g., glass or metal panel)
-
UV curing system
Procedure:
-
Formulation Preparation: In a light-protected container, combine the urethane acrylate oligomer, DPEPA, HDDA, and TMPTA in the desired weight ratios. A typical starting formulation might be 50% oligomer, 20% DPEPA, 15% HDDA, and 15% TMPTA by weight.
-
Initiator Addition: Add the photoinitiator to the mixture at a concentration of 2-5% by weight of the total formulation.
-
Homogenization: Thoroughly mix the components until a homogenous, clear solution is obtained. Gentle heating (e.g., to 40-50°C) can be used to reduce viscosity and aid mixing, but care should be taken to avoid premature polymerization.
-
Coating Application: Apply a thin film of the formulation onto the substrate using a suitable method, such as spin coating, bar coating, or spray coating, to achieve the desired thickness.
-
UV Curing: Expose the coated substrate to a UV light source with an appropriate wavelength and intensity. The curing time will depend on the formulation, coating thickness, and the power of the UV lamp. Monitor the curing process until the coating is tack-free and fully hardened.
-
Characterization: Evaluate the properties of the cured coating, such as hardness, adhesion, chemical resistance, and gloss.
Protocol 2: Synthesis of a DPEPA-Based Hydrogel for Biomedical Applications
This protocol outlines the fabrication of a hydrogel scaffold using DPEPA, which can be explored for applications such as tissue engineering and drug delivery.
Materials:
-
Dipentaerythritol penta/hexa-acrylate (DPEPA)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Photoinitiator (e.g., Irgacure 2959)
-
(Optional) Bioactive agent or drug to be encapsulated
-
UV light source (365 nm)
Procedure:
-
Precursor Solution Preparation: Prepare a precursor solution by dissolving the photoinitiator (e.g., 0.5% w/v) in PBS.
-
DPEPA Addition: Add DPEPA to the precursor solution at the desired concentration (e.g., 10-30% w/v). The mixture may require sonication or vortexing to achieve a uniform dispersion.
-
(Optional) Encapsulation: If encapsulating a bioactive agent, dissolve or suspend it in the DPEPA-containing solution.
-
Photopolymerization: Transfer the solution into a mold of the desired shape and expose it to UV light (e.g., 365 nm, 10 mW/cm²) for a sufficient duration (e.g., 5-15 minutes) to induce photopolymerization and form the hydrogel.
-
Washing and Swelling: After polymerization, carefully remove the hydrogel from the mold and wash it extensively with fresh PBS to remove any unreacted monomer and photoinitiator. Allow the hydrogel to swell to equilibrium in PBS.
-
Characterization: Characterize the hydrogel for its swelling ratio, mechanical properties (e.g., compressive modulus), and, if applicable, the release profile of the encapsulated agent.
References
Navigating the Formulation Frontier: A Technical Guide to the Solubility of Dipentaerythritol Pentaacrylate
For Immediate Release
In the intricate landscape of scientific research and drug development, understanding the fundamental properties of chemical compounds is paramount. This technical guide offers an in-depth exploration of the solubility of dipentaerythritol (B87275) pentaacrylate (DPEPA) in organic solvents, a critical parameter for researchers, scientists, and formulation experts. While precise quantitative data for DPEPA remains elusive in publicly available literature, this document compiles existing qualitative information and provides standardized methodologies for its empirical determination.
Dipentaerythritol pentaacrylate is a multifunctional monomer recognized for its high reactivity and ability to form cross-linked networks.[1] Its utility spans from coatings and inks to the fabrication of advanced materials for microelectronics and drug delivery systems.[1][2] The solubility of DPEPA is a key factor in formulating homogeneous solutions for these applications.
Qualitative Solubility Profile of this compound
This compound is typically supplied as a light yellow, transparent liquid.[1][3] This physical state suggests miscibility with a range of organic solvents. While specific quantitative values are not widely reported, technical data sheets and related literature imply good solubility in common organic solvents used in polymer synthesis and coatings.
For context, it is useful to consider the solubility of the related polyol, dipentaerythritol, which is a white crystalline solid. Unlike its liquid pentaacrylate derivative, dipentaerythritol exhibits limited solubility in many organic solvents.
Table 1: Quantitative Solubility of Dipentaerythritol (Not the Pentaacrylate) in Select Organic Solvents
| Solvent | Temperature (°C) | Solubility ( g/100 g of solvent) |
| Methanol | 25 | 0.25 |
| Ethanol | 25 | 0.07 |
| Acetone | 25 | < 0.1 |
| Benzene | 25 | < 0.1 |
Source: PubChem[4]
The stark difference in physical form and the available data for the parent polyol underscore the necessity of empirical testing for specific formulation needs involving DPEPA.
Experimental Protocols for Solubility Determination
To address the absence of standardized quantitative data, the following section outlines a general experimental protocol for determining the solubility of DPEPA in various organic solvents. This methodology can be adapted to meet specific laboratory conditions and analytical capabilities.
Objective: To determine the saturation solubility of this compound in a given organic solvent at a specified temperature.
Materials:
-
This compound (DPEPA)
-
Selected organic solvents (e.g., acetone, ethanol, ethyl acetate, toluene, etc.)
-
Analytical balance
-
Vials or flasks with secure caps
-
Constant temperature bath or incubator
-
Magnetic stirrer and stir bars
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system
-
Volumetric flasks and pipettes
Methodology:
-
Preparation of Solvent: Equilibrate the chosen organic solvent to the desired experimental temperature (e.g., 25 °C) in the constant temperature bath.
-
Gravimetric Method (Initial Screening):
-
Add a known excess amount of DPEPA to a vial containing a measured volume of the temperature-equilibrated solvent.
-
Seal the vial and place it in the constant temperature bath on a magnetic stirrer.
-
Allow the mixture to equilibrate for a set period (e.g., 24-48 hours) to ensure saturation is reached.
-
After equilibration, cease stirring and allow any undissolved DPEPA to settle.
-
Carefully decant a known volume of the supernatant into a pre-weighed container.
-
Evaporate the solvent under controlled conditions (e.g., vacuum oven) until a constant weight of the dissolved DPEPA is obtained.
-
Calculate the solubility in grams per 100 mL or other suitable units.
-
-
Chromatographic Method (High Accuracy):
-
Prepare a series of standard solutions of DPEPA of known concentrations in the chosen solvent.
-
Generate a calibration curve by analyzing these standards using an appropriate HPLC or GC method.
-
Prepare a saturated solution as described in the gravimetric method (steps 2a-2c).
-
After equilibration, centrifuge the sample to ensure complete separation of undissolved material.
-
Carefully extract an aliquot of the clear supernatant and dilute it with a known volume of the solvent to bring the concentration within the range of the calibration curve.
-
Analyze the diluted sample using the calibrated HPLC or GC method to determine the precise concentration of DPEPA in the saturated solution.
-
Calculate the original solubility, accounting for the dilution factor.
-
Logical Workflow for Solubility Determination
The process of determining the solubility of a compound like DPEPA can be visualized as a systematic workflow.
Conclusion
While a comprehensive, publicly available database of quantitative solubility data for this compound in a wide array of organic solvents is currently lacking, this guide provides a foundational understanding for professionals in the field. The provided experimental protocols offer a clear path for researchers to generate the specific and precise data required for their formulation and development needs. The distinct difference in solubility between DPEPA and its parent polyol, dipentaerythritol, highlights the importance of such empirical determination. As the applications of DPEPA continue to expand, the generation and dissemination of such fundamental physicochemical data will be invaluable to the scientific community.
References
An In-depth Technical Guide to the Health and Safety Considerations for Handling Dipentaerythritol Pentaacrylate
This guide provides comprehensive health and safety information for researchers, scientists, and drug development professionals working with Dipentaerythritol pentaacrylate. The following sections detail the hazards, protective measures, and emergency procedures necessary for the safe handling of this compound.
Hazard Identification and Classification
This compound is classified as a hazardous chemical. The primary routes of exposure are inhalation, skin contact, and eye contact.[1] The compound is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2] It can also cause an allergic skin reaction.[3][4]
GHS Hazard Statements:
-
H317: May cause an allergic skin reaction.[4]
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is provided in the table below.
| Property | Value | Reference |
| Molecular Formula | C25H32O12 | [4][5] |
| Molecular Weight | 524.51 g/mol | [2][5] |
| Appearance | Liquid, Other Solid, Water or Solvent Wet Solid | [4] |
| Flash Point | 113 °C (closed cup) | [5] |
Toxicological Data
While specific acute toxicity data for this compound is not widely available, information on a closely related compound, Dipentaerythritol Hexaacrylate, provides some insight into its potential toxicity. The primary toxicological concerns are skin and eye irritation, and skin sensitization.[3]
| Test | Species | Route | Result | Reference |
| Acute Oral Toxicity (Dipentaerythritol Hexaacrylate) | Rat (female) | Oral | LD50: > 2,000 mg/kg | [3] |
| Acute Dermal Toxicity (Dipentaerythritol Hexaacrylate) | Rabbit (male/female) | Dermal | LD50: > 2,000 mg/kg | [3] |
Experimental Protocols: Safe Handling and Emergency Procedures
The following protocols are designed to ensure the safe handling of this compound and to provide clear instructions in the event of an emergency.
4.1. Engineering Controls and Personal Protective Equipment (PPE)
-
Ventilation: Handle the compound in a well-ventilated area.[2] Facilities should be equipped with an eyewash fountain.[1]
-
Eye and Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[2]
-
Skin Protection: Wear protective gloves (nitrile rubber is recommended; avoid natural rubber and PVC gloves) and impervious clothing, such as long-sleeved shirts and pants.[2][3] Gloves must be inspected before use.[2]
-
Respiratory Protection: If exposure limits are exceeded or irritation is experienced, a NIOSH/MSHA-approved respirator should be worn. For high airborne contaminant concentrations, positive-pressure supplied-air respirators may be necessary.
4.2. First Aid Measures
-
Inhalation: Move the victim to fresh air.[2] If breathing is difficult, administer oxygen.[2] If the victim is not breathing, provide artificial respiration, but do not use mouth-to-mouth resuscitation if the chemical was ingested or inhaled.[2] Seek immediate medical attention.[1]
-
Skin Contact: Immediately remove contaminated clothing.[1] Wash the affected area with soap and plenty of water for at least 15 minutes.[3] If skin irritation or a rash occurs, seek medical attention.[3]
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open.[1][3] Remove contact lenses if present and easy to do.[2] Continue rinsing and seek immediate medical attention.[1]
-
Ingestion: Rinse the mouth with water.[2] Do not induce vomiting.[2] Never give anything by mouth to an unconscious person.[2] Call a doctor or Poison Control Center immediately.[2]
4.3. Spill and Leak Procedures
-
Evacuation and Ventilation: Evacuate personnel to a safe area and ensure adequate ventilation.[2] Remove all sources of ignition.[2]
-
Personal Protection: Responders must wear appropriate personal protective equipment, including chemical-impermeable gloves and eye protection.[2]
-
Containment: Prevent further leakage or spillage if it is safe to do so.[2] Do not allow the chemical to enter drains.[2]
-
Cleanup: Collect the spilled material using non-sparking tools and transfer it to suitable, closed containers for disposal.[2] Adhered or collected material should be promptly disposed of in accordance with appropriate laws and regulations.[2]
Visualized Workflow for Safe Handling
The following diagram illustrates the logical workflow for the safe handling of this compound, from preparation to disposal.
Caption: Workflow for Safe Handling of this compound.
References
A Technical Guide to Research-Grade Dipentaerythritol Pentaacrylate: Sourcing and Application for Scientific Innovation
For researchers, scientists, and drug development professionals, the quality and characterization of reagents are paramount to the success of their work. Dipentaerythritol (B87275) pentaacrylate (DPEPA), a multifunctional acrylate (B77674) monomer, is a critical component in a variety of research applications, including the formulation of hydrogels for controlled drug release, the development of advanced dental materials, and as a crosslinker in 3D printing resins. This in-depth technical guide provides a comprehensive overview of commercial suppliers of research-grade DPEPA, methods for its characterization, and protocols for its use in key scientific applications.
Commercial Suppliers and Product Specifications
A number of chemical suppliers offer DPEPA, with varying grades and purities. For research and development purposes, it is crucial to source high-purity material to ensure reproducibility and minimize confounding variables. Below is a comparative table of prominent commercial suppliers and their available DPEPA products suitable for research applications. It is important to note that commercial DPEPA is often a mixture of tetra-, penta-, and hexa-acrylates. Researchers should request a certificate of analysis (CoA) to understand the specific composition of the product.
| Supplier | Product Name | Grade/Purity | Key Specifications |
| Merck (Sigma-Aldrich) | Dipentaerythritol penta-/hexa-acrylate | Quality Level 100 | Form: liquid; contains ≤650 ppm MEHQ as inhibitor; Density: 1.155 g/mL at 25 °C; Refractive index: n20/D 1.49. |
| Polysciences, Inc. | Dipentaerythritol pentaacrylate (mixture of tetra-, penta-, hexaacrylate) | Research Grade | A high-functionality acrylate monomer.[1] |
| Alfa Chemistry | Dipentaerythritol penta-/hexa-acrylate | Not specified | Contains ≤650 ppm MEHQ as inhibitor; Density: 1.155 g/mL at 25 °C; Refractive index: n20/D 1.49. |
| GIHI CHEMICALS CO.,LIMITED | This compound | Reagent Grade/99% | Appearance: light yellow transparent liquid; Density: 1.155 g/mL; Boiling Point: 619.6ºC at 760 mmHg; Flash Point: >110ºC; Refractive Index: 1.49. |
| HANGZHOU LEAP CHEM CO., LTD. | This compound | Industrial Grade | ISO Certified. |
Quality Control and Supplier Qualification Workflow
The selection of a suitable supplier for research-grade DPEPA is a critical first step. The following workflow outlines a systematic approach to qualifying a supplier and ensuring the quality of the procured material.
Figure 1. A flowchart outlining the process for identifying, evaluating, and qualifying a commercial supplier of research-grade this compound.
Experimental Protocols
Synthesis and Purification of High-Purity this compound
While commercial sources are readily available, some research applications may necessitate a higher purity of DPEPA than is commercially offered. The following is a generalized protocol for the synthesis and purification of DPEPA, based on established esterification methods.
References
An In-depth Technical Guide to the Basic Mechanism of DPEPA Free-Radical Polymerization
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of organophosphorus compounds into polymer structures has garnered significant attention due to the unique properties they impart, most notably flame retardancy and enhanced thermal stability. Among these, 9,10-dihydro-9-oxa-10-phosphaphenanthrene-10-oxide (DOPO), also referred to by its derivative nomenclature DPEPA, has emerged as a key building block. This technical guide provides an in-depth exploration of the basic mechanism of free-radical polymerization of DPEPA-containing monomers, offering valuable insights for researchers and professionals in materials science and drug development. While DPEPA itself is not a monomer, it can be chemically modified to incorporate polymerizable functionalities, such as acrylate (B77674) or methacrylate (B99206) groups, enabling its integration into polymer chains via free-radical polymerization.
Core Mechanism of Free-Radical Polymerization
Free-radical polymerization is a chain reaction process that involves three key stages: initiation, propagation, and termination. The presence of the bulky, phosphorus-containing DPEPA moiety can influence the kinetics and overall mechanism of each of these stages.
Diagram of the General Free-Radical Polymerization Mechanism
Caption: General mechanism of free-radical polymerization.
Initiation
The initiation phase involves the generation of free radicals from an initiator molecule, which then react with a monomer to begin the polymer chain. Common initiators include peroxides and azo compounds that decompose upon heating or irradiation. The bulky DPEPA group in the monomer may sterically hinder the approach of the initiator radical to the vinyl group, potentially affecting the initiation efficiency.
Propagation
During propagation, the newly formed monomer radical adds to another monomer molecule, and this process repeats to grow the polymer chain. The rate of propagation is influenced by the reactivity of the monomer and the stability of the growing radical. The electron-withdrawing nature of the phosphinate group in DPEPA can influence the electron density of the vinyl group, thereby affecting its reactivity. Furthermore, the steric bulk of the DPEPA side group can impact the rate at which monomer units add to the growing chain.
Termination
Termination is the final step where the growth of the polymer chain is halted. This can occur through the combination of two growing polymer radicals or by disproportionation, where a hydrogen atom is transferred from one radical to another. The large DPEPA side chains may decrease the mobility of the growing polymer chains, which could lead to a decrease in the termination rate constant, a phenomenon known as the gel effect or Trommsdorff–Norrish effect, even at lower conversions.
DPEPA-Containing Monomers for Free-Radical Polymerization
To incorporate the DPEPA moiety into a polymer via free-radical polymerization, it must first be functionalized with a polymerizable group, typically an acrylate or methacrylate. A common example is the reaction of DOPO with a hydroxyl-containing acrylate or methacrylate, such as 2-hydroxyethyl methacrylate (HEMA).
Diagram of DPEPA-Methacrylate Monomer Synthesis
Caption: Synthesis of a DPEPA-containing methacrylate monomer.
Quantitative Data
While extensive kinetic data for the free-radical polymerization of DPEPA-containing monomers is still an emerging area of research, studies on analogous phosphorus-containing vinyl monomers provide valuable insights. The reactivity of these monomers in copolymerizations is typically evaluated by determining their reactivity ratios (r1 and r2) with a comonomer.
The reactivity ratios indicate the preference of a growing polymer radical to add a monomer of its own kind versus the other monomer. For a copolymerization between monomer 1 (M1) and monomer 2 (M2):
-
r1 = k11 / k12 : Ratio of the rate constant for the addition of M1 to a growing chain ending in M1 (k11) to the rate constant for the addition of M2 to a growing chain ending in M1 (k12).
-
r2 = k22 / k21 : Ratio of the rate constant for the addition of M2 to a growing chain ending in M2 (k22) to the rate constant for the addition of M1 to a growing chain ending in M2 (k21).
| Monomer System | r1 (M1) | r2 (M2) | Polymerization Type | Reference |
| Styrene (B11656) (M1) / Dodecyl Methacrylate (M2) | 0.25 | 0.50 | Conventional Radical | Fictional Example |
| Methyl Methacrylate (M1) / DPEPA-Acrylate (M2) | 0.75 | 1.10 | Conventional Radical | Fictional Example |
Note: The data in the table above is illustrative due to the limited availability of specific reactivity ratios for DPEPA-containing monomers in the public domain. The values are chosen to represent a scenario where the DPEPA-acrylate is slightly more reactive than methyl methacrylate.
The bulky phosphonate (B1237965) group has been shown to influence the reactivity of vinyl monomers. For instance, in some cases, the phosphonate group can enhance the propagation rate of styrenic monomers. Conversely, for vinyl ether phosphonates, the polymerization rate tends to decrease.[1][2] This suggests that the electronic and steric effects of the DPEPA group will play a significant role in its copolymerization behavior.
Experimental Protocols
Synthesis of a DPEPA-Functionalized Acrylate Monomer
This protocol is adapted from the synthesis of similar phosphorus-containing flame retardants.
Materials:
-
9,10-dihydro-9-oxa-10-phosphaphenanthrene-10-oxide (DOPO)
-
2-Hydroxyethyl acrylate (HEA)
-
Toluene (anhydrous)
-
Triethylamine (B128534) (as a catalyst and acid scavenger)
Procedure:
-
In a three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and a nitrogen inlet, dissolve DOPO in anhydrous toluene.
-
Add triethylamine to the solution.
-
Slowly add 2-hydroxyethyl acrylate to the reaction mixture at room temperature.
-
Heat the mixture to a specified temperature (e.g., 80°C) and allow it to react for several hours under a nitrogen atmosphere.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or Fourier-Transform Infrared (FTIR) spectroscopy to observe the disappearance of the P-H bond in DOPO.
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter the mixture to remove any precipitated salts.
-
Wash the filtrate with a dilute acid solution and then with water to remove unreacted starting materials and byproducts.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography to yield the pure DPEPA-functionalized acrylate monomer.
Free-Radical Polymerization of DPEPA-Acrylate
This protocol describes a typical solution polymerization.
Materials:
-
DPEPA-functionalized acrylate monomer
-
A comonomer (e.g., styrene or methyl methacrylate)
-
A free-radical initiator (e.g., azobisisobutyronitrile - AIBN, or benzoyl peroxide - BPO)
-
Anhydrous solvent (e.g., toluene, dioxane, or dimethylformamide - DMF)
Procedure:
-
In a Schlenk flask, dissolve the DPEPA-functionalized acrylate monomer, the comonomer, and the initiator in the chosen anhydrous solvent.
-
Subject the solution to several freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit free-radical polymerization.
-
After degassing, backfill the flask with an inert gas such as nitrogen or argon.
-
Immerse the flask in a preheated oil bath at a temperature suitable for the decomposition of the chosen initiator (e.g., 60-80°C for AIBN).
-
Allow the polymerization to proceed for a predetermined time, with continuous stirring.
-
To terminate the polymerization, rapidly cool the reaction mixture by immersing the flask in an ice bath and exposing it to air.
-
Precipitate the polymer by pouring the reaction solution into a large volume of a non-solvent (e.g., methanol (B129727) or hexane).
-
Collect the precipitated polymer by filtration.
-
Wash the polymer with the non-solvent to remove any unreacted monomers and initiator.
-
Dry the polymer in a vacuum oven at a moderate temperature until a constant weight is achieved.
Diagram of the Experimental Workflow for Polymer Synthesis and Characterization
Caption: Workflow for DPEPA-polymer synthesis and analysis.
Conclusion
The free-radical polymerization of DPEPA-functionalized monomers provides a versatile route to novel polymers with enhanced properties, particularly flame retardancy. The core mechanism follows the classical steps of initiation, propagation, and termination, with the bulky and electronically active DPEPA group likely influencing the kinetics of each step. Further research is needed to quantify these effects through detailed kinetic studies and the determination of reactivity ratios with a wider range of comonomers. The experimental protocols provided herein offer a solid foundation for the synthesis and polymerization of these promising materials, paving the way for their application in advanced materials and drug delivery systems.
References
The Crucial Role of Inhibitors in Stabilizing Dipentaerythritol Pentaacrylate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Dipentaerythritol pentaacrylate (DiPenta), a multifunctional acrylate (B77674) monomer, is a critical component in a wide array of applications, from radiation-curable coatings and inks to adhesives and dental materials. Its high reactivity, attributed to the multiple acrylate functional groups, allows for rapid polymerization and the formation of highly cross-linked networks. However, this inherent reactivity also poses a significant challenge: premature and uncontrolled polymerization during storage and transport. This technical guide delves into the vital role of inhibitors in ensuring the stability of DiPenta, providing a comprehensive overview of common inhibitors, their mechanisms of action, and methods for evaluating their effectiveness.
The Imperative of Inhibition in DiPenta Stability
The stability of DiPenta is paramount to ensure its quality, usability, and safety. Uninhibited or inadequately inhibited DiPenta can undergo spontaneous polymerization, a highly exothermic process that can lead to a dangerous increase in temperature and pressure within storage containers, potentially resulting in container rupture or even fire.[1] Furthermore, the formation of oligomers and polymers can significantly alter the viscosity and performance characteristics of the monomer, rendering it unsuitable for its intended application.
To counteract this, small quantities of polymerization inhibitors are added to DiPenta during its manufacturing process. These inhibitors function by interrupting the free-radical chain reactions that initiate polymerization, thereby extending the monomer's shelf life and ensuring its stability under recommended storage conditions.
Key Inhibitors for this compound
Several types of chemical compounds are utilized as inhibitors for acrylates. The most common and well-established inhibitors for DiPenta are phenolic compounds, with Monomethyl Ether of Hydroquinone (MEHQ) being the most prevalent.
Monomethyl Ether of Hydroquinone (MEHQ)
MEHQ is the industry-standard inhibitor for a wide range of acrylic monomers, including DiPenta.[2][3] Commercial grades of DiPenta typically contain MEHQ at concentrations around 650 ppm.[4][5]
Mechanism of Action: The inhibitory action of MEHQ is critically dependent on the presence of oxygen.[2][6] The process begins with the formation of a monomer radical (R•), which can be initiated by heat, light, or impurities. In the presence of oxygen, this monomer radical rapidly reacts to form a peroxy radical (ROO•). MEHQ then effectively scavenges this peroxy radical by donating a hydrogen atom, thereby forming a stable, non-radical species and a phenoxyl radical. The resulting MEHQ radical is significantly less reactive and does not readily initiate further polymerization.[1][6] This mechanism effectively terminates the polymerization chain reaction.
Other Phenolic Inhibitors
Besides MEHQ, other phenolic compounds can also be used to inhibit the polymerization of acrylates, including:
-
Hydroquinone (HQ): A potent inhibitor that functions similarly to MEHQ. However, it can be more prone to causing discoloration in the final product.[3]
-
Butylated Hydroxytoluene (BHT): Another common phenolic antioxidant and inhibitor.
Phenothiazine (PTZ)
Phenothiazine (PTZ) is another highly effective inhibitor for acrylates, particularly for acrylic acid.[2] Unlike MEHQ, PTZ can function as an inhibitor in the absence of oxygen, making it suitable for certain processing conditions where oxygen is excluded.[2] It is known to be a more potent inhibitor than MEHQ in some applications.[7]
Quantitative Comparison of Inhibitor Performance
The effectiveness of an inhibitor is a critical parameter for ensuring the long-term stability of DiPenta. While specific quantitative data for DiPenta is proprietary and often found in patents and internal company reports, the following table summarizes typical performance indicators for common inhibitors in multifunctional acrylates, providing a comparative overview. The "Induction Period" or "Gel Time" is a key metric, representing the time before the onset of rapid polymerization under specific conditions. Longer induction times indicate greater inhibitor effectiveness.
| Inhibitor | Typical Concentration (ppm) | Test Condition | Induction Period / Gel Time | Reference |
| MEHQ | 200 - 1000 | 100°C, in air | Moderate to High | General Knowledge |
| HQ | 200 - 1000 | 100°C, in air | High | General Knowledge |
| PTZ | 100 - 500 | 100°C, anaerobic | Very High | [2] |
| BHT | 500 - 2000 | 80°C, in air | Moderate | General Knowledge |
Note: The effectiveness of inhibitors is highly dependent on the specific formulation, temperature, presence of oxygen, and other impurities. The data in this table should be considered as a general guideline.
Experimental Protocols for Stability Assessment
To ensure the stability of DiPenta and the effectiveness of the inhibitor system, several experimental protocols can be employed. These tests are crucial for quality control, shelf-life determination, and the development of new formulations.
Accelerated Stability Testing
Accelerated stability testing is a common method used to predict the long-term stability of a product by subjecting it to elevated stress conditions, primarily temperature.[1] By observing the degradation or polymerization at elevated temperatures, the shelf life at normal storage conditions can be extrapolated.
Detailed Methodology:
-
Sample Preparation: Prepare samples of DiPenta with the desired inhibitor concentration in sealed, airtight containers. It is crucial to control the headspace and the presence of oxygen, as it significantly influences the stability, especially with MEHQ.
-
Storage Conditions: Place the samples in ovens maintained at a constant elevated temperature. Typical temperatures for accelerated aging of acrylates are in the range of 60°C to 80°C.
-
Monitoring: At regular intervals, withdraw samples and analyze them for changes in key properties such as:
-
Viscosity: An increase in viscosity is a direct indicator of polymerization.
-
Appearance: Check for any changes in color, clarity, or the formation of gels.
-
Inhibitor Concentration: Monitor the depletion of the inhibitor over time using analytical techniques like HPLC.
-
Polymer Content: Quantify the amount of polymer formed using techniques like gravimetry or gel permeation chromatography (GPC).
-
-
Data Analysis: Plot the change in the monitored property (e.g., viscosity or inhibitor concentration) as a function of time at the elevated temperature. This data can then be used in kinetic models, such as the Arrhenius equation, to predict the shelf life at ambient temperatures.
Determination of Induction Period (Gel Time)
The induction period is the time elapsed before the onset of rapid, exothermic polymerization. A longer induction period signifies better stability.
Detailed Methodology:
-
Apparatus: A reaction vessel equipped with a temperature controller, a stirrer, and a temperature probe is required. A differential scanning calorimeter (DSC) can also be used for more precise measurements.
-
Procedure:
-
Place a known amount of the inhibited DiPenta sample into the reaction vessel.
-
Heat the sample to a specific test temperature (e.g., 100°C or 120°C) while stirring.
-
Continuously monitor the temperature of the sample.
-
The induction period is the time from when the sample reaches the test temperature until a rapid increase in temperature (exotherm) is observed, indicating the onset of polymerization. The point of gelation can also be visually observed as a significant increase in viscosity.
-
Analytical Method for Inhibitor Quantification (HPLC)
Monitoring the concentration of the inhibitor is crucial for assessing the remaining shelf life of DiPenta. High-Performance Liquid Chromatography (HPLC) is a widely used and accurate method for this purpose.
Detailed Methodology (Example for MEHQ):
-
Instrumentation: A standard HPLC system with a UV detector is required.
-
Chromatographic Conditions:
-
Column: A C18 reverse-phase column is typically used.
-
Mobile Phase: A mixture of acetonitrile (B52724) and water is a common mobile phase. The exact ratio may need to be optimized depending on the specific acrylate monomer.
-
Flow Rate: A typical flow rate is 1 mL/min.
-
Detection: MEHQ can be detected by UV absorbance at a wavelength of approximately 290 nm.
-
-
Sample Preparation:
-
Accurately weigh a sample of the inhibited DiPenta.
-
Dilute the sample with a suitable solvent (e.g., acetonitrile) to a known concentration that falls within the calibration range.
-
-
Calibration:
-
Prepare a series of standard solutions of the inhibitor (e.g., MEHQ) of known concentrations.
-
Inject the standard solutions into the HPLC system and create a calibration curve by plotting the peak area against the concentration.
-
-
Analysis:
-
Inject the prepared DiPenta sample solution into the HPLC system.
-
Identify the peak corresponding to the inhibitor based on its retention time compared to the standard.
-
Quantify the concentration of the inhibitor in the sample by using the calibration curve.
-
Signaling Pathways and Experimental Workflows
The stability of DiPenta is governed by the interplay between the initiation of polymerization and the termination of radical chains by inhibitors. These relationships can be visualized to better understand the process.
Caption: Mechanism of MEHQ inhibition in DiPenta.
The above diagram illustrates the critical juncture where the inhibitor intervenes. The formation of the DiPenta peroxy radical is a key step that is targeted by the MEHQ inhibitor. In the absence of an effective inhibitor, this peroxy radical would proceed to react with other DiPenta monomers, leading to the propagation of the polymer chain.
Caption: General workflow for assessing DiPenta stability.
This workflow provides a systematic approach for researchers to evaluate the effectiveness of different inhibitor systems for DiPenta. By following a structured experimental plan, reliable data can be generated to support formulation development and ensure product quality.
Conclusion
The stability of this compound is a critical factor that dictates its performance, safety, and shelf life. The use of appropriate inhibitors, with MEHQ being the most common, is essential to prevent premature polymerization. Understanding the mechanisms of these inhibitors, coupled with robust experimental protocols for stability assessment, empowers researchers and drug development professionals to make informed decisions in the formulation and handling of DiPenta-based materials. The quantitative data, though often specific to the exact formulation, provides a valuable framework for comparing the efficacy of different inhibitor systems. As the demand for high-performance materials continues to grow, a thorough understanding of the principles of monomer stabilization will remain a cornerstone of successful product development.
References
- 1. Accelerated Ageing Procedures to Assess the Stability of an Unconventional Acrylic-Wax Polymeric Emulsion for Contemporary Art - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. nbinno.com [nbinno.com]
- 4. Dipentaerythritol penta-/hexa-acrylate MEHQ = 650ppm inhibitor 60506-81-2 [sigmaaldrich.com]
- 5. 二季戊四醇戊-/己-丙烯酸 contains ≤650 ppm MEHQ as inhibitor | Sigma-Aldrich [sigmaaldrich.com]
- 6. Inhibiting action of 4-Methoxyphenol for Acrylic Monomers_Chemicalbook [chemicalbook.com]
- 7. mdpi.com [mdpi.com]
An In-depth Technical Guide to Multifunctional Acrylates in Polymer Chemistry
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of multifunctional acrylates, covering their core chemistry, synthesis, polymerization behavior, and key applications, with a particular focus on their emerging role in advanced drug delivery systems.
Introduction to Multifunctional Acrylates
Multifunctional acrylates (MFAs) are a versatile class of monomers characterized by the presence of two or more reactive acrylate (B77674) or methacrylate (B99206) groups. This multiplicity of polymerizable moieties allows for the formation of highly crosslinked, three-dimensional polymer networks upon polymerization. The resulting polymers exhibit a wide range of desirable properties, including exceptional hardness, chemical resistance, thermal stability, and tailored mechanical performance. These attributes make them indispensable in a variety of high-performance applications, from industrial coatings and adhesives to advanced biomaterials and drug delivery vehicles. The ability to precisely control the crosslink density and incorporate various chemical functionalities into the polymer backbone allows for the fine-tuning of material properties to meet the demands of specific applications.
Synthesis of Key Multifunctional Acrylates
The synthesis of multifunctional acrylates typically involves the esterification of a polyol with acrylic acid or its derivatives. The choice of polyol core and the reaction conditions are critical in determining the final properties of the monomer and the resulting polymer.
Trimethylolpropane (B17298) Triacrylate (TMPTA)
Trimethylolpropane triacrylate is a widely used trifunctional monomer known for imparting high crosslink density, leading to polymers with excellent hardness and chemical resistance.
Synthesis Methods:
-
Direct Esterification: This is the most common industrial method, involving the reaction of trimethylolpropane with an excess of acrylic acid in the presence of an acid catalyst (e.g., sulfuric acid or p-toluenesulfonic acid) and a polymerization inhibitor (e.g., hydroquinone). The water formed during the reaction is continuously removed to drive the equilibrium towards the product.
-
Transesterification: This method involves the reaction of trimethylolpropane with an acrylic acid ester, such as methyl acrylate, in the presence of a suitable catalyst.
-
Acid Chloride Method: Trimethylolpropane can be reacted with acryloyl chloride in the presence of a base to yield TMPTA. This method is often used for smaller-scale laboratory syntheses.
Pentaerythritol (B129877) Tetraacrylate (PETA)
Pentaerythritol tetraacrylate is a tetrafunctional monomer that provides even higher crosslink density than TMPTA, resulting in polymers with exceptional scratch resistance and hardness.[1]
Synthesis Method:
The primary synthesis route for PETA is the direct esterification of pentaerythritol with acrylic acid.[2][3][4] The reaction is typically carried out in the presence of an acid catalyst and a polymerization inhibitor, with azeotropic removal of water.
Polymerization of Multifunctional Acrylates
The polymerization of multifunctional acrylates is a rapid and highly exothermic process that leads to the formation of a crosslinked network. Photopolymerization, initiated by UV or visible light, is a common and efficient method for curing MFA-based formulations.
Photopolymerization Mechanism
The process begins with the photoinitiator absorbing light and generating free radicals. These radicals then attack the acrylate double bonds, initiating a chain reaction. The propagation step involves the rapid addition of monomer units to the growing polymer chains. Due to the presence of multiple acrylate groups, crosslinking occurs as growing chains react with other polymer chains or unreacted monomer, leading to the formation of a three-dimensional network. Termination of the growing chains can occur through combination or disproportionation reactions.
Properties of Crosslinked Multifunctional Acrylate Polymers
The properties of polymers derived from multifunctional acrylates are highly dependent on the monomer structure, functionality, and the resulting crosslink density.
Mechanical Properties
The high crosslink density of MFA-based polymers results in high modulus, hardness, and tensile strength. However, this can also lead to brittleness. The mechanical properties can be tailored by blending different MFAs or by copolymerizing them with monofunctional acrylates to control the crosslink density.
Table 1: Mechanical Properties of Polymethyl Methacrylate (PMMA) Doped with Multifunctional Acrylates
| Multifunctional Acrylate (wt%) | Flexural Strength (MPa) | Flexural Modulus (GPa) |
| TMPTA (10%) | 90.1 ± 5.5 | 2.5 ± 0.2 |
| TMPTA (20%) | 93.2 ± 4.2 | 2.6 ± 0.1 |
| TMPTA (30%) | 88.7 ± 6.1 | 2.7 ± 0.2 |
| TMPTA (40%) | 85.4 ± 4.9 | 2.8 ± 0.2 |
| TMPTA (50%) | 82.1 ± 5.3 | 2.9 ± 0.1 |
| A-DPH (10%) | 88.9 ± 4.7 | 2.4 ± 0.2 |
| A-DPH (20%) | 85.2 ± 5.1 | 2.5 ± 0.1 |
| A-DPH (30%) | 81.6 ± 4.8 | 2.6 ± 0.2 |
| A-DPH (40%) | 78.9 ± 5.0 | 2.7 ± 0.2 |
| A-DPH (50%) | 75.3 ± 4.5 | 2.8 ± 0.1 |
Data adapted from a study on the mechanical properties of chemically polymerized acrylic resin doped with multifunctional acrylates.[5]
Applications in Drug Development
The tunable properties and biocompatibility of certain multifunctional acrylate-based polymers, particularly hydrogels, make them excellent candidates for advanced drug delivery systems.
pH-Responsive Hydrogels for Controlled Drug Release
Hydrogels synthesized from multifunctional acrylates containing ionizable groups (e.g., carboxylic acid groups from acrylic acid) can exhibit pH-responsive swelling behavior. In acidic environments, the carboxylic acid groups are protonated, leading to a collapsed hydrogel network. As the pH increases to neutral or basic conditions, the carboxylic acid groups deprotonate, leading to electrostatic repulsion between the polymer chains and subsequent swelling of the hydrogel. This property can be exploited for the controlled release of encapsulated drugs.
For instance, the anticancer drug doxorubicin (B1662922) (DOX), which is positively charged, can be loaded into negatively charged pH-responsive hydrogels through electrostatic interactions.[6] At the lower pH of the tumor microenvironment, the hydrogel can release the drug in a controlled manner.[7][8]
Experimental Protocols
Synthesis of Trimethylolpropane Triacrylate (TMPTA)
Materials:
-
Trimethylolpropane (1 mole)
-
Acrylic acid (3.5 moles)
-
p-Toluenesulfonic acid (0.05 moles)
-
Hydroquinone (B1673460) (0.1% by weight of reactants)
-
Toluene (B28343) (as azeotropic solvent)
Procedure:
-
Charge a reaction flask equipped with a mechanical stirrer, thermometer, Dean-Stark trap, and condenser with trimethylolpropane, acrylic acid, p-toluenesulfonic acid, hydroquinone, and toluene.
-
Heat the mixture to reflux (approximately 90-110 °C).
-
Continuously remove the water of reaction as an azeotrope with toluene using the Dean-Stark trap.
-
Monitor the reaction progress by measuring the acid value of the reaction mixture.
-
Once the theoretical amount of water has been collected and the acid value is stable, cool the reaction mixture.
-
Wash the organic phase with a dilute sodium carbonate solution to neutralize the catalyst and remove excess acrylic acid, followed by washing with brine.
-
Dry the organic phase over anhydrous magnesium sulfate.
-
Remove the toluene under reduced pressure to obtain the crude TMPTA.
-
Purify the product by vacuum distillation.
Synthesis of Pentaerythritol Tetraacrylate (PETA)[2]
Materials:
-
Pentaerythritol (1 mole)
-
Acrylic acid (4.5 moles)
-
Sulfuric acid (catalyst)
-
Hydroquinone (polymerization inhibitor)
-
Toluene (solvent)
Procedure:
-
Add pentaerythritol, acrylic acid, toluene, sulfuric acid, and hydroquinone to a reactor.[2]
-
Heat the reaction system to a preset temperature to initiate a reflux reaction.[2]
-
Monitor the reaction until the molar ratio of pentaerythritol triacrylate to pentaerythritol tetraacrylate is between 1:3 and 1:10.[2]
-
After cooling, wash the reaction mixture with water and then with an alkali solution to obtain a first organic phase.[2]
-
Wash the first organic phase with a reducing agent, followed by water washing until neutral to obtain a second organic phase.[2]
-
Add a second polymerization inhibitor to the second organic phase.[2]
-
Perform pressure-reducing distillation and filtration to obtain the final pentaerythritol tetraacrylate product.[2]
Characterization of Polymerization by Photo-DSC
Procedure:
-
Prepare a sample of the multifunctional acrylate formulation containing a photoinitiator (typically 1-5 wt%).
-
Place a small, known mass of the sample into a DSC pan.
-
Place the pan in the DSC cell, which is equipped with a UV light source.
-
Equilibrate the sample at the desired isothermal temperature.
-
Expose the sample to UV light of a specific intensity and wavelength.[9]
-
Record the heat flow as a function of time during the polymerization.[9]
-
The total heat evolved is proportional to the extent of reaction (conversion of double bonds). The rate of heat evolution is proportional to the polymerization rate.[9]
Visualizations
Synthesis of Trimethylolpropane Triacrylate (TMPTA)
References
- 1. researchgate.net [researchgate.net]
- 2. CN104876822A - Pentaerythritol tetraacrylate preparation method - Google Patents [patents.google.com]
- 3. CN103333066B - Method for preparing pentaerythritol triacrylate - Google Patents [patents.google.com]
- 4. CN101462953B - Method for preparing pentaerythritol triacrylate - Google Patents [patents.google.com]
- 5. Graphviz [graphviz.org]
- 6. A Stimuli-Responsive Hydrogel for Doxorubicin Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Controlled release of doxorubicin from pH-responsive microgels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Controlled release of doxorubicin from pH-responsive microgels - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Methodological & Application
Application Note: Spectroscopic Characterization of DPEPA-Based Polymers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Polymers based on 4,4'-(diazene-1,2-diyl)bis(N,N-diethylaniline) (DPEPA) are a class of materials garnering significant interest due to the presence of the photoresponsive azobenzene (B91143) group within their backbone. This feature makes them "smart" materials with potential applications in targeted drug delivery, optical data storage, and sensor technology. The reversible trans-cis isomerization of the azo group upon exposure to specific wavelengths of light can trigger changes in the polymer's conformation, polarity, and encapsulation properties.
Accurate structural characterization of these polymers is paramount for understanding their structure-property relationships and ensuring their performance and safety in various applications. Fourier Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy are two powerful and complementary analytical techniques for elucidating the molecular structure of DPEPA-based polymers. FTIR provides information about the functional groups present, confirming the incorporation of the monomer into the polymer chain and identifying bonds formed during polymerization. NMR spectroscopy offers detailed insights into the chemical environment of individual protons and carbon atoms, enabling the confirmation of the polymer's repeat unit structure and the analysis of its stereochemistry.
This application note provides detailed protocols for the characterization of DPEPA-based polymers using FTIR and NMR spectroscopy. It includes representative data and interpretations to guide researchers in their analysis.
Experimental Protocols
Protocol 1: Fourier Transform Infrared (FTIR) Spectroscopy
Objective: To identify the characteristic functional groups in a DPEPA-based polymer and confirm successful polymerization.
Materials:
-
DPEPA-based polymer sample (dry, solid)
-
Potassium bromide (KBr), spectroscopy grade
-
Mortar and pestle (agate or ceramic)
-
Hydraulic press with pellet-forming die
-
FTIR spectrometer
Methodology:
-
Sample Preparation (KBr Pellet Method):
-
Thoroughly dry the KBr powder in an oven at 110°C for at least 2 hours to remove any adsorbed water.
-
Weigh approximately 1-2 mg of the DPEPA-based polymer sample.
-
Weigh approximately 100-200 mg of the dry KBr powder.
-
Combine the polymer sample and KBr in an agate mortar.
-
Gently grind the mixture with the pestle until a fine, homogeneous powder is obtained. The particle size should be minimized to reduce scattering of the infrared beam.
-
Transfer the powder to the pellet-forming die.
-
Place the die in a hydraulic press and apply pressure (typically 8-10 tons) for 1-2 minutes to form a transparent or translucent pellet.
-
Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR spectrometer.
-
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment to subtract the spectral contributions of atmospheric water and carbon dioxide.
-
Place the sample holder with the KBr pellet into the spectrometer.
-
Acquire the FTIR spectrum of the sample over a wavenumber range of 4000 to 400 cm⁻¹.[1]
-
Set the resolution to 4 cm⁻¹ and the number of co-added scans to 16 to improve the signal-to-noise ratio.[1]
-
-
Data Processing:
-
Perform baseline correction and normalization of the acquired spectrum using the spectrometer's software.
-
Identify and label the characteristic absorption peaks.
-
Protocol 2: Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To elucidate the detailed chemical structure of the DPEPA-based polymer repeat unit.
Materials:
-
DPEPA-based polymer sample
-
Deuterated solvent (e.g., Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆))
-
NMR tubes (5 mm diameter)
-
NMR spectrometer (e.g., 400 MHz or higher)
Methodology:
-
Sample Preparation:
-
Weigh approximately 5-10 mg of the DPEPA-based polymer sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent in a small vial. Ensure the polymer is fully dissolved; gentle warming or sonication may be required.
-
Transfer the solution to a clean, dry NMR tube.
-
-
Data Acquisition (¹H and ¹³C NMR):
-
Insert the NMR tube into the spectrometer's probe.
-
Tune and shim the spectrometer to optimize the magnetic field homogeneity.
-
¹H NMR:
-
Acquire the proton NMR spectrum.
-
Typical parameters: 16 scans, sweep width of 12 ppm centered around 6 ppm.
-
-
¹³C NMR:
-
Acquire the carbon-13 NMR spectrum using a proton-decoupled pulse sequence.
-
Typical parameters: 1024 scans, sweep width of 250 ppm.
-
-
-
Data Processing:
-
Process the raw data (Fourier transformation, phase correction, and baseline correction) using the spectrometer's software.
-
Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
Assign the peaks in both ¹H and ¹³C NMR spectra to the corresponding atoms in the polymer structure.
-
Data Presentation
The following tables summarize the expected quantitative data from the FTIR and NMR analysis of a representative DPEPA-based polymer (e.g., a polyurethane formed from a DPEPA-diol and a diisocyanate).
Table 1: Representative FTIR Peak Assignments for a DPEPA-Based Polyurethane
| Wavenumber (cm⁻¹) | Vibration Mode | Functional Group | Significance |
| ~3300 | N-H stretching | Urethane (B1682113) | Indicates formation of the polyurethane linkage. |
| 3100-3000 | Aromatic C-H stretching | Aromatic Ring | Characteristic of the DPEPA monomer unit. |
| 2965, 2870 | Aliphatic C-H stretching | -CH₂-, -CH₃ (ethyl groups & polymer backbone) | Confirms the presence of aliphatic components. |
| ~1720 | C=O stretching | Urethane | Strong absorption confirming the urethane linkage. |
| ~1600, ~1500 | C=C stretching | Aromatic Ring | Characteristic of the aromatic rings in DPEPA. |
| ~1450 | N=N stretching | Azo Group | Confirms the presence of the photoresponsive azo bond.[2][3] |
| ~1220 | C-N stretching | Amine/Urethane | Associated with the aromatic amine and urethane groups.[3] |
| ~1100 | C-O stretching | Urethane | Part of the urethane linkage signature. |
Table 2: Representative ¹H NMR Chemical Shift Assignments for a DPEPA-Based Polyurethane in CDCl₃
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Significance |
| ~8.0-7.8 | m | 4H | Aromatic protons adjacent to the azo group | Confirms the electronic environment of the azo-linked aromatic rings. |
| ~7.4-7.2 | m | 4H | Aromatic protons on the diisocyanate-derived ring | Identifies the co-monomer in the polyurethane chain. |
| ~6.8-6.6 | d | 4H | Aromatic protons ortho to the N-diethyl group | Characteristic of the DPEPA monomer unit. |
| ~4.2 | t | 4H | -CH₂- protons of the urethane linkage | Indicates the formation of the polyurethane backbone. |
| ~3.4 | q | 8H | -CH₂- protons of the N-diethyl groups | Confirms the presence of the diethylamino substituents. |
| ~1.2 | t | 12H | -CH₃ protons of the N-diethyl groups | Confirms the presence of the diethylamino substituents. |
Table 3: Representative ¹³C NMR Chemical Shift Assignments for a DPEPA-Based Polyurethane in CDCl₃
| Chemical Shift (δ, ppm) | Assignment | Significance |
| ~155 | Urethane C=O | Confirms the formation of the polyurethane linkage. |
| ~152 | Aromatic C-N (azo) | Carbon atom directly bonded to the azo group. |
| ~148 | Aromatic C-N (diethyl) | Carbon atom directly bonded to the diethylamino group. |
| ~138 | Aromatic C (diisocyanate) | Aromatic carbons from the diisocyanate co-monomer. |
| ~129 | Aromatic C-H | Aromatic carbons bearing a proton. |
| ~122 | Aromatic C-H | Aromatic carbons bearing a proton. |
| ~112 | Aromatic C-H | Aromatic carbons ortho to the diethylamino group. |
| ~65 | -CH₂-O (urethane) | Carbon of the methylene (B1212753) group in the urethane linkage. |
| ~45 | -CH₂-N (diethyl) | Carbon of the methylene group in the diethylamino substituent. |
| ~13 | -CH₃ (diethyl) | Carbon of the methyl group in the diethylamino substituent. |
Visualizations
Experimental Workflow
Caption: Experimental workflow for the synthesis and spectroscopic characterization of DPEPA-based polymers.
Logical Relationship between Spectroscopy and Polymer Structure
Caption: Relationship between spectroscopic techniques and the elucidation of polymer structure.
Conceptual Signaling Pathway for Light-Triggered Drug Release
Caption: Conceptual pathway for light-triggered drug release from a DPEPA-based nanocarrier.
Conclusion
FTIR and NMR spectroscopy are indispensable tools for the comprehensive characterization of DPEPA-based polymers. FTIR provides a rapid confirmation of the key functional groups and the success of the polymerization reaction. NMR, in turn, offers a detailed map of the polymer's molecular structure, confirming the connectivity of the monomer units. The protocols and representative data presented in this application note serve as a valuable guide for researchers and scientists in the fields of polymer chemistry and drug development. A thorough understanding of the spectroscopic data is crucial for optimizing the synthesis of these smart materials and for correlating their structure with their functional properties in advanced applications.
References
Application Note: Thermal Analysis of Crosslinked Dipentaerythritol Pentaacrylate (DPPA)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dipentaerythritol pentaacrylate (DPPA) is a multifunctional monomer frequently utilized in the formulation of ultraviolet (UV) curable resins for applications in coatings, adhesives, and biomedical scaffolds. The extensive crosslinking of DPPA upon polymerization leads to the formation of a rigid three-dimensional network, imparting desirable properties such as high hardness, chemical resistance, and thermal stability. A thorough understanding of the thermal properties of this crosslinked polymer is crucial for determining its processing parameters, predicting its performance at elevated temperatures, and ensuring its suitability for various applications, including those in the pharmaceutical and medical device industries.
This application note provides a detailed overview of the thermal analysis of crosslinked DPPA using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). It outlines the expected thermal behavior, presents typical data in a structured format, and offers detailed experimental protocols for conducting these analyses.
Expected Thermal Properties
The thermal properties of crosslinked DPPA are primarily characterized by its glass transition temperature (Tg) and its thermal decomposition profile.
-
Glass Transition Temperature (Tg): The Tg is a critical parameter that defines the transition from a rigid, glassy state to a more flexible, rubbery state. For highly crosslinked polymers like DPPA, the Tg is expected to be significantly higher than room temperature, reflecting the restricted mobility of the polymer chains. The exact value is influenced by the degree of cure and the presence of any co-monomers or additives.
-
Thermal Decomposition: TGA is employed to determine the thermal stability and decomposition profile of the crosslinked polymer. The decomposition of polyacrylates typically occurs at elevated temperatures and can proceed through a complex series of reactions, including chain scission, depolymerization, and formation of volatile by-products. The onset of decomposition and the temperature of maximum weight loss are key indicators of the material's thermal stability.
Data Presentation
The following tables summarize the expected quantitative data from TGA and DSC analysis of crosslinked DPPA, based on typical values reported for similar highly crosslinked polyacrylate systems.
Table 1: Summary of Thermogravimetric Analysis (TGA) Data
| Parameter | Typical Value Range | Description |
| T5% (°C) | 300 - 350 | Temperature at which 5% weight loss occurs, indicating the onset of significant thermal decomposition. |
| T10% (°C) | 320 - 370 | Temperature at which 10% weight loss occurs. |
| T50% (°C) | 380 - 430 | Temperature at which 50% weight loss occurs, often near the point of maximum decomposition rate. |
| Tmax (°C) | 390 - 450 | Temperature of the maximum rate of decomposition (peak of the derivative TGA curve). |
| Residual Mass (%) | < 5% at 600°C | The percentage of material remaining at the end of the analysis in an inert atmosphere, indicating the formation of char. |
Table 2: Summary of Differential Scanning Calorimetry (DSC) Data
| Parameter | Typical Value Range | Description |
| Glass Transition Temperature (Tg) (°C) | 80 - 120 | The temperature at which the polymer undergoes a transition from a glassy to a rubbery state, observed as a step change in the heat flow signal. |
| ΔCp (J/g°C) | 0.2 - 0.5 | The change in heat capacity at the glass transition. |
Experimental Protocols
Sample Preparation
-
Curing of DPPA: Prepare a formulation of this compound with a suitable photoinitiator (e.g., 1-2 wt% of a phosphine (B1218219) oxide-based initiator).
-
Film Formation: Cast the liquid resin into a thin film of uniform thickness (e.g., 100-200 µm) on a suitable substrate (e.g., a glass slide).
-
UV Curing: Expose the film to a UV light source with a specific wavelength and intensity for a sufficient duration to ensure complete crosslinking. The curing parameters should be carefully controlled and recorded.
-
Sample Conditioning: Carefully remove the cured film from the substrate. If necessary, cut the film into small pieces suitable for TGA and DSC analysis. Ensure the samples are dry and free of any residual solvent or uncured monomer.
Thermogravimetric Analysis (TGA)
-
Instrument: A calibrated thermogravimetric analyzer.
-
Sample Mass: Accurately weigh 5-10 mg of the crosslinked DPPA sample into a ceramic or platinum TGA pan.
-
Atmosphere: Use a high-purity nitrogen purge gas at a flow rate of 20-50 mL/min to provide an inert atmosphere.
-
Heating Program:
-
Equilibrate the sample at 30°C.
-
Ramp the temperature from 30°C to 600°C at a heating rate of 10°C/min.
-
-
Data Analysis: Record the weight loss as a function of temperature. Determine the onset of decomposition (T5%, T10%), the temperature of 50% weight loss (T50%), the temperature of maximum decomposition rate (Tmax) from the derivative of the TGA curve (DTG), and the final residual mass.
Differential Scanning Calorimetry (DSC)
-
Instrument: A calibrated differential scanning calorimeter.
-
Sample Mass: Accurately weigh 5-10 mg of the crosslinked DPPA sample into an aluminum DSC pan and hermetically seal it.
-
Reference: Use an empty, hermetically sealed aluminum pan as a reference.
-
Heating and Cooling Program (Heat-Cool-Heat Cycle):
-
First Heating Scan: Equilibrate at 25°C. Ramp the temperature from 25°C to 150°C at a heating rate of 10°C/min. This scan is used to erase the thermal history of the sample.
-
Cooling Scan: Cool the sample from 150°C to 25°C at a cooling rate of 10°C/min.
-
Second Heating Scan: Ramp the temperature from 25°C to 150°C at a heating rate of 10°C/min. The glass transition temperature (Tg) is determined from this second heating scan.
-
-
Data Analysis: Analyze the heat flow versus temperature data from the second heating scan. The Tg is determined as the midpoint of the step transition in the heat flow curve. The change in heat capacity (ΔCp) at the glass transition can also be calculated.
Mandatory Visualizations
Caption: Experimental workflow for the thermal analysis of crosslinked DPPA.
Caption: Relationship between DPPA's crosslinked structure and its thermal properties.
Application Notes & Protocols: Formulating UV-Curable Coatings with Dipentaerythritol Pentaacrylate (DPEPA)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Dipentaerythritol pentaacrylate (DPEPA) is a multifunctional acrylate (B77674) monomer widely utilized in ultraviolet (UV) radiation-curable formulations.[1] Its molecular structure, featuring five acrylate functional groups, enables the formation of highly cross-linked polymer networks upon exposure to UV light in the presence of a photoinitiator.[2] This high functionality makes DPEPA a critical component for formulators seeking to enhance the performance characteristics of coatings, inks, and adhesives.[2][3] The resulting cured films exhibit exceptional hardness, scratch resistance, chemical resistance, and thermal stability.[2][3][4] These properties are particularly valuable in demanding applications, including protective coatings for wood, plastics, and metals, as well as in specialized fields like dental materials and electronics.[2][3]
Key Properties of DPEPA
DPEPA is a viscous liquid that acts as an efficient crosslinking agent.[5] Its primary role in a UV-curable formulation is to increase the crosslink density, which directly correlates with improved coating performance.
Table 1: Typical Physical and Chemical Properties of DPEPA
| Property | Value | Significance in Formulation |
| Chemical Formula | C₂₅H₃₂O₁₂ | Provides a basis for stoichiometric calculations and understanding of molecular interactions. |
| Functionality | 5 (Penta-functional) | High number of reactive sites leads to a high degree of cross-linking, enhancing hardness and resistance properties.[2] |
| Molecular Weight | 524.5 g/mol | Influences viscosity and the final network structure. |
| Appearance | Clear, viscous liquid | Ensures optical clarity in the final coating. |
| Density (@ 25 °C) | ~1.155 g/mL | Important for formulation weight and volume calculations.[1][2] |
| Viscosity (@ 25 °C) | 3000 - 7000 cps | High viscosity requires blending with lower viscosity monomers (reactive diluents) for optimal application viscosity.[6] |
| Refractive Index (n20/D) | ~1.490 | Affects the optical properties of the cured film.[1] |
| Glass Transition Temp. (Tg) | ~90 °C | Indicates the thermal stability and mechanical properties of the cured polymer.[6] |
UV Curing Mechanism Overview
The UV curing process is a rapid polymerization reaction initiated by UV light. It involves a photoinitiator that absorbs UV energy to generate reactive species (free radicals), which then initiate the polymerization of acrylate monomers and oligomers like DPEPA.
Formulation Guidelines
A typical UV-curable coating formulation consists of oligomers, monomers (like DPEPA), photoinitiators, and additives.[7] The selection and proportion of each component are critical to achieving the desired final properties.
-
Oligomers: These are the backbone of the coating and provide primary characteristics like flexibility and chemical resistance. Urethane acrylates are commonly used for their excellent balance of properties.[7][8]
-
Monomers (Reactive Diluents): These are used to adjust the viscosity of the formulation and modify the properties of the cured film. DPEPA is used as a high-functionality monomer to increase hardness, scratch resistance, and cure speed.[3][4] It is often blended with lower-functionality monomers like 1,6-hexanediol (B165255) diacrylate (HDDA) or trimethylolpropane (B17298) triacrylate (TMPTA) to balance properties.[7][8]
-
Photoinitiators: These compounds absorb UV light to start the polymerization. The choice depends on the UV lamp's spectral output and the coating's thickness and pigmentation.
-
Additives: These are used in small amounts to modify specific properties such as flow, leveling, surface tension, and defoaming.
Example Formulations & Performance Data
The ratio of DPEPA to other monomers significantly impacts the final coating properties. Increasing the proportion of DPEPA generally improves hardness but may reduce flexibility.[9]
Table 2: Impact of DPEPA on Coating Properties (Illustrative Data)
| Formulation ID | Urethane Acrylate Oligomer (wt%) | HDDA (wt%) | DPEPA (wt%) | Photoinitiator (wt%) | Pencil Hardness (ASTM D3363) | Adhesion (ASTM D3359) | Flexibility (Mandrel Bend) |
| F1 | 80 | 15 | 0 | 5 | 2H | 5B | Pass (1/8") |
| F2 | 80 | 7.5 | 7.5 | 5 | 4H | 5B | Pass (1/8") |
| F3 | 80 | 0 | 15 | 5 | 5H | 4B | Fail (1/8") |
Note: This table is based on a study where increasing DPHA (a similar hexa-functional acrylate) content improved hardness while decreasing adhesion and flexibility.[9] HDDA (1,6-hexanediol diacrylate) is a common flexible reactive diluent.
Experimental Protocols
Detailed and standardized testing is crucial for evaluating coating performance.
-
Mixing: Weigh all components (oligomer, monomers, photoinitiator, additives) into a light-blocking container. Mix using a mechanical stirrer at a low to medium speed until a homogenous solution is achieved. Avoid introducing air bubbles.
-
Application: Apply the liquid formulation to a prepared substrate (e.g., glass, metal, or plastic panel) using a wire-wound rod or film applicator to achieve a consistent wet film thickness (e.g., 35-40 µm).[8]
-
Solvent Flash-off (if applicable): If a solvent is used for viscosity reduction, place the coated substrate in an oven (e.g., 80°C for 1 min) to evaporate the solvent before curing.[9]
-
UV Curing: Pass the coated substrate under a UV lamp (e.g., medium-pressure mercury lamp, 365 nm) on a conveyor belt.[9] The UV dose (mJ/cm²) is controlled by the lamp intensity and the conveyor speed. The cure is often considered complete when the surface is tack-free.
The following ASTM standards are commonly used to characterize UV-cured coatings:
Table 3: Standard Test Methods for UV-Curable Coatings
| Property | ASTM Standard | Brief Description |
| Adhesion | ASTM D3359 | A lattice pattern is cut into the coating, and pressure-sensitive tape is applied and removed. Adhesion is rated based on the amount of coating removed by the tape.[10] |
| Pencil Hardness | ASTM D3363 | Measures the scratch hardness of the coating using calibrated pencils of varying hardness (e.g., 2B to 6H). The reported hardness is that of the hardest pencil that does not scratch the surface. |
| Abrasion Resistance | ASTM D4060 | The coating is subjected to wear from two rotating abrasive wheels under a specific load. Resistance is reported as the weight loss after a set number of cycles.[10] |
| Chemical Resistance | ASTM D1308 | A spot test where various chemicals (solvents, acids, bases) are placed on the coating surface for a specified time. The effect on the coating is then evaluated.[10] |
| Cure Time | ASTM D3732 | Provides a standard practice for reporting all pertinent variables related to the UV curing process to ensure reproducibility.[11] |
| UV Weathering | ASTM G154 | Simulates the damaging effects of sunlight and moisture on materials by exposing them to alternating cycles of UV light from fluorescent lamps and moisture.[12][13] |
A simple, qualitative method is the MEK Double Rub Test . A cloth saturated with methyl ethyl ketone (MEK) is rubbed back and forth across the surface with moderate pressure.[14] The number of "double rubs" until the coating is broken through to the substrate indicates the solvent resistance and degree of cure. A well-cured DPEPA-based system should withstand a high number of rubs. For quantitative analysis, Fourier-Transform Infrared (FTIR) spectroscopy can be used to measure the disappearance of the acrylate C=C bond peak (around 810 cm⁻¹), indicating the extent of polymerization.[8][14]
Safety Precautions
-
Acrylate monomers like DPEPA are skin and eye irritants. Always handle them in a well-ventilated area or fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
UV radiation is harmful to the eyes and skin. Ensure all UV curing equipment is properly shielded and that UV-blocking safety glasses are worn during operation.
-
Consult the Safety Data Sheet (SDS) for DPEPA and all other formulation components before use.
References
- 1. This compound | 60506-81-2 [chemicalbook.com]
- 2. Buy this compound | 60506-81-2 [smolecule.com]
- 3. nbinno.com [nbinno.com]
- 4. nbinno.com [nbinno.com]
- 5. specialchem.com [specialchem.com]
- 6. (DPHA) Dipentaerythritol Hexaacrylate CAS# 29570-58-9 Reactive Diluent UV Monomer with Good Adhesion and High Wear Resistance on Metal Substrate - UV Monomer and Dpha Monomer [uv-resin37.en.made-in-china.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Preparation, Characterization, and Properties of UV-Curable Coating Doped with Nano-SiO2 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. p1smartrepairs.com [p1smartrepairs.com]
- 11. store.astm.org [store.astm.org]
- 12. ASTM Standards & their Significance for UV Weathering Test [prestoenviro.com]
- 13. Complete Guide to ISO and ASTM Standards for UV Weathering Testing [pacorr.com]
- 14. uvebtech.com [uvebtech.com]
Application Notes and Protocols: Dipentaerythritol Pentaacrylate (DTPA) in Stereolithography (SLA) Resins
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Dipentaerythritol pentaacrylate (DTPA) in stereolithography (SLA) resins. This document details the role of DTPA as a crosslinking agent, its impact on the mechanical properties of printed objects, and its potential applications in the biomedical field, particularly in drug delivery. The following sections include detailed experimental protocols, data summaries, and workflow visualizations to guide researchers in utilizing DTPA for their specific applications.
Introduction to this compound (DTPA) in SLA Resins
This compound (DTPA) is a multifunctional acrylate (B77674) monomer commonly used as a crosslinking agent in photopolymerizable resins for stereolithography (SLA) and other vat photopolymerization technologies. Its high functionality (five acrylate groups) allows for the formation of densely crosslinked polymer networks upon curing, which significantly enhances the mechanical properties of the final printed object.
The primary advantages of incorporating DTPA in SLA resins include:
-
Improved Mechanical Strength: The high crosslink density imparted by DTPA results in materials with high tensile strength and flexural modulus.
-
Enhanced Thermal Stability: Densely crosslinked polymers generally exhibit higher glass transition temperatures (Tg), making them suitable for applications requiring thermal resistance.
-
Fast Curing Rates: The abundance of reactive acrylate groups contributes to rapid polymerization, which can increase printing speed.
However, the high crosslink density can also lead to increased brittleness and shrinkage of the printed parts. Therefore, DTPA is often used in combination with other monofunctional or difunctional monomers and oligomers to tailor the final properties of the resin to the specific application requirements.
Resin Formulations and Preparation Protocols
The formulation of an SLA resin is a critical step that dictates the properties of the final printed object. A typical formulation consists of a monomer/oligomer blend, a photoinitiator, and optional additives such as UV blockers or pigments.
Example Resin Formulation for General Purpose Prototyping
This protocol describes the preparation of a basic SLA resin formulation incorporating DTPA for producing rigid, high-resolution prototypes.
Materials:
-
Monomer: Isobornyl Acrylate (IBOA) - provides low viscosity and good thermal properties.
-
Crosslinker: this compound (DTPA) - enhances mechanical strength.
-
Oligomer: Urethane Diacrylate (UDA) - improves toughness and flexibility.
-
Photoinitiator: Phenylbis(2,4,6-trimethylbenzoyl)phosphine oxide (BAPO) - suitable for UV curing at 405 nm.
Equipment:
-
Magnetic stirrer and stir bar
-
Amber glass bottle
-
Weighing scale
-
Planetary mixer (optional, for highly viscous resins)
Protocol:
-
In an amber glass bottle, combine the monomer (IBOA) and oligomer (UDA) in the desired ratio (e.g., 40:60 by weight).
-
Place the bottle on a magnetic stirrer and mix until a homogeneous solution is obtained.
-
Gradually add the this compound (DTPA) to the mixture while stirring. The amount of DTPA can be varied (e.g., 5-20 wt%) to control the crosslink density and resulting mechanical properties.
-
Once the DTPA is fully dissolved, add the photoinitiator (BAPO) at a concentration of 0.5-2 wt%.
-
Continue stirring in the dark until the photoinitiator is completely dissolved. For highly viscous formulations, a planetary mixer can be used to ensure thorough mixing and remove any air bubbles.
-
Store the prepared resin in a cool, dark place away from UV light sources.
Experimental Workflow for Resin Preparation
Caption: Workflow for preparing a DTPA-based SLA resin.
Stereolithography (SLA) Printing and Post-Curing Protocols
Proper printing and post-curing are essential for achieving the desired mechanical properties and ensuring the biocompatibility of the final parts.
General SLA Printing Protocol
This protocol provides a general guideline for printing with custom DTPA-based resins. Specific parameters will need to be optimized based on the printer and resin formulation.
Equipment:
-
SLA 3D Printer (e.g., Formlabs Form 3, Anycubic Photon)
-
Build platform
-
Resin tank
Protocol:
-
Ensure the SLA printer, build platform, and resin tank are clean and free of debris.
-
Pour the prepared DTPA-based resin into the resin tank, following the manufacturer's instructions for the printer.
-
Load the desired 3D model into the printer's software.
-
Orient the part on the build platform to minimize stress during printing and reduce the need for support structures.
-
Set the printing parameters, including layer height (typically 25-100 µm) and exposure time. The optimal exposure time will depend on the reactivity of the resin and the power of the UV light source and must be determined experimentally.
-
Start the printing process.
-
Once the print is complete, carefully remove the build platform from the printer.
Post-Curing Protocol
Post-curing is a critical step to ensure complete polymerization of the resin, which enhances mechanical properties and reduces the level of leachable cytotoxic components.
Equipment:
-
Gloves and safety glasses
-
Spatula or scraper
-
Wash station with isopropyl alcohol (IPA)
-
UV curing chamber (405 nm)
Protocol:
-
Wearing gloves and safety glasses, carefully remove the printed part from the build platform using a spatula.
-
Wash the part in a bath of isopropyl alcohol (IPA) to remove any uncured resin from the surface. A two-stage wash (a "dirty" bath followed by a "clean" bath) is recommended for optimal cleaning.
-
Allow the part to air dry completely.
-
Place the dried part in a UV curing chamber.
-
Cure the part according to a predetermined schedule. The curing time and temperature will depend on the resin formulation and the desired final properties. For example, a common curing cycle is 30-60 minutes at 60°C.
-
For biomedical applications, a more extensive post-curing and cleaning process may be required to ensure biocompatibility.
Experimental Workflow for SLA Printing and Post-Curing
Caption: General workflow for SLA 3D printing and post-processing.
Characterization of DTPA-Based Resins
The properties of the cured resin should be characterized to ensure they meet the requirements of the intended application.
Mechanical Testing
Mechanical properties are critical for most applications. Standardized tests should be performed to determine the tensile strength, flexural strength, and hardness of the cured material.
Table 1: Mechanical Properties of a Generic DTPA-Containing SLA Resin
| Property | Test Standard | Typical Value Range |
| Tensile Strength | ASTM D638 | 40 - 70 MPa |
| Young's Modulus | ASTM D638 | 2.0 - 3.5 GPa |
| Elongation at Break | ASTM D638 | 2 - 8% |
| Flexural Strength | ASTM D790 | 60 - 110 MPa |
| Flexural Modulus | ASTM D790 | 2.5 - 4.0 GPa |
| Hardness (Shore D) | ASTM D2240 | 80 - 90 |
Note: These values are representative and will vary depending on the specific resin formulation, printing parameters, and post-curing conditions.
Biocompatibility Assessment for Drug Development Applications
For applications in drug development and medical devices, a thorough biocompatibility assessment is mandatory. This typically involves a series of in vitro and in vivo tests as outlined by international standards.
Protocol: In Vitro Cytotoxicity Assay (Based on ISO 10993-5)
-
Sample Preparation: Prepare disc-shaped samples of the cured DTPA-based resin according to the previously described printing and post-curing protocols. Ensure a sterile manufacturing environment.
-
Extraction: Immerse the samples in a cell culture medium at a surface area to volume ratio of 3 cm²/mL for 24-72 hours at 37°C to create an extract.
-
Cell Culture: Culture a relevant cell line (e.g., L929 fibroblasts) in a 96-well plate until confluent.
-
Exposure: Replace the culture medium with the prepared extract. Include positive (e.g., cytotoxic material) and negative (e.g., non-cytotoxic material) controls.
-
Incubation: Incubate the cells for 24-48 hours.
-
Viability Assay: Assess cell viability using a standard assay such as MTT or XTT. A reduction in cell viability of more than 30% is typically considered a cytotoxic effect.
Table 2: Key ISO Standards for Biocompatibility Evaluation
| Standard | Title | Relevance |
| ISO 10993-1 | Biological evaluation of medical devices — Part 1: Evaluation and testing within a risk management process. | Provides a framework for the overall biological safety assessment. |
| ISO 10993-5 | Biological evaluation of medical devices — Part 5: Tests for in vitro cytotoxicity. | Essential for initial screening of material toxicity. |
| ISO 10993-12 | Biological evaluation of medical devices — Part 12: Sample preparation and reference materials. | Guides the proper preparation of test samples and extracts. |
| ISO 10993-17 | Biological evaluation of medical devices — Part 17: Establishment of allowable limits for leachable substances. | Important for assessing the risk of chemicals leaching from the device. |
Application in Drug Delivery
DTPA-based resins can be formulated to create hydrogels, which are promising materials for controlled drug delivery. The high crosslink density of DTPA can be leveraged to control the mesh size of the hydrogel network, thereby modulating the release rate of encapsulated drugs.
Protocol for Fabricating a Drug-Loaded Hydrogel
-
Drug Incorporation: Dissolve the desired drug in a suitable solvent that is compatible with the resin formulation.
-
Resin Formulation: Prepare the DTPA-based resin as described in Section 2, adding the drug solution to the monomer/oligomer mixture before the addition of the photoinitiator. Ensure the drug is stable under UV curing conditions.
-
SLA Printing: Print the desired drug delivery device (e.g., a scaffold, microneedle array, or tablet) using the drug-loaded resin.
-
Post-Processing: Gently wash the printed device to remove surface-adhered, non-encapsulated drug and uncured resin. A modified post-curing process may be necessary to avoid degradation of the drug.
In Vitro Drug Release Study
Protocol:
-
Place the drug-loaded device in a known volume of a release medium (e.g., phosphate-buffered saline, PBS) at 37°C.
-
At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with fresh medium to maintain sink conditions.
-
Analyze the concentration of the drug in the withdrawn aliquots using a suitable analytical method (e.g., UV-Vis spectrophotometry, HPLC).
-
Plot the cumulative amount of drug released versus time to determine the release kinetics.
Signaling Pathways in Cell-Material Interactions
The interaction of cells with acrylate-based biomaterials is a complex process that can trigger various cellular signaling pathways. While specific pathways for DTPA are not extensively documented, general responses to acrylate surfaces involve cell adhesion, proliferation, and differentiation, which are mediated by integrin-based signaling.
Logical Relationship of Cell-Material Interaction
Caption: Simplified signaling cascade initiated by cell adhesion to a biomaterial surface.
Upon contact with a biological environment, proteins from the surrounding fluid adsorb to the material surface. Cells then interact with these adsorbed proteins via integrin receptors. This binding can lead to the clustering of integrins and the activation of focal adhesion kinase (FAK), a key signaling molecule in cell-material interactions. Activation of FAK can trigger the reorganization of the actin cytoskeleton, leading to changes in cell morphology, adhesion, and migration. Furthermore, FAK can initiate downstream signaling cascades that influence gene expression and ultimately determine the cellular response, such as proliferation or differentiation. The surface chemistry and topography of the DTPA-based material will play a crucial role in modulating these interactions.
Conclusion
This compound is a versatile crosslinker for SLA resins, enabling the fabrication of materials with a wide range of mechanical properties. By carefully controlling the resin formulation, printing parameters, and post-curing processes, it is possible to produce high-performance parts for various applications, including prototyping and biomedical devices. For drug development applications, DTPA-based hydrogels show promise for controlled drug release, but a thorough biocompatibility assessment is essential to ensure safety and efficacy. Further research is needed to elucidate the specific cellular signaling pathways activated by DTPA-containing materials to better design biomaterials for targeted therapeutic outcomes.
Application Notes and Protocols for High-Strength Dental Composites Utilizing Dipentaerythritol Pentaacrylate (DPEPA)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the development and evaluation of high-strength dental composites incorporating Dipentaerythritol pentaacrylate (DPEPA). DPEPA's multifunctional acrylate (B77674) structure allows for a high degree of cross-linking, contributing to enhanced mechanical properties and durability of the final restorative material.[1]
Introduction to this compound in Dental Composites
This compound (DPEPA) is a multifunctional monomer utilized in polymer chemistry to create highly cross-linked networks.[1] In dental composites, it serves as a cross-linking agent to improve the mechanical strength, wear resistance, and overall longevity of the restorative material. Its five acrylate functional groups enable the formation of a dense three-dimensional polymer network during polymerization.[1] The incorporation of DPEPA into a resin matrix, typically composed of monomers like Bis-GMA (bisphenol A-glycidyl methacrylate) and TEGDMA (triethylene glycol dimethacrylate), can significantly enhance the material's physical properties.[2][3]
Key Advantages of DPEPA Incorporation:
-
Enhanced Mechanical Strength: The high cross-link density achieved with DPEPA contributes to increased flexural and compressive strength.
-
Improved Wear Resistance: A more robust polymer network can better withstand the abrasive forces in the oral environment.
-
Reduced Polymerization Shrinkage: While multifunctional monomers can sometimes increase shrinkage, their formulation with other monomers and fillers can be optimized to mitigate this effect.[4]
Experimental Formulations
The following are example formulations for experimental dental composites with and without DPEPA. These formulations can be adapted based on specific research needs.
Table 1: Example Formulations of Experimental Dental Composites (wt%)
| Component | Control Formulation | Experimental Formulation with DPEPA | Function |
| Bis-GMA | 50 | 40 | Base Monomer |
| TEGDMA | 48 | 38 | Diluent Monomer |
| DPEPA | 0 | 20 | Cross-linking Monomer |
| Camphorquinone (B77051) | 0.5 | 0.5 | Photoinitiator |
| Ethyl 4-dimethylaminobenzoate (EDMAB) | 1.5 | 1.5 | Co-initiator |
| Silanated Barium Glass Filler (1 µm) | 70 (phr) | 70 (phr) | Reinforcing Filler |
*phr: parts per hundred resin
Quantitative Data on Mechanical Properties
The following tables summarize hypothetical quantitative data illustrating the expected impact of DPEPA on the mechanical properties of dental composites.
Table 2: Comparison of Flexural Strength
| Formulation | Flexural Strength (MPa) | Standard Deviation |
| Control | 110 | ± 10 |
| With DPEPA | 140 | ± 12 |
Table 3: Comparison of Compressive Strength
| Formulation | Compressive Strength (MPa) | Standard Deviation | | :--- | :--- | | Control | 250 | ± 20 | | With DPEPA | 320 | ± 25 |
Table 4: Comparison of Vickers Hardness
| Formulation | Vickers Hardness (VHN) | Standard Deviation |
| Control | 60 | ± 5 |
| With DPEPA | 80 | ± 7 |
Experimental Protocols
Protocol for Preparation of Experimental Dental Composite
This protocol outlines the steps for preparing the experimental dental composites described in Table 1.
Materials:
-
Bis-GMA, TEGDMA, DPEPA monomers
-
Camphorquinone, EDMAB
-
Silanated barium glass filler
-
Amber-colored glass vials
-
Magnetic stirrer and stir bar
-
Dental mixing spatula
-
Light-curing unit (>1000 mW/cm²)
Procedure:
-
Resin Matrix Preparation:
-
In an amber-colored glass vial, combine the Bis-GMA, TEGDMA, and DPEPA (for the experimental group) in the desired weight percentages.
-
Add the camphorquinone and EDMAB to the monomer mixture.
-
Place a magnetic stir bar in the vial and seal it.
-
Stir the mixture in the dark at room temperature for 24 hours to ensure complete dissolution of the initiators.[5]
-
-
Filler Incorporation:
-
Gradually add the silanated barium glass filler to the prepared resin matrix.
-
Manually mix the filler and resin with a dental spatula until a homogeneous paste is formed. For larger batches, a dual asymmetric centrifugal mixer can be used to ensure uniform filler distribution.[5]
-
-
Degassing:
-
Place the composite paste in a vacuum chamber for at least 2 hours to remove any entrapped air bubbles.
-
-
Storage:
-
Store the prepared composite paste in a dark, refrigerated environment (4°C) until use.
-
Protocol for Three-Point Bending Test (Flexural Strength)
This protocol is based on the ISO 4049 standard for polymer-based restorative materials.[6]
Equipment:
-
Universal testing machine with a three-point bending fixture
-
Rectangular mold (25 mm x 2 mm x 2 mm)
-
Glass slides
-
Light-curing unit
Procedure:
-
Specimen Preparation:
-
Overfill the rectangular mold with the prepared dental composite.
-
Cover the top and bottom of the mold with glass slides and apply gentle pressure to extrude excess material.
-
Light-cure the specimen through the glass slides according to the curing cycle determined in your polymerization studies (e.g., 40 seconds on each side).
-
Remove the cured specimen from the mold and lightly sand the edges to remove any flash.
-
Measure the dimensions of the specimen with a digital caliper.
-
Store the specimens in distilled water at 37°C for 24 hours before testing.[7]
-
-
Testing:
-
Set the support span on the three-point bending fixture to 20 mm.
-
Place the specimen on the supports.
-
Apply a compressive load to the center of the specimen at a crosshead speed of 0.5 mm/min until fracture occurs.[8]
-
Record the fracture load (F) in Newtons.
-
-
Calculation:
-
Flexural strength (σ) in MPa is calculated using the formula: σ = 3FL / 2bh² where F is the fracture load (N), L is the support span (20 mm), b is the width of the specimen (mm), and h is the height of the specimen (mm).
-
Protocol for Diametral Tensile Strength (Compressive Strength)
This test is an indirect method to determine the tensile strength of a brittle material.
Equipment:
-
Universal testing machine with compression plates
-
Cylindrical mold (6 mm diameter x 3 mm height)
-
Glass slides
-
Light-curing unit
Procedure:
-
Specimen Preparation:
-
Overfill the cylindrical mold with the dental composite.
-
Cover with glass slides and apply pressure to create a flat surface.
-
Light-cure the specimen from both the top and bottom surfaces (e.g., 40 seconds each).
-
Remove the specimen and store it in distilled water at 37°C for 24 hours.
-
-
Testing:
-
Place the cylindrical specimen on its side between the compression plates of the universal testing machine.
-
Apply a compressive load at a crosshead speed of 1 mm/min until the specimen fractures.
-
Record the maximum load (P) in Newtons.
-
-
Calculation:
-
Diametral tensile strength (σ) in MPa is calculated using the formula: σ = 2P / (πdt) where P is the maximum load (N), d is the diameter of the specimen (mm), and t is the thickness of the specimen (mm).
-
Protocol for Vickers Hardness Test
Equipment:
-
Vickers microhardness tester
-
Specimen mounting and polishing equipment
Procedure:
-
Specimen Preparation:
-
Prepare cylindrical specimens as for the diametral tensile strength test.
-
Embed the specimens in an acrylic resin and polish the surface to a mirror finish using progressively finer silicon carbide papers and diamond pastes.
-
-
Testing:
-
Place the polished specimen on the stage of the Vickers microhardness tester.
-
Apply a load of 50g for 30 seconds using the Vickers diamond indenter.
-
Measure the two diagonals of the resulting indentation.
-
Repeat the indentation at five different locations on the specimen surface.
-
-
Calculation:
-
The Vickers Hardness Number (VHN) is calculated by the machine based on the applied load and the average diagonal length of the indentation.
-
Biocompatibility and Cellular Response
The biocompatibility of dental composites is crucial for their clinical success. Unreacted monomers that may leach from the polymerized composite can interact with surrounding oral tissues. While specific data on the cellular signaling pathways affected by DPEPA is limited, the general response of oral cells to acrylate and methacrylate (B99206) monomers involves the induction of oxidative stress.
Leached monomers can deplete intracellular glutathione (B108866) (GSH), a key antioxidant, leading to an increase in reactive oxygen species (ROS). This oxidative stress can trigger various cellular signaling pathways, including those leading to inflammation and apoptosis (programmed cell death).[1]
Visualizations
Caption: Experimental workflow for developing and testing dental composites.
Caption: Postulated signaling pathway for monomer-induced cytotoxicity.
References
- 1. Degradation Resistance and Biocompatibility of Novel Multi-Functional Acrylamides IADR Abstract Archives [iadr.abstractarchives.com]
- 2. publications.scrs.in [publications.scrs.in]
- 3. ijmse.iust.ac.ir [ijmse.iust.ac.ir]
- 4. Photopolymerized multifunctional (meth)acrylates as model polymers for dental applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chemical and Mechanical Properties of Experimental Dental Composites as a Function of Formulation and Postcuring Thermal Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Flexural strength and hardness of direct and indirect composites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
Application Notes and Protocols for Investigating the Photopolymerization Kinetics of DPEPA Formulations
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dipentaerythritol penta-/hexa-acrylate (DPEPA) is a multifunctional monomer widely utilized in the formulation of photocurable materials for applications ranging from coatings and adhesives to advanced drug delivery systems and tissue engineering scaffolds. The extent and rate of the photopolymerization of DPEPA formulations are critical parameters that dictate the final physicochemical properties of the crosslinked polymer network, including its mechanical strength, degradation profile, and drug release characteristics. A thorough understanding and precise control of the photopolymerization kinetics are therefore paramount for the rational design and optimization of DPEPA-based biomaterials.
These application notes provide detailed protocols for investigating the photopolymerization kinetics of DPEPA formulations using three key analytical techniques: Photo-Differential Scanning Calorimetry (Photo-DSC), Real-Time Fourier Transform Infrared Spectroscopy (RT-FTIR), and Photo-Rheometry.
Factors Influencing DPEPA Photopolymerization Kinetics
The photopolymerization kinetics of DPEPA formulations are influenced by several factors that can be systematically investigated and optimized.[1] Key parameters include:
-
Photoinitiator Type and Concentration: The choice of photoinitiator and its concentration significantly impact the initiation rate and overall polymerization speed.[1] Type I photoinitiators, such as those from the Irgacure® and Darocur® series, undergo unimolecular bond cleavage upon UV exposure to generate free radicals. The efficiency of different photoinitiators can vary depending on their absorption spectra and the wavelength of the UV source.
-
UV Light Intensity: Higher light intensity generally leads to a faster polymerization rate and a higher degree of conversion.[2][3] However, excessively high intensity can lead to the formation of heterogeneous polymer networks.
-
Co-monomers and Additives: The inclusion of other monomers or additives in the DPEPA formulation can alter the viscosity of the resin and the flexibility of the resulting polymer network, thereby affecting the polymerization kinetics.
-
Atmosphere: The presence of oxygen can inhibit free-radical polymerization, leading to an induction period and a slower reaction rate. Performing the polymerization under an inert atmosphere, such as nitrogen, can mitigate this effect.
Quantitative Data on Photopolymerization Kinetics
The following tables summarize key kinetic parameters for the photopolymerization of multifunctional acrylate (B77674) formulations, which can be considered representative for DPEPA-based systems. The data highlights the influence of photoinitiator concentration and UV light intensity on the rate of polymerization and final conversion.
Table 1: Influence of Photoinitiator Concentration on Polymerization Kinetics of a Multifunctional Acrylate Formulation
| Photoinitiator Concentration (wt%) | Maximum Polymerization Rate (s⁻¹) | Final Conversion (%) |
| 0.5 | 0.85 | 85 |
| 1.0 | 1.20 | 92 |
| 2.0 | 1.15 | 91 |
Data is illustrative and based on typical trends observed for multifunctional acrylates.
Table 2: Influence of UV Light Intensity on Polymerization Kinetics of a Multifunctional Acrylate Formulation
| UV Light Intensity (mW/cm²) | Maximum Polymerization Rate (s⁻¹) | Final Conversion (%) |
| 10 | 0.60 | 82 |
| 20 | 0.95 | 88 |
| 50 | 1.35 | 93 |
Data is illustrative and based on typical trends observed for multifunctional acrylates.
Experimental Protocols
Photo-Differential Scanning Calorimetry (Photo-DSC)
Photo-DSC is a powerful technique for studying the kinetics of photopolymerization by measuring the heat released during the exothermic reaction.[3] The rate of heat flow is directly proportional to the rate of polymerization.
Protocol:
-
Sample Preparation:
-
Prepare the DPEPA formulation by mixing the monomer, photoinitiator (e.g., 1 wt% Irgacure 819), and any other components in a light-protected vial.
-
In a dimly lit environment, accurately weigh 2-5 mg of the liquid formulation into an open aluminum DSC pan.
-
-
Instrument Setup:
-
Place the sample pan and an empty reference pan into the DSC cell.
-
Purge the cell with nitrogen to create an inert atmosphere.
-
Equilibrate the sample at the desired isothermal temperature (e.g., 25°C).
-
-
Measurement:
-
Once the heat flow signal has stabilized, open the shutter of the UV light source to expose the sample to a specific UV intensity (e.g., 20 mW/cm²).
-
Record the heat flow as a function of time for a predetermined duration (e.g., 5 minutes) or until the reaction is complete (the heat flow returns to the baseline).
-
-
Data Analysis:
-
Integrate the area under the exothermic peak to determine the total heat of polymerization (ΔH).
-
The rate of polymerization (Rp) at any given time is proportional to the heat flow (dH/dt).
-
The degree of conversion (α) at any time (t) can be calculated using the following equation: α = ΔHt / ΔH_total where ΔHt is the cumulative heat generated up to time t, and ΔH_total is the total heat of polymerization.
-
Real-Time Fourier Transform Infrared Spectroscopy (RT-FTIR)
RT-FTIR monitors the photopolymerization process by tracking the decrease in the infrared absorbance of the reactive functional groups (acrylate C=C double bonds) as they are consumed during the reaction.[4]
Protocol:
-
Sample Preparation:
-
Prepare the DPEPA formulation as described for Photo-DSC.
-
Place a small drop of the formulation onto a KBr pellet or between two polyethylene (B3416737) films to create a thin film of controlled thickness (typically 25-50 µm).
-
-
Instrument Setup:
-
Place the sample in the FTIR spectrometer's sample holder.
-
Position the UV light source to irradiate the sample.
-
Configure the spectrometer for rapid, continuous scanning (e.g., 1 scan per second).
-
-
Measurement:
-
Record a baseline IR spectrum of the uncured sample.
-
Simultaneously start the UV exposure and the collection of IR spectra over time.
-
-
Data Analysis:
-
Monitor the decrease in the peak area or height of the acrylate C=C double bond absorption band, typically around 810 cm⁻¹ (C-H out-of-plane bending) or 1635 cm⁻¹ (C=C stretching).
-
The degree of conversion (α) at any time (t) can be calculated using the following equation: α = (A₀ - Aₜ) / A₀ where A₀ is the initial absorbance of the acrylate peak and Aₜ is the absorbance at time t.
-
Photo-Rheometry
Photo-rheometry measures the change in the viscoelastic properties of the formulation during photopolymerization. This technique is particularly useful for determining the gel point, which is the point at which the liquid formulation transitions to a solid-like gel.
Protocol:
-
Sample Preparation:
-
Prepare the DPEPA formulation as previously described.
-
Load the sample onto the rheometer plate (e.g., parallel plate geometry).
-
-
Instrument Setup:
-
Set the geometry gap to a defined thickness (e.g., 200 µm).
-
Equilibrate the sample at the desired temperature.
-
Use a UV-transparent plate to allow for irradiation from below or above.
-
-
Measurement:
-
Begin the rheological measurement in oscillatory mode at a fixed frequency and strain.
-
After a short delay to establish a baseline, initiate the UV exposure.
-
Monitor the storage modulus (G'), loss modulus (G''), and complex viscosity (η*) as a function of time.
-
-
Data Analysis:
-
The gel point is typically identified as the time at which the storage modulus (G') becomes greater than the loss modulus (G'').
-
The rate of cure can be inferred from the rate of increase of the storage modulus.
-
Photopolymerization Signaling Pathway
The photopolymerization of DPEPA is a free-radical chain-growth process that can be divided into three main stages: initiation, propagation, and termination.
References
Application Notes and Protocols for Controlling Crosslinking Density in DPEPA Polymer Networks
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dipentaerythritol penta-/hexa-acrylate (DPEPA) is a multifunctional monomer commonly used in the formulation of highly crosslinked polymer networks for a variety of applications, including coatings, adhesives, and, notably, in the biomedical field for drug delivery systems. The crosslinking density of a DPEPA polymer network is a critical parameter that dictates its physicochemical properties, such as swelling behavior, mechanical strength, degradation rate, and, consequently, its performance as a drug delivery vehicle. The ability to precisely control this density allows for the rational design of polymer networks with tailored drug release profiles, from rapid burst release to sustained, long-term delivery.
These application notes provide a comprehensive guide to understanding and controlling the crosslinking density of DPEPA polymer networks. We offer detailed experimental protocols for the synthesis of DPEPA networks via photopolymerization, methods for their characterization, and an exploration of how varying synthesis parameters can be used to tune the final properties of the network for specific drug delivery applications.
Controlling Crosslinking Density: Key Parameters
The crosslinking density of a photopolymerized DPEPA network can be effectively controlled by manipulating several key experimental parameters during its synthesis. Understanding the influence of each parameter is crucial for achieving the desired network properties.
-
DPEPA Concentration: As the primary crosslinking agent, the concentration of DPEPA in the prepolymer solution has a direct and significant impact on the final crosslinking density. A higher concentration of DPEPA leads to a more densely crosslinked network.
-
Photoinitiator Concentration: The photoinitiator concentration influences the number of initiation sites for polymerization upon UV exposure. Generally, a higher initiator concentration results in a higher rate of polymerization and a greater crosslinking density. However, excessively high concentrations can lead to incomplete curing due to light absorption effects or premature termination of polymer chains.
-
UV Light Intensity and Exposure Time: The dose of UV radiation, which is a function of both intensity and exposure time, plays a critical role. Higher UV intensity increases the rate of radical generation, leading to a faster reaction and a more densely crosslinked network. Similarly, longer exposure times generally result in a higher degree of monomer conversion and a more completely formed, densely crosslinked network, up to a certain plateau.
-
Addition of Monofunctional Monomers: The inclusion of monofunctional acrylate (B77674) monomers in the formulation can be used to systematically decrease the crosslinking density. These monomers are incorporated into the polymer chains but, having only one reactive group, they act as chain terminators for the crosslinking process, effectively increasing the average molecular weight between crosslinks.
Quantitative Data Summary
The following tables summarize the expected qualitative and illustrative quantitative impact of key synthesis parameters on the properties of DPEPA polymer networks. Note: The quantitative values provided are illustrative and should be determined experimentally for your specific system.
Table 1: Effect of DPEPA Concentration on Network Properties
| DPEPA Concentration (wt%) | Swelling Ratio (Q) | Elastic Modulus (E') (kPa) | Model Drug Release (Cumulative % at 24h) |
| 20 | 8.5 | 50 | 85 |
| 40 | 5.2 | 150 | 60 |
| 60 | 3.1 | 350 | 35 |
| 80 | 1.8 | 700 | 15 |
Table 2: Effect of Photoinitiator Concentration on Network Properties (at constant DPEPA concentration)
| Photoinitiator (Irgacure 2959) Conc. (wt%) | Swelling Ratio (Q) | Elastic Modulus (E') (kPa) | Model Drug Release (Cumulative % at 24h) |
| 0.1 | 6.8 | 120 | 70 |
| 0.5 | 5.2 | 150 | 60 |
| 1.0 | 4.5 | 180 | 50 |
| 2.0 | 4.2 | 200 | 45 |
Table 3: Effect of UV Exposure Time on Network Properties (at constant DPEPA and photoinitiator concentration)
| UV Exposure Time (minutes) | Swelling Ratio (Q) | Elastic Modulus (E') (kPa) | Model Drug Release (Cumulative % at 24h) |
| 1 | 7.2 | 100 | 75 |
| 5 | 5.2 | 150 | 60 |
| 10 | 4.8 | 165 | 55 |
| 20 | 4.7 | 170 | 53 |
Experimental Protocols
Protocol for Synthesis of DPEPA Polymer Networks via Photopolymerization
This protocol describes the preparation of DPEPA hydrogels with varying crosslinking densities by altering the DPEPA concentration.
Materials:
-
Dipentaerythritol penta-/hexa-acrylate (DPEPA)
-
Photoinitiator (e.g., Irgacure 2959, 2-hydroxy-4'-(2-hydroxyethoxy)-2-methylpropiophenone)
-
Phosphate-buffered saline (PBS, pH 7.4)
-
Molds for hydrogel casting (e.g., PDMS molds of desired dimensions)
-
UV curing system (e.g., UV lamp with a specified wavelength, typically 365 nm)
-
Vortex mixer
-
Analytical balance
Procedure:
-
Preparation of Prepolymer Solutions: a. Prepare a stock solution of the photoinitiator in PBS (e.g., 1% w/v). b. In separate vials, weigh the desired amounts of DPEPA to achieve the target concentrations (e.g., 20, 40, 60, 80 wt%). c. Add the appropriate volume of the photoinitiator stock solution to each vial to achieve a final photoinitiator concentration of 0.5 wt%. d. Add PBS to each vial to reach the final desired volume. e. Vortex each solution thoroughly until the DPEPA and photoinitiator are completely dissolved.
-
Photopolymerization: a. Pipette the prepolymer solutions into the molds. b. Place the molds in the UV curing system. c. Expose the samples to UV light (e.g., 365 nm, 10 mW/cm²) for a predetermined time (e.g., 10 minutes). d. After curing, carefully remove the crosslinked DPEPA hydrogels from the molds. e. Wash the hydrogels extensively with PBS to remove any unreacted monomers and photoinitiator.
Protocol for Characterization of Crosslinking Density: Swelling Studies
The equilibrium swelling ratio is a reliable indicator of the crosslinking density. A lower swelling ratio corresponds to a higher crosslinking density.
Materials:
-
Synthesized DPEPA hydrogels
-
Phosphate-buffered saline (PBS, pH 7.4)
-
Analytical balance
-
Kimwipes or other lint-free tissue
Procedure:
-
Initial Dry Weight Measurement: a. Lyophilize (freeze-dry) the prepared DPEPA hydrogels until a constant weight is achieved. b. Record the dry weight (W_d) of each hydrogel sample.
-
Equilibrium Swelling: a. Immerse each dried hydrogel in a sufficient volume of PBS at a constant temperature (e.g., 37°C). b. Allow the hydrogels to swell until they reach equilibrium. This may take 24-48 hours. Periodically replace the PBS to ensure the removal of any leachable components.
-
Swollen Weight Measurement: a. At equilibrium, carefully remove each hydrogel from the PBS. b. Gently blot the surface with a Kimwipe to remove excess surface water. c. Immediately weigh the swollen hydrogel and record the swollen weight (W_s).
-
Calculation of Swelling Ratio (Q): a. Calculate the swelling ratio using the following formula: Q = W_s / W_d
Protocol for Characterization of Mechanical Properties: Dynamic Mechanical Analysis (DMA)
DMA can be used to determine the storage modulus (E' or G'), which is directly related to the crosslinking density of the polymer network.
Materials:
-
Synthesized DPEPA hydrogels (in a suitable geometry for the DMA instrument, e.g., cylindrical or rectangular)
-
Dynamic Mechanical Analyzer (DMA)
Procedure:
-
Sample Preparation: a. Ensure the hydrogel samples are at equilibrium swelling in PBS. b. Cut the samples to the precise dimensions required by the DMA sample holder.
-
DMA Measurement: a. Mount the sample in the DMA instrument, ensuring it is properly clamped. b. Perform a frequency sweep at a constant temperature (e.g., 37°C) and a small strain within the linear viscoelastic region of the material. c. Record the storage modulus (E' or G') as a function of frequency. The modulus in the rubbery plateau region is typically used for crosslinking density calculations.
Protocol for Evaluation of Drug Release
This protocol outlines a method to assess the release of a model drug from DPEPA hydrogels with varying crosslinking densities.
Materials:
-
Drug-loaded DPEPA hydrogels (prepared by incorporating the drug into the prepolymer solution before UV curing)
-
Release medium (e.g., PBS, pH 7.4)
-
Shaking incubator or water bath
-
UV-Vis spectrophotometer or HPLC for drug quantification
Procedure:
-
Drug Loading: a. Dissolve the model drug in the prepolymer solution at a desired concentration before photopolymerization. b. Follow the synthesis protocol (Section 4.1) to prepare drug-loaded hydrogels.
-
Drug Release Study: a. Place each drug-loaded hydrogel in a known volume of release medium in a sealed container. b. Maintain the container at a constant temperature (e.g., 37°C) with gentle agitation. c. At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with an equal volume of fresh medium to maintain sink conditions. d. Quantify the concentration of the drug in the collected aliquots using a suitable analytical method (e.g., UV-Vis spectrophotometry at the drug's λ_max).
-
Data Analysis: a. Calculate the cumulative amount of drug released at each time point. b. Plot the cumulative percentage of drug released versus time to obtain the drug release profile.
Visualizations
Experimental Workflow
Caption: Experimental workflow for synthesis and characterization of DPEPA networks.
Relationship between Synthesis Parameters and Network Properties
Caption: Influence of synthesis parameters on DPEPA network properties.
Conclusion
The control of crosslinking density in DPEPA polymer networks is a powerful tool for the development of advanced drug delivery systems. By systematically varying parameters such as DPEPA concentration, photoinitiator concentration, and UV curing conditions, researchers can fine-tune the network structure to achieve desired swelling, mechanical, and drug release properties. The protocols and guidelines presented in these application notes provide a solid foundation for the rational design and characterization of DPEPA-based materials for a wide range of biomedical applications. It is recommended that users of these protocols perform systematic studies to generate quantitative data specific to their experimental setup and materials.
Application Notes & Protocols: Dipentaerythritol Pentaacrylate (DiPETA) in Controlled Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dipentaerythritol (B87275) pentaacrylate (DiPETA) is a multifunctional monomer characterized by five reactive acrylate (B77674) groups attached to a dipentaerythritol core.[1] Its chemical structure (C₂₅H₃₂O₁₂) allows it to readily undergo polymerization reactions, forming highly cross-linked polymer networks.[1][2] While traditionally used in industrial applications such as coatings and adhesives, DiPETA's unique properties are being explored for biomedical applications, particularly in the development of controlled drug delivery systems.[1]
The high degree of cross-linking possible with DiPETA enables the formation of stable hydrogels that can encapsulate therapeutic agents.[1] Hydrogels are three-dimensional, water-swollen polymer networks that can serve as excellent depots for drugs, protecting them from degradation and enabling sustained release.[3][4] The release of the encapsulated drug is typically governed by diffusion through the polymer matrix, a process that can be modulated by controlling the hydrogel's cross-linking density.[4][5] This document provides an overview of the application of DiPETA in this field and detailed protocols for the synthesis, drug loading, and characterization of DiPETA-based drug delivery vehicles.
Key Physicochemical Properties and Rationale for Use
The suitability of DiPETA as a material for controlled drug delivery stems from several key characteristics.
| Property | Description | Relevance to Drug Delivery |
| High Functionality | Possesses five acrylate functional groups.[1] | Enables the formation of densely cross-linked and stable polymer networks (hydrogels) that can effectively entrap drug molecules.[1] |
| UV Curable | The acrylate groups can undergo rapid radical polymerization when exposed to UV light in the presence of a photoinitiator.[1] | Allows for rapid, on-demand, and spatially controlled fabrication of drug-loaded hydrogels at ambient temperatures, which is ideal for heat-sensitive drugs.[6] |
| Biocompatibility | Studies in dental applications have shown favorable biocompatibility, though it is noted as a potential skin sensitizer.[1] Further biocompatibility testing for specific applications is essential.[7] | A fundamental requirement for any material intended for in-vivo use. The cross-linked polymer should exhibit minimal cytotoxicity.[7] |
| Adhesive Properties | Demonstrates strong bonding characteristics to various substrates, including biological tissues.[1] | Can be advantageous for developing mucoadhesive or tissue-adherent drug delivery systems for localized therapy. |
| Tunable Properties | The mechanical properties and swelling behavior of DiPETA-based hydrogels can be tailored by adjusting the cross-linking density.[1] | Allows for the optimization of drug release kinetics; a higher cross-link density typically results in a slower, more sustained release profile.[5] |
Experimental Protocols
The following protocols provide a generalized framework for developing and evaluating a DiPETA-based hydrogel system for controlled drug delivery. Researchers should optimize parameters based on the specific drug and intended application.
Protocol 1: Synthesis of DiPETA-based Hydrogel via UV Photopolymerization
This protocol describes the formation of a hydrogel disc, a common format for in-vitro testing.
3.1. Materials
-
Dipentaerythritol pentaacrylate (DiPETA)
-
Co-monomer (e.g., Poly(ethylene glycol) diacrylate (PEGDA) for hydrophilicity)
-
Photoinitiator (e.g., 2-hydroxy-2-methylpropiophenone)
-
Solvent/Diluent (e.g., Phosphate-buffered saline (PBS), Ethanol)
-
Drug to be encapsulated
-
UV Curing System (365 nm)
-
Molds (e.g., Polydimethylsiloxane (PDMS) molds, 1 mm depth)
3.2. Procedure
-
Preparation of Pre-polymer Solution: In a light-protected vial (e.g., amber glass), dissolve the photoinitiator in the chosen solvent at the desired concentration (e.g., 0.5% w/v).
-
Add DiPETA and any co-monomers to the solution. The ratio of DiPETA to co-monomer will determine the final cross-link density and mechanical properties.
-
Vortex or sonicate the mixture until a homogenous, clear solution is formed.
-
Drug Incorporation: Dissolve the therapeutic drug into the pre-polymer solution. Ensure the drug is stable under UV exposure and soluble in the chosen solvent system. The amount of drug added will determine the theoretical drug loading.
-
Molding and Curing: Pipette the drug-loaded pre-polymer solution into the molds, ensuring no air bubbles are present.
-
Place the molds under a UV lamp (e.g., 365 nm, 5-10 mW/cm²).
-
Expose the solution to UV light for a predetermined time (e.g., 60-300 seconds) to ensure complete polymerization. The curing time must be optimized to achieve desired gel properties while minimizing potential drug degradation.
-
Post-Curing Wash: Carefully remove the solidified hydrogel discs from the molds.
-
Wash the hydrogels extensively with PBS (or another appropriate buffer) to remove any unreacted monomers, photoinitiator, and non-encapsulated drug from the surface.
Protocol 2: Characterization of Drug Loading
This protocol determines the amount of drug successfully encapsulated within the hydrogel.
3.3. Materials
-
Drug-loaded hydrogels (from Protocol 1)
-
Lyophilizer (Freeze-dryer)
-
Precision balance
-
Appropriate solvent to fully dissolve the hydrogel and/or extract the drug
-
Spectrophotometer (UV-Vis) or High-Performance Liquid Chromatography (HPLC) system
3.4. Procedure
-
After the washing step in Protocol 1, freeze-dry the hydrogel samples to determine their dry weight (W_hydrogel).
-
Take a known weight of the dried hydrogel and place it in a known volume of a solvent that can fully extract the drug. This may require mechanical degradation of the hydrogel (e.g., homogenization).
-
Allow sufficient time for the complete extraction of the drug, agitating as necessary.
-
Centrifuge the sample to pellet any insoluble polymer fragments.
-
Analyze the supernatant to determine the concentration of the drug (C_drug) using a pre-established calibration curve (UV-Vis or HPLC).
-
Calculate the Drug Loading and Encapsulation Efficiency using the formulas below.
3.5. Calculations
-
Drug Loading (%) = (Mass of drug in hydrogel / Mass of hydrogel) × 100
-
Encapsulation Efficiency (%) = (Actual mass of drug in hydrogel / Initial mass of drug added) × 100
| Parameter | Formula | Description |
| Drug Loading (DL %) | (Mass_drug / Mass_hydrogel) * 100 | The weight percentage of the drug relative to the total weight of the dried hydrogel. |
| Encapsulation Efficiency (EE %) | (Mass_drug / Initial_Mass_drug) * 100 | The percentage of the initial drug that was successfully entrapped within the hydrogel. |
Protocol 3: In-Vitro Drug Release Study
This protocol measures the rate at which the drug is released from the hydrogel into a surrounding medium.
3.6. Materials
-
Drug-loaded hydrogel discs of known weight and drug loading
-
Release medium (e.g., PBS pH 7.4)
-
Incubator shaker set to 37°C
-
Vials or a multi-well plate
-
Spectrophotometer (UV-Vis) or HPLC system
3.7. Procedure
-
Place one hydrogel disc into a vial containing a known volume of pre-warmed release medium (e.g., 10 mL of PBS). The volume should be sufficient to maintain "sink conditions," where the concentration of the released drug remains well below its saturation limit.
-
Place the vials in an incubator shaker at 37°C with gentle agitation (e.g., 50 rpm).
-
At predetermined time intervals (e.g., 1, 2, 4, 8, 12, 24, 48, 72 hours), withdraw a small aliquot (e.g., 100 µL) of the release medium.
-
Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed release medium to maintain a constant volume.
-
Analyze the drug concentration in the collected aliquots using UV-Vis spectrophotometry or HPLC.
-
Calculate the cumulative percentage of drug released at each time point.
Data Presentation and Interpretation
Quantitative data from the characterization experiments should be tabulated for clear comparison between different formulations.
Table 1: Representative Data for Drug Release Kinetics (Note: Values are illustrative and must be determined experimentally)
| Formulation ID | DiPETA Conc. (% w/v) | Drug Loading (%) | Encapsulation Efficiency (%) | Time for 50% Release (T₅₀, hours) | Release Exponent (n)* |
| F1 | 10 | 4.5 | 91.2 | 12.5 | 0.48 |
| F2 | 20 | 4.1 | 83.5 | 28.3 | 0.51 |
| F3 | 30 | 3.9 | 79.8 | 45.1 | 0.55 |
*The release exponent 'n' from the Korsmeyer-Peppas model indicates the mechanism of drug release. For a cylindrical shape, n ≈ 0.45 suggests Fickian diffusion, while 0.45 < n < 0.89 suggests anomalous (non-Fickian) transport.
Mechanism of Action: Polymer Network Formation
The utility of DiPETA in drug delivery is fundamentally based on its ability to form a cross-linked polymer network that acts as a physical barrier to drug diffusion. Upon exposure to an initiation source (like UV light), the acrylate groups undergo radical polymerization, linking individual monomers into a cohesive, three-dimensional structure that entraps both water and the drug molecules.
Conclusion and Future Directions
This compound serves as a promising cross-linking agent for the fabrication of hydrogels for controlled drug delivery. Its rapid UV-curing properties and the ability to form stable, tunable networks make it a versatile platform for encapsulating a wide range of therapeutic molecules. Future research should focus on comprehensive biocompatibility and in-vivo degradation studies, exploring co-polymer systems to introduce stimuli-responsive behavior (e.g., pH or temperature sensitivity), and scaling up manufacturing processes for clinical translation.
References
- 1. Buy this compound | 60506-81-2 [smolecule.com]
- 2. This compound | C25H32O12 | CID 108956 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Peptide hydrogels for affinity-controlled release of therapeutic cargo: Current and Potential Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Peptide Drug Release Behavior from Biodegradable Temperature-Responsive Injectable Hydrogels Exhibiting Irreversible Gelation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. UV-curable gel formulations: Potential drug carriers for the topical treatment of nail diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
Application Notes & Protocols: Formulation of High-Performance Adhesives with Dipentaerythritol Penta/Hexa-Acrylate (DPEPA)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dipentaerythritol Penta/Hexa-Acrylate (DPEPA) is a high-functionality acrylate (B77674) monomer crucial in the formulation of high-performance adhesives. Its molecular structure, featuring multiple acrylate groups, allows for the formation of highly cross-linked polymer networks upon curing. This high cross-link density imparts exceptional properties to the final adhesive, including superior hardness, excellent chemical and heat resistance, and rapid cure speeds, particularly in UV-curable systems.[1][2][3]
This document provides detailed application notes and protocols for the formulation of high-performance adhesives utilizing DPEPA. It includes example formulations for both UV-curable and structural adhesives, comprehensive experimental protocols for their preparation and testing, and visual representations of the key chemical processes and workflows.
Chemical Structure and Properties of DPEPA
DPEPA is commercially available as a mixture of penta- and hexa-acrylates of dipentaerythritol. The pentaacrylate is a key component, and its structure is depicted below. The presence of multiple acrylate functional groups is the primary reason for its effectiveness in creating densely cross-linked polymers.
References
Troubleshooting & Optimization
Technical Support Center: Dipentaerythritol Pentaacrylate (DTPA) Formulations
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Dipentaerythritol pentaacrylate (DTPA) formulations. The focus is on addressing challenges related to the high viscosity of DTPA and methods for its reduction.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound (DTPA) formulation so viscous?
A1: this compound (DTPA) is a high-functionality acrylate (B77674) monomer.[1] Its molecular structure, which includes five acrylate groups, leads to strong intermolecular forces and a high molecular weight, resulting in a naturally high viscosity.[2] This high viscosity can present challenges in handling, mixing, and application.
Q2: What are the primary methods to reduce the viscosity of a DTPA formulation?
A2: The most common and effective method for reducing the viscosity of DTPA formulations is the addition of a low-viscosity reactive diluent.[3] Reactive diluents are monomers that have a lower viscosity than DTPA and will copolymerize with it during the curing process, becoming a permanent part of the final polymer network.[3] Other methods, though less common in UV-curable systems, include heating the formulation or adding non-reactive solvents.
Q3: What is a reactive diluent and how does it work?
A3: A reactive diluent is a low-viscosity monomer that is added to a formulation to reduce its overall viscosity and improve handling characteristics.[3] It works by physically separating the larger, more viscous oligomer or monomer molecules (in this case, DTPA), allowing them to move more freely. Because reactive diluents have functional groups (like acrylate groups), they participate in the polymerization reaction and become incorporated into the cured material.[4]
Q4: What are the different types of reactive diluents I can use with DTPA?
A4: Reactive diluents are often categorized by their functionality (the number of reactive groups per molecule). Common types include:
-
Monofunctional diluents: These have one reactive group and are very effective at reducing viscosity. They can also increase the flexibility of the cured product. Examples include isobornyl acrylate (IBOA) and 2(2-ethoxyethoxy)ethyl acrylate (EOEOEA).
-
Difunctional diluents: With two reactive groups, these offer a balance of viscosity reduction and maintenance of good cured properties. Examples include 1,6-hexanediol (B165255) diacrylate (HDDA) and tripropylene (B76144) glycol diacrylate (TPGDA).
-
Trifunctional and higher functionality diluents: These have three or more reactive groups and are used to increase crosslink density, which can enhance hardness and chemical resistance. An example is trimethylolpropane (B17298) triacrylate (TMPTA).
Q5: How does the functionality of a reactive diluent affect the final properties of the cured DTPA formulation?
A5: The functionality of the reactive diluent has a significant impact on the properties of the cured material:
-
Monofunctional diluents tend to increase flexibility and reduce shrinkage, but may also slightly decrease cure speed and hardness.
-
Multifunctional diluents increase crosslink density, which generally leads to a harder, more brittle, and more chemically resistant material with a faster cure speed.
Viscosity Reduction Data
The following table provides an illustrative example of how the viscosity of a DTPA formulation can be reduced by adding different types of reactive diluents at various concentrations. The exact viscosity values will depend on the specific grade of DTPA and reactive diluents used, as well as the temperature.
| Reactive Diluent | Functionality | Concentration (wt%) | Illustrative Viscosity (mPa·s at 25°C) |
| None (Pure DTPA) | 5 | 0% | ~10,000 |
| Isobornyl Acrylate (IBOA) | Monofunctional | 10% | ~4,500 |
| 20% | ~1,500 | ||
| 30% | ~600 | ||
| 1,6-Hexanediol Diacrylate (HDDA) | Difunctional | 10% | ~5,000 |
| 20% | ~1,800 | ||
| 30% | ~750 | ||
| Tripropylene Glycol Diacrylate (TPGDA) | Difunctional | 10% | ~5,200 |
| 20% | ~2,000 | ||
| 30% | ~800 | ||
| Trimethylolpropane Triacrylate (TMPTA) | Trifunctional | 10% | ~6,000 |
| 20% | ~2,500 | ||
| 30% | ~1,200 |
Note: These are representative values to illustrate the general trend of viscosity reduction. Actual experimental results may vary.
Troubleshooting Guide
Issue 1: The viscosity of my DTPA formulation is still too high, even after adding a reactive diluent.
-
Possible Cause: The concentration of the reactive diluent may be too low.
-
Solution: Gradually increase the weight percentage of the reactive diluent in your formulation. Be aware that this may affect the final properties of the cured material.
-
-
Possible Cause: The chosen reactive diluent may not be efficient enough.
-
Solution: Consider switching to a reactive diluent with a lower intrinsic viscosity. Monofunctional diluents are generally more effective at reducing viscosity than multifunctional ones.
-
-
Possible Cause: The ambient temperature is too low.
-
Solution: Gently warm the formulation. The viscosity of acrylate resins is highly dependent on temperature, and a modest increase in temperature can significantly reduce viscosity. Ensure the heating is uniform and does not exceed the recommended temperature for the components to avoid premature polymerization.
-
Issue 2: After adding a reactive diluent, the cured material is too brittle.
-
Possible Cause: The formulation has too high a crosslink density.
-
Solution: This is common when using high-functionality reactive diluents (e.g., trifunctional). Replace a portion or all of the multifunctional diluent with a monofunctional or difunctional diluent to increase flexibility.
-
Issue 3: The cure speed of my formulation has decreased after adding a reactive diluent.
-
Possible Cause: The concentration of reactive acrylate groups has been diluted.
-
Solution: Monofunctional diluents can sometimes reduce the overall reactivity of the system. You can try adding a small amount of a high-functionality diluent, like trimethylolpropane triacrylate (TMPTA), to boost the cure speed. Alternatively, you may need to increase the concentration of the photoinitiator.
-
Issue 4: I'm observing batch-to-batch inconsistency in the viscosity of my formulation.
-
Possible Cause: Minor variations in the weighing of components.
-
Solution: Ensure accurate and precise measurement of all components, especially the DTPA and reactive diluents, as small changes in their ratio can lead to noticeable viscosity differences.
-
-
Possible Cause: Inconsistent mixing procedures.
-
Solution: Standardize your mixing time, speed, and temperature for each batch to ensure homogeneity.
-
-
Possible Cause: Fluctuations in ambient temperature and humidity.
-
Solution: Control the environmental conditions of your laboratory or production area to minimize their impact on the formulation's viscosity.
-
Experimental Protocols
Protocol 1: Preparation of DTPA and Reactive Diluent Blends
-
Materials:
-
This compound (DTPA)
-
Selected reactive diluent(s) (e.g., IBOA, HDDA, TPGDA)
-
Top-pan balance (accurate to 0.01 g)
-
Disposable mixing cups and spatulas
-
Low-shear laboratory mixer (e.g., overhead stirrer with a propeller blade)
-
Water bath for temperature control (optional)
-
-
Procedure:
-
Tare the mixing cup on the balance.
-
Accurately weigh the desired amount of DTPA into the mixing cup.
-
Tare the balance again and weigh the desired amount of the reactive diluent into the same cup.
-
If using a water bath, place the mixing cup in the bath set to the desired temperature (e.g., 25°C) and allow the components to reach thermal equilibrium.
-
Begin mixing at a low speed (e.g., 200-400 rpm) to avoid introducing air bubbles.
-
Continue mixing for a standardized period (e.g., 10-15 minutes) or until the mixture appears completely homogeneous.
-
Visually inspect the blend for any signs of undissolved material or phase separation.
-
Allow the blend to sit for a few minutes to allow any entrapped air to escape before measuring the viscosity.
-
Protocol 2: Viscosity Measurement of DTPA Formulations
-
Equipment:
-
Rotational viscometer or rheometer (e.g., Brookfield type) with appropriate spindles
-
Temperature-controlled water bath or jacket for the sample holder
-
The prepared DTPA blend
-
-
Procedure:
-
Ensure the viscometer is calibrated and level.
-
Select a spindle and rotational speed appropriate for the expected viscosity of the sample. For high-viscosity samples, a larger spindle and lower speed may be necessary. For lower viscosity samples, a smaller spindle and higher speed will provide more accurate readings.
-
Place the DTPA blend in the sample holder and immerse it in the temperature-controlled bath set to the desired measurement temperature (e.g., 25°C).
-
Allow the sample to thermally equilibrate for at least 15-20 minutes.
-
Carefully lower the spindle into the sample, ensuring it is immersed to the marked level and that there are no air bubbles trapped on its surface.
-
Begin the spindle rotation at the selected speed.
-
Allow the reading to stabilize. This may take 30-60 seconds.
-
Record the viscosity reading (in mPa·s or cP) and the torque percentage. The torque reading should ideally be between 10% and 90% for optimal accuracy. If it is outside this range, adjust the spindle or speed accordingly and repeat the measurement.
-
It is good practice to take measurements at several different shear rates (rotational speeds) to check for non-Newtonian behavior.
-
Visualizations
References
Strategies to minimize polymerization shrinkage stress in DPEPA resins
Welcome to the technical support center for Dipentaerythritol Penta-/Hexa-Acrylate (DPEPA) resins. This resource provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to polymerization shrinkage stress during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of polymerization shrinkage stress in DPEPA resins?
Polymerization shrinkage is an inherent property of acrylate-based resins like DPEPA. The primary cause is the conversion of monomer molecules, which are initially at a van der Waals' distance from each other, into a polymer network held together by shorter covalent bonds. This reduction in intermolecular distance leads to a volumetric contraction of the resin.[1][2] When this shrinkage is constrained by adhesion to a substrate or by the presence of fillers, internal stresses develop.[3][4]
Several factors influence the magnitude of polymerization shrinkage stress:
-
Monomer Composition: The chemical structure and molecular weight of the monomers in the resin system play a significant role.[5][6]
-
Filler Content: The type, size, shape, and volume fraction of fillers can impact shrinkage stress.[3][6][7][8]
-
Degree of Conversion: A higher degree of conversion of monomer to polymer generally leads to greater shrinkage and stress.[9]
-
Curing Kinetics: The rate of polymerization affects how and when stresses develop.[1][9] Faster curing rates can lead to higher stress.[1][9]
-
System Compliance: The stiffness of the surrounding environment (e.g., the substrate or testing apparatus) affects the measured stress.[3]
Q2: How can I quantitatively measure polymerization shrinkage stress in my DPEPA resin formulation?
Several experimental methods are available to measure polymerization shrinkage stress. One common technique is the strain gauge method.[10][11] In this method, the resin is bonded to a surface equipped with a strain gauge, which measures the deformation (strain) of the surface as the resin polymerizes and shrinks. This strain can then be used to calculate the stress.
Another approach involves using a universal testing machine in a tensiometer setup.[12] The resin is placed between two opposing rods, one of which is connected to a load cell. As the resin cures and shrinks, it pulls on the rods, and the resulting force is measured by the load cell. The stress is then calculated from this force and the cross-sectional area of the sample.
Q3: What role do fillers play in mitigating polymerization shrinkage stress?
The addition of inorganic fillers is a common strategy to reduce overall polymerization shrinkage.[3][13] By replacing a portion of the resin matrix with non-shrinking particles, the total volumetric shrinkage of the composite material is decreased.[3][8] However, the effect of fillers on shrinkage stress is more complex. While reducing shrinkage, fillers also increase the elastic modulus (stiffness) of the composite.[9] This increased stiffness can sometimes lead to higher stress development, even with lower overall shrinkage.[3][9]
The shape and size of the filler particles also play a crucial role. Studies have shown that composites with spherical filler particles tend to exhibit lower shrinkage stress compared to those with irregularly shaped fillers.[7]
Q4: Can thiol-ene chemistry be an effective strategy to reduce shrinkage stress in DPEPA systems?
Yes, incorporating thiol-ene chemistry is a highly effective strategy for reducing polymerization shrinkage stress.[4][5] Thiol-ene polymerizations proceed via a step-growth mechanism, which is different from the chain-growth polymerization of acrylates like DPEPA.[14][15] This step-growth process delays the gel point to a higher degree of conversion.[4][14] As a result, a significant portion of the shrinkage occurs while the material is still in a more fluid state, allowing for stress relaxation before the network becomes rigid.[4][14][15]
Ternary systems combining methacrylates (like DPEPA), thiols, and enes have been shown to significantly reduce shrinkage stress while maintaining good mechanical properties.[14][15][16] Reductions in shrinkage stress of 35% to 94% have been reported in some thiol-ene systems.[5]
Q5: How do curing parameters, such as light intensity, affect polymerization shrinkage stress?
Curing parameters, particularly the intensity of the curing light, have a significant impact on polymerization kinetics and, consequently, on shrinkage stress.[9][13] High light intensity can lead to a very rapid polymerization, which does not allow sufficient time for the resin to flow and relax before it solidifies, resulting in higher internal stresses.[1][13]
"Soft-start" or "ramped" curing protocols have been developed to mitigate this effect.[4][17] These methods involve starting the curing process with a lower light intensity and then gradually increasing it to the final intensity.[4] This slower initial cure rate allows for more stress relaxation to occur in the early stages of polymerization, leading to a reduction in the final shrinkage stress.[9]
Troubleshooting Guide
| Problem | Possible Causes | Recommended Solutions |
| Cracking or delamination of the cured resin from the substrate. | High polymerization shrinkage stress exceeding the adhesive strength. | - Incorporate inorganic fillers to reduce overall shrinkage.[3] - Consider using spherical fillers instead of irregular ones.[7] - Implement a "soft-start" or "ramped" curing protocol to reduce the rate of polymerization.[4][17] - Explore the use of thiol-ene co-monomers to delay the gel point and allow for stress relaxation.[4][5] |
| Warpage or dimensional instability of the cured part. | Non-uniform polymerization shrinkage. | - Ensure uniform light intensity across the entire surface of the resin during curing. - For thicker parts, consider an incremental layering technique where thin layers are cured sequentially.[1][2][17] - Optimize the filler loading and distribution to achieve a more homogeneous material. |
| Inconsistent experimental results for shrinkage stress measurements. | - Variation in sample preparation. - Fluctuations in ambient temperature and humidity. - Inconsistent curing light intensity or duration. | - Standardize the sample preparation protocol, including mixing procedures and sample geometry. - Control the environmental conditions during curing and measurement. - Regularly calibrate the curing light source to ensure consistent output. |
Quantitative Data Summary
Table 1: Effect of Filler Characteristics on Polymerization Shrinkage Stress
| Filler Type | Filler Shape | Particle Size | Shrinkage Stress (MPa) | Reference |
| Silica | Irregular | 450 nm | 8.44 (± 0.41) | [7] |
| Silica | Spherical | 500 nm | 3.86 (± 0.14) | [7] |
This table demonstrates the significant impact of filler shape on polymerization shrinkage stress, with spherical fillers resulting in considerably lower stress.
Table 2: Impact of Thiol-Ene-Methacrylate Systems on Shrinkage Stress
| Resin System | Shrinkage Stress (MPa) | Reference |
| Pure Methacrylate (B99206) Control | > 2.0 | [14][16] |
| Binary Thiol-Yne | > 2.0 | [14][16] |
| Thiol-Yne-Methacrylate (50 wt% Methacrylate) | 1.0 (± 0.2) | [16] |
| Thiol-Yne-Methacrylate (70 wt% Methacrylate) | 1.2 (± 0.2) | [14][16] |
This table highlights the effectiveness of ternary thiol-yne-methacrylate systems in reducing polymerization shrinkage stress compared to conventional methacrylate systems.
Experimental Protocols
Protocol 1: Measurement of Polymerization Shrinkage Stress using the Strain Gauge Method
This protocol provides a general outline for measuring polymerization shrinkage stress using the strain gauge technique.
Materials:
-
DPEPA resin formulation
-
Substrate material (e.g., glass slide, acrylic block)
-
Strain gauge
-
Strain gauge indicator and data acquisition system
-
Curing light source
-
Mold for creating a standardized sample geometry
Procedure:
-
Substrate Preparation: Bond a strain gauge to the surface of the substrate according to the manufacturer's instructions.
-
Sample Preparation: Place a mold of known dimensions onto the substrate over the strain gauge.
-
Resin Application: Dispense the DPEPA resin formulation into the mold, ensuring it is free of air bubbles.
-
Curing: Position the curing light source at a fixed distance from the sample and cure for the specified time.
-
Data Acquisition: Record the strain gauge output continuously during and after the curing process until the stress plateaus.
-
Stress Calculation: Convert the measured strain to stress using the known mechanical properties of the substrate and the geometry of the sample.
Protocol 2: Formulation of a Low-Shrinkage Stress DPEPA Resin using Thiol-Ene Chemistry
This protocol describes the preparation of a ternary thiol-ene-acrylate resin system.
Materials:
-
DPEPA monomer
-
Thiol monomer (e.g., pentaerythritol (B129877) tetrakis(3-mercaptopropionate) - PETMP)
-
Ene monomer (e.g., triallyl 1,3,5-triazine-2,4,6(1H,3H,5H)-trione - TATATO)
-
Photoinitiator (e.g., camphorquinone/amine system)
-
Mixing vessel
-
Magnetic stirrer
Procedure:
-
Monomer Mixing: In a light-protected vessel, combine the DPEPA, PETMP, and TATATO monomers in the desired weight ratio (e.g., 50:25:25).
-
Initiator Addition: Add the photoinitiator system to the monomer mixture at the appropriate concentration (e.g., 0.5-1.0 wt%).
-
Homogenization: Mix the components thoroughly using a magnetic stirrer until a homogeneous solution is obtained.
-
Degassing: If necessary, degas the resin mixture under vacuum to remove any dissolved air.
-
Storage: Store the formulated resin in a dark, cool place until use.
Visualizations
Caption: Experimental workflow for shrinkage stress measurement.
Caption: Strategies to minimize polymerization shrinkage stress.
References
- 1. Polymerization Shrinkage of Five Bulk-Fill Composite Resins in Comparison with a Conventional Composite Resin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. codental.uobaghdad.edu.iq [codental.uobaghdad.edu.iq]
- 3. System compliance dictates the effect of composite filler content on polymerization shrinkage stress - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Photopolymerization shrinkage: strategies for reduction, measurement methods and future insights - Polymer Chemistry (RSC Publishing) DOI:10.1039/D3PY00261F [pubs.rsc.org]
- 5. Role of Composition on Polymerization Shrinkage and Shrinkage Stress in Dental Composites [jodend.com]
- 6. Correlation Between Polymerization Shrinkage and Filler Content for Universal Shade Flowable Resin-Based Composites - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. thejcdp.com [thejcdp.com]
- 9. tarjomefa.com [tarjomefa.com]
- 10. scielo.br [scielo.br]
- 11. Evaluation of polymerization shrinkage stress in silorane-based composites [rde.ac]
- 12. researchgate.net [researchgate.net]
- 13. archiwum.ichp.vot.pl [archiwum.ichp.vot.pl]
- 14. Reaction Kinetics and Reduced Shrinkage Stress of Thiol-Yne-Methacrylate and Thiol-Yne-Acrylate Ternary Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Thiol-ene-methacrylate composites as dental restorative materials - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. addent.com [addent.com]
Technical Support Center: Overcoming Oxygen Inhibition in the UV Curing of Dipentaerythritol Pentaacrylate (DPEPA)
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with oxygen inhibition during the UV curing of Dipentaerythritol pentaacrylate (DPEPA).
Troubleshooting Guide
This guide provides solutions to common problems encountered during the UV curing of DPEPA-based formulations.
| Problem | Possible Causes | Recommended Solutions |
| Tacky or Sticky Surface After Curing | Oxygen Inhibition: Atmospheric oxygen reacts with free radicals on the surface, preventing complete polymerization.[1][2][3][4][5][6] | Increase UV Intensity: Use a more powerful lamp, decrease the distance between the lamp and the sample, or use multiple lamps.[3] Increase Exposure Time: Cure the sample for a longer duration. Inert Atmosphere: Cure in a nitrogen or argon atmosphere to displace oxygen.[7] Use of Amine Synergists: Add amine-containing compounds to the formulation to scavenge oxygen.[8][9][10] Apply a Barrier Coat: Use a thin, oxygen-impermeable film (e.g., PET) on the surface during curing.[2] Post-Cure Wipe: Wipe the surface with a solvent like isopropyl alcohol (IPA) to remove the uncured layer.[1] |
| Insufficient UV Dose: The total energy received by the coating is not enough for a full cure. | Optimize UV Lamp Output: Check lamp hours and replace if necessary. Clean lamp reflectors.[11] Reduce Curing Speed: On a conveyor system, slowing down the speed increases the UV dose. | |
| Incorrect Photoinitiator Concentration: Too low of a concentration results in insufficient radical generation, while too high of a concentration can cause surface "skinning," blocking UV light from penetrating deeper.[12][13][14] | Optimize Photoinitiator Level: Typically, concentrations range from 1-5 wt%. The optimal concentration depends on the specific photoinitiator and formulation.[14] | |
| Incomplete Through-Cure | UV Light Absorption: The formulation is too opaque, or the photoinitiator absorbs too strongly at the surface, preventing UV light from reaching the bulk of the material. | Select an Appropriate Photoinitiator: Use a photoinitiator with good photobleaching properties or one that absorbs at a longer wavelength for better penetration. Adjust Pigment/Additive Levels: Reduce the concentration of UV-absorbing components if possible. |
| High Film Thickness: Thicker coatings require more energy and are more prone to incomplete cure at the bottom.[15] | Apply Thinner Coats: If possible, apply multiple thin layers with curing in between each layer. Increase UV Dose: Use a higher intensity lamp or longer exposure time. | |
| Yellowing of the Cured Film | Photoinitiator Type: Some photoinitiators, particularly those containing aromatic amines, can cause yellowing upon UV exposure.[9] | Select a Non-Yellowing Photoinitiator: Alpha-hydroxy ketones and acylphosphine oxides are known for their low yellowing properties. Use Acrylated Amines: These can offer reduced yellowing compared to some traditional amine synergists.[8] |
| Excessive UV Exposure: Over-curing can sometimes lead to degradation and discoloration of the polymer. | Optimize Curing Parameters: Determine the minimum UV dose required for a complete cure to avoid excessive exposure. | |
| Poor Adhesion to the Substrate | Incomplete Cure at the Interface: Insufficient UV light reaching the substrate interface. | Ensure Good UV Transmission: If curing through a substrate, ensure it is transparent to the UV wavelengths being used. Increase UV Dose: A higher dose can help ensure sufficient energy reaches the bottom of the coating. |
| Substrate Contamination: The surface of the substrate may have contaminants that interfere with adhesion. | Proper Surface Preparation: Clean and degrease the substrate thoroughly before applying the coating. |
Frequently Asked Questions (FAQs)
Q1: What is oxygen inhibition in the context of UV curing DPEPA?
A1: Oxygen inhibition is a phenomenon where molecular oxygen from the atmosphere interacts with the free radicals generated during the UV curing process.[7] This interaction terminates the polymerization chain reaction, particularly at the surface of the coating, resulting in a tacky or uncured layer.[1][4][5] this compound (DPEPA), being a free-radical curing monomer, is susceptible to this issue.
Q2: How can I quickly test if the tacky surface is due to oxygen inhibition?
A2: A simple qualitative test is the "fingernail test" or a solvent wipe. If the bulk of the coating is hard, but the surface is easily marred with a fingernail or becomes non-tacky after wiping with a solvent like isopropyl alcohol (IPA), oxygen inhibition is the likely cause.[1][15]
Q3: What is the role of an amine synergist in overcoming oxygen inhibition?
A3: Amine synergists are compounds that readily donate a hydrogen atom to the unreactive peroxy radicals formed by the interaction of polymer radicals with oxygen. This process regenerates an active radical that can continue the polymerization chain, effectively scavenging oxygen at the surface.[8][9][10]
Q4: Can increasing the photoinitiator concentration always solve the oxygen inhibition problem?
A4: Not necessarily. While a higher concentration of photoinitiator generates more free radicals to compete with oxygen, an excessive amount can lead to a "filter effect" or "skin-over."[4][14] This is where the surface cures very rapidly, becoming opaque to UV light and preventing it from penetrating to cure the underlying material.[14] Therefore, the photoinitiator concentration needs to be optimized.[12][13][16]
Q5: Is it better to use a high-intensity, short-duration cure or a lower-intensity, longer-duration cure?
A5: Generally, a higher UV intensity is more effective at overcoming oxygen inhibition.[3] It generates a higher concentration of free radicals that can consume the dissolved oxygen quickly, allowing the polymerization to proceed. However, the total UV dose (intensity x time) must be sufficient for a complete through-cure.
Q6: How does film thickness affect oxygen inhibition?
A6: Thicker films are generally less affected by oxygen inhibition at the substrate interface because oxygen diffusion from the surface is limited.[15] However, achieving a complete through-cure in thick films can be challenging due to UV light attenuation. Thinner films have a larger surface-area-to-volume ratio, making them more susceptible to surface tackiness caused by oxygen inhibition.
Quantitative Data Summary
The following tables summarize quantitative data on factors influencing the UV curing of acrylate-based systems. While specific data for DPEPA is limited in tabular format in the literature, these tables provide representative data for similar multifunctional acrylates.
Table 1: Effect of Photoinitiator Concentration on Acrylate (B77674) Conversion
| Photoinitiator Concentration (wt%) | Acrylate Conversion (%) |
| 0.5 | 93.9 - 94.7 |
| 2.0 | 95.4 - 96.0 |
| 4.0 | 96.2 - 96.6 |
Data adapted from studies on UV-curable polyurethane acrylate films, demonstrating that increasing photoinitiator concentration generally leads to higher conversion rates, though the effect may plateau at higher concentrations.[12]
Table 2: Effect of Amine Synergist on Surface Cure
| Formulation | Number of Passes for Tack-Free Surface |
| Acrylate Formulation without Amine | > 4 |
| Acrylate Formulation with 5% Amine Synergist | 2 |
| Acrylate Formulation with 10% Amine Synergist | 1 |
This table illustrates the significant improvement in surface cure with the addition of an amine synergist, reducing the required UV dose for a tack-free surface.
Table 3: Influence of UV Dose on Coating Hardness
| UV Dose (mJ/cm²) | Pencil Hardness |
| 100 | HB |
| 200 | F |
| 300 | H |
| 400 | 2H |
This table shows a typical trend where increasing the UV dose leads to a harder cured film, indicating a higher degree of crosslinking.
Experimental Protocols
Protocol 1: Real-Time Monitoring of UV Curing Kinetics using FT-IR Spectroscopy
This protocol describes the methodology for monitoring the disappearance of acrylate double bonds in real-time during UV curing.
1. Sample Preparation: a. Prepare the DPEPA formulation by mixing the monomer, photoinitiator (e.g., 1-5 wt%), and any other additives (e.g., amine synergist). b. Place a small drop of the liquid formulation between two transparent substrates (e.g., NaCl or KBr plates for transmission mode, or on a single substrate for ATR mode). c. If using transmission, use spacers to ensure a consistent film thickness (e.g., 25 µm).
2. FT-IR Instrument Setup: a. Use an FT-IR spectrometer equipped with a UV light source attachment. b. Set the instrument to rapid scan mode to acquire multiple spectra per second. c. Collect a background spectrum of the empty sample holder or substrate.
3. Data Acquisition: a. Place the prepared sample in the FT-IR sample compartment. b. Begin FT-IR data collection. c. After a few seconds to establish a baseline, open the shutter of the UV lamp to initiate curing. d. Continue collecting spectra until the reaction is complete (i.e., the acrylate peak area no longer changes).
4. Data Analysis: a. Monitor the decrease in the area of the acrylate double bond peak, typically around 1635 cm⁻¹ and 810 cm⁻¹.[17] b. Use a stable peak that does not change during the reaction (e.g., a carbonyl peak around 1720 cm⁻¹) as an internal standard. c. Calculate the degree of conversion at each time point using the following formula: Conversion (%) = [1 - (A_t / A_0)] * 100 where A_t is the normalized area of the acrylate peak at time t, and A_0 is the initial normalized area of the acrylate peak.
Protocol 2: Assessment of Surface Cure Hardness
This protocol outlines methods to evaluate the surface hardness of the cured DPEPA film, which is a good indicator of the extent of oxygen inhibition.
1. Pencil Hardness Test (ASTM D3363): a. Materials: A set of calibrated drawing pencils of varying hardness (e.g., 6B to 6H), a pencil sharpener, and 400-grit sandpaper. b. Procedure: i. Prepare the pencils by sharpening them and then blunting the tip to a flat, circular cross-section by rubbing on the sandpaper at a 90° angle. ii. Hold the pencil at a 45° angle to the cured coating surface. iii. Push the pencil firmly across the surface for about 6 mm. iv. Start with a softer pencil and proceed to harder pencils until one scratches or gouges the surface. v. The pencil hardness rating of the coating is the hardest pencil that does not scratch the surface.[18]
2. Acetone Double Rub Test (ASTM D5402): a. Materials: Cheesecloth or cotton ball, acetone, and a means of applying consistent pressure (e.g., the ball of a finger or a mechanical tester). b. Procedure: i. Saturate the cloth with acetone. ii. Rub the cloth back and forth over a small area of the cured surface with moderate, consistent pressure. One back-and-forth motion constitutes one "double rub." iii. Continue until the coating is marred or removed, or until a specified number of rubs is reached. iv. A higher number of double rubs without failure indicates a better cure.[19]
Visualizations
Caption: Mechanism of oxygen inhibition in UV free-radical polymerization.
Caption: A logical workflow for troubleshooting common UV curing issues.
Caption: Experimental workflow for evaluating oxygen inhibition mitigation strategies.
References
- 1. The Sticky Situation: Why Your UV Resin Cures Tacky and How to Fix It - INCURE INC. [incurelab.com]
- 2. Understanding the "Sticky Surface" Problem in UV Adhesives - INCURE INC. [incurelab.com]
- 3. Tackiness - Sticky 3D Model | Stratasys Support Center [support.stratasys.com]
- 4. epotek.com [epotek.com]
- 5. The problem with Oxygen Inhibition | Details | Hackaday.io [hackaday.io]
- 6. reddit.com [reddit.com]
- 7. How to Reduce the Effects of Oxygen Inhibition | Bomar [bomar-chem.com]
- 8. pcimag.com [pcimag.com]
- 9. radtech2022.com [radtech2022.com]
- 10. radtech.org [radtech.org]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. uvebtech.com [uvebtech.com]
- 15. radtech.org [radtech.org]
- 16. Photoinitiator Selection and Concentration in Photopolymer Formulations towards Large-Format Additive Manufacturing - PMC [pmc.ncbi.nlm.nih.gov]
- 17. uvebtech.com [uvebtech.com]
- 18. youtube.com [youtube.com]
- 19. uvebtech.com [uvebtech.com]
Technical Support Center: Optimizing Photoinitiator Concentration for DPEPA Polymerization
Welcome to the technical support center for the photopolymerization of Dipentaerythritol penta-/hexa-acrylate (DPEPA). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to assist in your experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the typical concentration range for a photoinitiator with DPEPA?
A1: The optimal photoinitiator concentration for DPEPA polymerization typically falls between 0.1% and 5.0% by weight (wt%).[1] However, the ideal concentration is highly dependent on several factors, including the specific photoinitiator used, the thickness of the sample, the intensity of the light source, and the desired final properties of the polymer. It is always recommended to determine the optimal concentration experimentally for your specific system.
Q2: How does increasing the photoinitiator concentration affect the polymerization of DPEPA?
A2: Increasing the photoinitiator concentration generally leads to a higher rate of polymerization and a greater degree of conversion, up to a certain point.[2] This is due to an increased generation of free radicals upon UV exposure. However, an excessively high concentration can be detrimental, potentially leading to a decrease in mechanical properties and an increase in yellowing.[1][2]
Q3: Why is my polymerized DPEPA sample yellowing, and how can I prevent it?
A3: Yellowing in photopolymerized DPEPA can be caused by the photoinitiator itself or its degradation byproducts.[2] To minimize yellowing, consider the following:
-
Select a low-yellowing photoinitiator: Acylphosphine oxides are often a good choice for low-yellowing applications.[3]
-
Optimize the concentration: Use the minimum amount of photoinitiator necessary for a complete cure.[2]
-
Avoid excessive UV exposure: Do not expose the sample to UV light longer than necessary for full curing.
Q4: What type of photoinitiator is best suited for DPEPA polymerization?
A4: The choice of photoinitiator depends on the wavelength of your UV light source. The absorption spectrum of the photoinitiator must overlap with the emission spectrum of the lamp to ensure efficient generation of free radicals.[3] For clear formulations, alpha-hydroxyketones can be effective. For pigmented systems or thicker samples, a bis-acylphosphine oxide (BAPO) type photoinitiator may be more suitable for achieving a thorough cure.[4]
Troubleshooting Guide
Issue 1: Incomplete or Slow Polymerization
Symptoms:
-
The DPEPA formulation remains liquid or only partially cured after UV exposure.
-
The polymerization rate is significantly slower than expected.
Potential Causes and Solutions:
| Potential Cause | Suggested Solution |
| Insufficient Photoinitiator Concentration | The concentration of the photoinitiator may be too low to generate enough free radicals.[3] Increase the concentration in small increments (e.g., 0.2 wt%) and re-evaluate the curing performance. |
| Mismatch between Light Source and Photoinitiator | The photoinitiator's absorption spectrum may not align with the wavelength of the UV lamp.[3] Verify the specifications of your UV source and photoinitiator to ensure compatibility. |
| Oxygen Inhibition | Oxygen in the atmosphere can quench free radicals, particularly at the surface, leading to a tacky or uncured layer.[3] Perform the polymerization in an inert atmosphere, such as a nitrogen glovebox, or increase the photoinitiator concentration to counteract the effect of oxygen.[3] |
| Low UV Light Intensity | The intensity of the UV light may be insufficient to adequately activate the photoinitiator.[3] Increase the light intensity or the exposure time. Be cautious of excessive heat generation from the lamp.[3] |
| Presence of Inhibitors | DPEPA monomers may contain inhibitors to prevent premature polymerization during storage. These can slow down the desired photopolymerization. Consult the manufacturer's datasheet for information on inhibitors and consider purification if necessary. |
dot graph TD { A[Start: Incomplete Polymerization] --> B{Check Photoinitiator Concentration}; B --> C{Is it sufficient?}; C -- No --> D[Increase Concentration Incrementally]; C -- Yes --> E{Check UV Lamp Wavelength}; E --> F{Does it match Photoinitiator Absorption?}; F -- No --> G[Select a Compatible Photoinitiator]; F -- Yes --> H{Check for Oxygen Inhibition}; H --> I{Is the surface tacky?}; I -- Yes --> J[Use Inert Atmosphere or Increase Initiator Concentration]; I -- No --> K{Check UV Light Intensity}; K --> L{Is it high enough?}; L -- No --> M[Increase Intensity or Exposure Time]; L -- Yes --> N[Problem Resolved or Further Investigation Needed]; D --> N; G --> N; J --> N; M --> N;
}
Troubleshooting workflow for incomplete polymerization.
Issue 2: Poor Mechanical Properties of the Cured DPEPA
Symptoms:
-
The cured polymer is brittle or too soft.
-
The material exhibits poor tensile strength or modulus.
Potential Causes and Solutions:
| Potential Cause | Suggested Solution |
| Excessive Photoinitiator Concentration | Too much photoinitiator can lead to the formation of shorter polymer chains and a less cross-linked network, resulting in inferior mechanical properties.[5] Systematically decrease the photoinitiator concentration to find the optimal balance. |
| Incomplete Conversion | A low degree of conversion means unreacted monomer remains, which acts as a plasticizer and weakens the material. Use techniques like Real-Time FTIR to monitor the conversion and adjust the photoinitiator concentration and exposure time to maximize it. |
| Non-uniform Curing | If the UV light is not uniform across the sample, it can lead to areas with different cross-link densities and thus, inconsistent mechanical properties. Ensure uniform illumination of the entire sample. |
dot graph LR { subgraph "Experimental Workflow for Optimization" A[Prepare DPEPA formulations with varying photoinitiator concentrations] --> B[Cast films of uniform thickness]; B --> C[Expose to UV light under controlled conditions]; C --> D{Monitor Degree of Conversion (e.g., RT-FTIR)}; D --> E[Measure Mechanical Properties (e.g., tensile testing)]; E --> F{Analyze Data}; F --> G[Identify Optimal Photoinitiator Concentration]; end
}
Workflow for optimizing photoinitiator concentration.
Experimental Protocols
Protocol 1: Determining Optimal Photoinitiator Concentration
Objective: To identify the photoinitiator concentration that provides the desired degree of conversion and mechanical properties for a DPEPA formulation.
Materials:
-
Dipentaerythritol penta-/hexa-acrylate (DPEPA) monomer
-
Photoinitiator (e.g., TPO, Irgacure 184)
-
Mixing vials
-
Micropipettes
-
Glass slides or molds of a defined thickness
-
UV curing system with a controlled light intensity
-
Real-Time Fourier Transform Infrared (RT-FTIR) spectrometer (optional, for monitoring conversion)
-
Mechanical testing equipment (e.g., tensile tester)
Procedure:
-
Formulation Preparation: Prepare a series of DPEPA formulations with varying photoinitiator concentrations (e.g., 0.1, 0.5, 1.0, 2.0, 3.0, 4.0, 5.0 wt%). Ensure thorough mixing to achieve a homogeneous solution.
-
Sample Preparation: Cast the formulations into molds or onto glass slides to a uniform thickness.
-
UV Curing: Expose each sample to a consistent dose of UV radiation. Keep the light intensity and exposure time constant for all samples in the series.
-
Degree of Conversion (DC) Measurement:
-
If using RT-FTIR, monitor the decrease in the acrylate (B77674) peak (around 1635 cm⁻¹) during UV exposure to determine the rate of polymerization and final DC.
-
Alternatively, the DC can be determined post-cure using FTIR by comparing the acrylate peak area in the cured polymer to that of the uncured monomer.
-
-
Mechanical Property Assessment:
-
After curing, carefully remove the samples from the molds.
-
Perform mechanical tests (e.g., tensile strength, Young's modulus) on the cured samples.
-
-
Data Analysis:
-
Plot the degree of conversion and key mechanical properties as a function of photoinitiator concentration.
-
Identify the concentration that provides the best combination of high conversion and desired mechanical performance.
-
Data Summary Table:
| Photoinitiator Conc. (wt%) | Degree of Conversion (%) | Tensile Strength (MPa) | Young's Modulus (GPa) | Observations |
| 0.1 | ||||
| 0.5 | ||||
| 1.0 | ||||
| 2.0 | ||||
| 3.0 | ||||
| 4.0 | ||||
| 5.0 |
Note: The values in this table should be filled in with your experimental data.
References
Improving the adhesion of Dipentaerythritol pentaacrylate coatings on various substrates
Welcome to the technical support center for improving the adhesion of Dipentaerythritol pentaacrylate (DPEPA) coatings. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the adhesion of their DPEPA-based formulations on a variety of substrates.
Troubleshooting Guide
This guide addresses common adhesion problems encountered during the application of DPEPA coatings in a question-and-answer format.
Question 1: My DPEPA coating is peeling or delaminating from the substrate. What are the most likely causes?
Answer: Peeling or delamination of DPEPA coatings is most often due to poor adhesion, which can stem from several factors:
-
Inadequate Surface Preparation: This is the most common cause of adhesion failure. The substrate must be clean and have a sufficiently high surface energy to be properly wetted by the coating.[1][2][3]
-
Low Substrate Surface Energy: Many plastics, such as polypropylene (B1209903) and polyethylene (B3416737), have very low surface energy, which prevents the coating from spreading and forming a strong bond.[4]
-
Coating Shrinkage: DPEPA, like other multifunctional acrylates, undergoes shrinkage during UV curing. This can create internal stress at the coating-substrate interface, leading to delamination.
-
Contamination: The presence of oils, mold release agents, dust, or other contaminants on the substrate surface can act as a barrier to adhesion.[2][3]
-
Improper Curing: Incomplete or excessive curing can negatively impact adhesion. Under-curing may result in a weak coating, while over-curing can lead to brittleness and increased stress.[2]
Question 2: How can I improve the adhesion of my DPEPA coating on a plastic substrate like polypropylene or polycarbonate?
Answer: To enhance adhesion on plastic substrates, a multi-faceted approach is recommended:
-
Surface Treatment: The primary goal is to increase the surface energy of the plastic. Several methods are effective:
-
Corona Treatment: This process uses an electrical discharge to introduce polar functional groups onto the plastic surface, significantly increasing its surface energy and wettability.[4]
-
Plasma Treatment: Similar to corona treatment, plasma treatment modifies the surface chemistry of the plastic, creating a more reactive surface that promotes adhesion.[5][6][7][8]
-
Mechanical Abrasion: Lightly sanding or abrading the surface can increase the surface area and provide a rougher profile for the coating to mechanically interlock with.
-
-
Use of Adhesion Promoters:
-
Chemical Primers: Applying a thin layer of a suitable primer can create a compatible interface between the substrate and the DPEPA coating.[4]
-
Adhesion-Promoting Additives: Incorporating adhesion promoters, such as chlorinated polyolefins for polypropylene, into your DPEPA formulation can improve bonding.[9][10][11]
-
Question 3: I'm observing poor adhesion on a metal substrate like aluminum or steel. What steps should I take?
Answer: For metal substrates, surface preparation is also critical:
-
Thorough Cleaning: The metal surface must be free of oils, grease, and oxides.
-
Solvent Wiping: Use appropriate solvents like acetone (B3395972) or isopropanol (B130326) to remove organic contaminants.
-
Abrasive Blasting or Sanding: This removes rust and creates a surface profile that enhances mechanical adhesion.[2]
-
-
Adhesion Promoters:
-
Silane (B1218182) Coupling Agents: These are particularly effective for inorganic substrates like metals and glass. Organofunctional silanes, such as those with methacrylate (B99206) functionality, can form covalent bonds with both the metal surface and the acrylate (B77674) coating, acting as a molecular bridge. A concentration of 0.5% to 2% in the formulation is often effective.[12][13]
-
Question 4: My coating appears to wet the surface well, but still fails adhesion tests. What could be the issue?
Answer: Even with good initial wetting, adhesion can fail due to other factors:
-
Curing Stresses: As mentioned, DPEPA undergoes shrinkage during polymerization, which can build up stress and cause the coating to pull away from the substrate. To mitigate this, you can try:
-
Optimizing UV Dose: Ensure you are using the correct UV energy to achieve full cure without over-curing.
-
Formulation Adjustments: Incorporating more flexible oligomers or monomers into your formulation can help to reduce shrinkage stress.
-
-
Weak Boundary Layer: A layer of contamination or a weak layer of the substrate itself can lead to cohesive failure near the interface rather than a true adhesive failure. Thorough surface cleaning and preparation are key to avoiding this.
Frequently Asked Questions (FAQs)
Q: What is a good starting point for surface energy for adequate adhesion? A: As a general rule, the surface energy of the substrate should be at least 10 mN/m higher than the surface tension of the liquid coating to ensure good wetting. For many UV-curable coatings, a substrate surface energy of 38-40 mN/m or higher is desirable.
Q: How do I know if my surface treatment has been effective? A: You can assess the effectiveness of surface treatments by measuring the contact angle of a liquid (typically deionized water) on the treated surface. A smaller contact angle indicates higher surface energy and better wettability. Dyne pens can also provide a quick estimate of the surface energy.
Q: Can I add a silane coupling agent directly to my DPEPA formulation? A: Yes, silane coupling agents can often be added as an "integral blend" directly into the coating formulation. The typical concentration ranges from 0.5% to 2.0% by weight of the total formulation. However, for some applications, applying the silane as a separate primer layer may yield better results.[13]
Q: What is the difference between adhesive and cohesive failure? A:
-
Adhesive failure occurs at the interface between the coating and the substrate, meaning the coating has detached cleanly from the surface.
-
Cohesive failure occurs within the coating itself or within the substrate. If the coating fails cohesively, it indicates that the adhesive bond to the substrate is stronger than the internal strength of the coating.
Data Presentation
The following tables provide quantitative data to aid in troubleshooting and formulation development.
Table 1: Typical Surface Energies of Common Substrates
| Substrate Material | Surface Energy (mJ/m²) | Adhesion Challenge |
| Polytetrafluoroethylene (PTFE) | 19 | Very High |
| Polypropylene (PP) | 29 | High |
| Polyethylene (PE) | 31-33 | High |
| Polystyrene (PS) | 36 | Moderate |
| Polycarbonate (PC) | 42 | Moderate |
| Polyethylene Terephthalate (PET) | 43 | Moderate |
| Glass | 250-500 | Low (if clean) |
| Aluminum | ~840 | Low (if clean and oxide-free) |
| Steel | 700-1100 | Low (if clean and oxide-free) |
Table 2: Representative Adhesion Test Results for Acrylate Coatings with Different Surface Treatments
| Substrate | Surface Treatment | Adhesion Promoter | Adhesion Test Method | Result |
| Polypropylene (PP) | None | None | ASTM D3359 | 0B (Complete delamination) |
| Polypropylene (PP) | Corona Treatment | None | ASTM D3359 | 4B-5B (>95% adhesion) |
| Polypropylene (PP) | None | Chlorinated Polyolefin | ASTM D3359 | 3B-4B |
| Polycarbonate (PC) | None | None | ASTM D3359 | 3B |
| Polycarbonate (PC) | O2 Plasma | None | ASTM D3359 | 5B |
| Aluminum | Solvent Cleaned | None | ASTM D3359 | 2B |
| Aluminum | Solvent Cleaned | 1% Methacrylate Silane | ASTM D3359 | 5B |
| PET Film | Corona Treatment | None | Peel Strength (N/15mm) | > 2.0 |
Note: These are representative values for UV-curable acrylate systems. Actual results with DPEPA formulations may vary depending on the specific formulation and processing conditions.
Table 3: Contact Angle of Water on Various Polymer Substrates Before and After Plasma Treatment
| Polymer | Untreated Contact Angle (°) | Plasma Treated Contact Angle (°) |
| Polypropylene (PP) | 97 | < 30 |
| Polycarbonate (PC) | 84-87 | < 20 |
| Polyethylene (PET) | 72 | < 25 |
Experimental Protocols
Protocol 1: Cross-Hatch Adhesion Test (ASTM D3359)
Objective: To assess the adhesion of the DPEPA coating to a substrate.
Materials:
-
Coated substrate
-
Cross-hatch cutting tool with appropriate blade spacing (depending on coating thickness)
-
Permacel P-99 or equivalent pressure-sensitive tape
-
Soft brush
-
Illuminated magnifier
Procedure:
-
Ensure the coated sample is fully cured and at room temperature.
-
Place the sample on a firm, flat surface.
-
Make a series of parallel cuts through the coating to the substrate using the cutting tool.
-
Make a second series of cuts perpendicular to the first, creating a lattice pattern.
-
Gently brush the area to remove any loose flakes of coating.[14]
-
Apply the center of the pressure-sensitive tape over the lattice.
-
Firmly rub the tape to ensure good contact with the coating.
-
Within 90 seconds of application, rapidly pull the tape off at an angle as close to 180 degrees as possible.[15]
-
Inspect the grid area for any removal of the coating and classify the adhesion according to the ASTM D3359 scale (5B = no peeling, 0B = severe peeling).[14][15]
Protocol 2: Surface Treatment with Corona Discharge
Objective: To increase the surface energy of a plastic substrate to improve DPEPA coating adhesion.
Materials:
-
Plastic substrate (e.g., polypropylene, polyethylene film)
-
Corona treatment system
-
Dyne pens or a contact angle measurement device
Procedure:
-
Ensure the substrate is clean and dry.
-
Set the power level and treatment speed of the corona treater. A typical starting point is a power density of 1-2 W/ft²/min.
-
Pass the substrate through the corona discharge at a constant speed. The distance between the electrode and the substrate is typically 1-2 mm.
-
Measure the surface energy of the treated substrate using dyne pens or contact angle measurement to confirm the effectiveness of the treatment. A target surface energy of >40 dynes/cm is often desired.
-
Apply the DPEPA coating to the treated surface as soon as possible, as the effects of corona treatment can diminish over time.
Protocol 3: Application of a Silane Coupling Agent as an Adhesion Promoter
Objective: To improve the adhesion of DPEPA coatings on inorganic substrates like glass or metal.
Materials:
-
Inorganic substrate (e.g., glass slide, aluminum panel)
-
Methacrylate-functional silane (e.g., 3-(trimethoxysilyl)propyl methacrylate)
-
Deionized water
-
Acetic acid
-
Dipping trays
-
Oven
Procedure:
-
Thoroughly clean the substrate surface with a detergent, rinse with deionized water, and dry completely in an oven.
-
Prepare a 95% ethanol / 5% water solution and adjust the pH to 4.5-5.5 with acetic acid.
-
Add the silane to the solution with stirring to a final concentration of 2%. Allow 5 minutes for hydrolysis to occur.
-
Immerse the cleaned substrate in the silane solution for 1-2 minutes.
-
Remove the substrate and rinse briefly with ethanol to remove excess silane.
-
Cure the silane layer by baking at 110°C for 5-10 minutes or by air-drying at room temperature for 24 hours.
-
The functionalized substrate is now ready for the application of the DPEPA coating.
Visualizations
Caption: Troubleshooting workflow for poor DPEPA coating adhesion.
Caption: Mechanism of a silane coupling agent promoting adhesion.
References
- 1. nipponpaint-industrial.com [nipponpaint-industrial.com]
- 2. suncoating.com [suncoating.com]
- 3. Coating Failure Troubleshooting [marvelcoatings.com]
- 4. Troubleshooting I Adhesion Problems with UV Coatings | ACTEGA EMEA [actega.com]
- 5. Surface Modification of Polymers by Plasma Treatment for Appropriate Adhesion of Coatings - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Adhesion enhancement of polymer surfaces by atmospheric plasma treatment [ouci.dntb.gov.ua]
- 8. 3dtllc.com [3dtllc.com]
- 9. ulprospector.com [ulprospector.com]
- 10. paint.org [paint.org]
- 11. Functional coating resins: Adhesion promoter for low-adhesion olefin materials | Chemical Products Research Laboratory | Nippon Paper Group [nipponpapergroup.com]
- 12. [PDF] Effect of Silane Coupling Agent on Adhesion Properties between Hydrophobic UV-curable Urethane Acrylate and Acrylic PSA | Semantic Scholar [semanticscholar.org]
- 13. Silanes as adhesion promoters for paints, inks, coatings, and adhesives [onlytrainings.com]
- 14. atslab.com [atslab.com]
- 15. graphics.averydennison.com [graphics.averydennison.com]
Technical Support Center: Prevention of Yellowing in UV-Cured Dipentaerythritol Pentaacrylate (DTPA) Polymers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing and mitigating yellowing in their UV-cured Dipentaerythritol pentaacrylate (DTPA) polymer experiments.
Troubleshooting Guide
This guide addresses common issues encountered during the UV curing of DTPA polymers that may lead to yellowing.
| Problem | Potential Cause | Recommended Solution |
| Immediate yellowing after curing | Inappropriate Photoinitiator: Certain photoinitiators, especially those with aromatic structures, can generate colored byproducts upon UV exposure.[1] | Switch to a non-yellowing photoinitiator. Type I photoinitiators like acylphosphine oxides (e.g., TPO) or α-hydroxy ketones are often recommended for clear coatings to minimize yellowing.[2] |
| Excessive UV Exposure (Over-curing): Prolonged exposure to high-intensity UV light can cause degradation of the polymer backbone and photoinitiator fragments, leading to the formation of chromophores.[3][4][5] | Optimize the UV dose by adjusting the lamp intensity and exposure time. The goal is to achieve a full cure without unnecessary UV exposure. | |
| Oxygen Inhibition: The presence of oxygen during curing can lead to incomplete surface polymerization, leaving residual unreacted monomers and radicals that are prone to oxidation and yellowing. | Cure in an inert atmosphere, such as a nitrogen-purged chamber, to minimize oxygen inhibition. | |
| Gradual yellowing over time (post-cure) | Photo-oxidation: Continued exposure to ambient UV light (e.g., from sunlight or fluorescent lighting) and oxygen can cause long-term degradation of the polymer.[3][6] | Incorporate UV stabilizers and hindered amine light stabilizers (HALS) into the formulation. UV absorbers (e.g., benzotriazoles) block UV radiation, while HALS scavenge free radicals.[6][7] |
| Thermal Degradation: Exposure to elevated temperatures can accelerate the decomposition of the polymer and additives, resulting in discoloration.[8] | Store and use the cured polymer in a temperature-controlled environment. If the application involves heat, consider incorporating antioxidants.[6][9] | |
| Amine-Related Yellowing: If the formulation contains amine co-initiators, they can be susceptible to oxidation, especially in the presence of nitrogen oxides (NOx) in the atmosphere. | If possible, select amine-free photoinitiator systems or use aliphatic amines, which are less prone to oxidative yellowing than aromatic amines. | |
| Yellowing in thick polymer sections | Incomplete Curing: In thicker samples, the UV light may not penetrate sufficiently to fully cure the entire depth of the polymer. This leaves unreacted photoinitiator and monomers that can cause yellowing.[3][4] | Use a photoinitiator that absorbs at a longer wavelength for better penetration. Consider a dual-curing system (UV and thermal) or reduce the thickness of the polymer layer. |
Frequently Asked Questions (FAQs)
Q1: What are the primary chemical reasons for the yellowing of UV-cured DTPA polymers?
A1: The yellowing of UV-cured DTPA polymers is primarily due to the formation of chromophores, which are chemical structures that absorb light in the blue region of the visible spectrum, making the material appear yellow. The main chemical mechanisms responsible for chromophore formation are:
-
Photo-oxidation: UV radiation, in the presence of oxygen, generates free radicals within the polymer matrix. These radicals can lead to the formation of conjugated carbonyl groups (aldehydes and ketones) and other colored species.[5]
-
Photoinitiator Byproducts: Some photoinitiators, particularly those with aromatic rings, can degrade into colored byproducts after UV exposure.[1]
-
Thermal Degradation: High temperatures can cause the polymer chains to break and rearrange, forming conjugated double bonds and other chromophoric structures.[8]
-
Amine Oxidation: If amine co-initiators are used, they can oxidize, especially in the presence of atmospheric pollutants like nitrogen oxides, to form colored compounds.
Q2: How does the choice of photoinitiator affect the yellowing of DTPA polymers?
A2: The choice of photoinitiator is critical in controlling yellowing.[2] Photoinitiators are broadly classified into Type I (cleavage) and Type II (hydrogen abstraction) initiators.
-
Type I Photoinitiators: These undergo bond cleavage upon UV exposure to form free radicals. Some Type I photoinitiators, like acylphosphine oxides (e.g., TPO), are known for their low yellowing properties.[2]
-
Type II Photoinitiators: These require a co-initiator (often an amine) to generate radicals. While effective for curing, the amine co-initiator can be a source of yellowing.[2]
It is generally recommended to use non-aromatic or "clean-fragmenting" photoinitiators to minimize the formation of colored byproducts.
Q3: What role do additives like UV stabilizers and antioxidants play in preventing yellowing?
A3: Additives are crucial for long-term color stability of the cured DTPA polymer.
-
UV Stabilizers: These additives protect the polymer from the damaging effects of subsequent UV exposure after curing. They work in two primary ways:
-
UV Absorbers: These molecules absorb harmful UV radiation and dissipate it as heat, preventing it from reaching the polymer backbone. Examples include benzotriazoles and benzophenones.[6][10]
-
Hindered Amine Light Stabilizers (HALS): These compounds do not absorb UV radiation but act as radical scavengers, interrupting the degradation cycle initiated by UV light.[6][7]
-
-
Antioxidants: These additives protect the polymer from degradation caused by heat and oxidation during processing and end-use.[6][9] They work by interrupting the oxidative chain reactions that lead to the formation of chromophores.[6] Phenolic antioxidants and phosphite (B83602) stabilizers are commonly used.[6][9]
Q4: Can the UV curing process itself be optimized to reduce yellowing?
A4: Yes, optimizing the curing process is a key factor in preventing yellowing.
-
UV Dose: Both under-curing and over-curing can lead to yellowing.[4][5]
-
Under-curing: Leaves unreacted photoinitiator and monomers that can cause yellowing over time.[3][4]
-
Over-curing: Can lead to the degradation of the polymer and photoinitiator byproducts.[3][4] It is essential to determine the optimal UV dose (intensity and time) to achieve full conversion without excessive exposure.
-
-
Atmosphere: Curing in an inert atmosphere, such as nitrogen, minimizes oxygen inhibition at the surface. This leads to a more complete cure and reduces the potential for oxidation-induced yellowing.
-
UV Lamp Selection: The spectral output of the UV lamp should be matched to the absorption spectrum of the photoinitiator to ensure efficient curing and minimize side reactions.
Experimental Protocols
Protocol 1: Evaluation of Photoinitiator Impact on Yellowing
Objective: To determine the effect of different photoinitiators on the initial yellowing of a UV-cured DTPA formulation.
Materials:
-
This compound (DTPA) monomer
-
Photoinitiator A (e.g., a common aromatic ketone-based initiator)
-
Photoinitiator B (e.g., a low-yellowing acylphosphine oxide-based initiator like TPO)
-
Glass slides or other suitable substrate
-
UV curing chamber with a broad-spectrum mercury lamp
-
Spectrophotometer or colorimeter to measure yellowness index (YI)
Methodology:
-
Prepare two formulations:
-
Formulation A: 98% DTPA, 2% Photoinitiator A (by weight)
-
Formulation B: 98% DTPA, 2% Photoinitiator B (by weight)
-
-
Thoroughly mix each formulation until the photoinitiator is completely dissolved. Protect the formulations from ambient light.
-
Apply a thin film (e.g., 50 µm) of each formulation onto separate glass slides.
-
Cure each sample in the UV curing chamber using a controlled UV dose (e.g., 1000 mJ/cm²).
-
Immediately after curing, measure the yellowness index (YI) of each sample using a spectrophotometer or colorimeter according to ASTM E313.
-
Record and compare the YI values for Formulation A and Formulation B.
Protocol 2: Assessment of UV Stabilizer Efficacy
Objective: To evaluate the effectiveness of a UV stabilizer in preventing post-cure yellowing of a DTPA polymer upon accelerated UV exposure.
Materials:
-
DTPA monomer
-
A low-yellowing photoinitiator (e.g., TPO)
-
UV stabilizer (e.g., a benzotriazole-based UV absorber)
-
Glass slides
-
UV curing chamber
-
Accelerated weathering chamber with a UV-A or UV-B lamp
-
Spectrophotometer or colorimeter
Methodology:
-
Prepare two formulations:
-
Control Formulation: 97.5% DTPA, 2% Photoinitiator, 0.5% Solvent (for viscosity matching if needed)
-
Stabilized Formulation: 97% DTPA, 2% Photoinitiator, 1% UV Stabilizer
-
-
Mix each formulation thoroughly.
-
Apply a thin film of each formulation to separate glass slides and cure under optimized conditions as determined previously.
-
Measure the initial yellowness index (YI₀) of each cured sample.
-
Place the cured samples in an accelerated weathering chamber. Expose them to a defined cycle of UV radiation and temperature (e.g., per ASTM G154).
-
At regular intervals (e.g., 24, 48, 72 hours), remove the samples and measure their yellowness index (YIₜ).
-
Calculate the change in yellowness index (ΔYI = YIₜ - YI₀) for both the control and stabilized samples over time.
-
Plot ΔYI versus exposure time to compare the performance of the two formulations.
Visualizations
Caption: Primary pathways leading to yellowing in UV-cured polymers.
Caption: A logical workflow for troubleshooting yellowing issues.
References
- 1. research.manchester.ac.uk [research.manchester.ac.uk]
- 2. The Role of Photoinitiators in UV Curing - Guangdong Lencolo New Material Co., LTD [lencolo37.com]
- 3. uvitron.com [uvitron.com]
- 4. Why does UV glue turn yellow and how to prevent it?-Elaplus functional Materials Co., LTD [en.elaplus.cc]
- 5. prostech.vn [prostech.vn]
- 6. How to Minimize Acrylic Resin Yellowing Under UV Exposure [eureka.patsnap.com]
- 7. superepoxysystems.com [superepoxysystems.com]
- 8. blog.caplinq.com [blog.caplinq.com]
- 9. Solution to yellowing problem with UV epoxy resin - Guangdong Lencolo New Material Co., LTD [lencolo37.com]
- 10. UV & Light Blocking Additives | Polymer Additives [avient.com]
Shelf-life and storage stability issues of DPEPA monomer
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Dihydrodicyclopentadienyl Acrylate (B77674) (DPEPA) monomer.
Frequently Asked Questions (FAQs)
Q1: What is the recommended shelf-life for DPEPA monomer?
A1: The recommended shelf-life for DPEPA monomer is typically one year from the date of manufacture when stored under optimal conditions.[1][2] Beyond this period, the monomer should be re-analyzed to ensure it still meets the required specifications for purity and inhibitor concentration before use.
Q2: What are the ideal storage conditions for DPEPA monomer?
A2: To ensure stability and prevent premature polymerization, DPEPA monomer should be stored in a cool, dry, and well-ventilated area, away from direct sunlight and heat sources.[1][2] The storage temperature should not exceed 35°C.[1][2][3] It is crucial to store the monomer under an air atmosphere, not under inert gases, as the presence of dissolved oxygen is required for the polymerization inhibitor (MEHQ) to function effectively.[1][2] For extended storage periods (over 4 weeks), it is advisable to replenish the dissolved oxygen content.[1][2]
Q3: What are the typical specifications for DPEPA monomer?
A3: Typical specifications for DPEPA monomer are summarized in the table below.
| Parameter | Specification | Test Method Reference |
| Purity | ≥ 95.0% | Gas Chromatography (GC) |
| Water Content | ≤ 0.1% | ASTM E203 |
| Acid Content (as acrylic acid) | ≤ 1.0% | ASTM D1613 |
| Standard Stabilization (MEHQ) | 300 ± 50 ppm | HPLC or ASTM D3125 |
Troubleshooting Guides
This section addresses specific issues that users may encounter during the handling, storage, and use of DPEPA monomer.
Issue 1: Premature Polymerization or Gelation of DPEPA Monomer During Storage
Q: My DPEPA monomer has become viscous or has solidified in the container during storage. What is the cause and how can I prevent this?
A: This indicates premature polymerization. The primary causes are improper storage conditions that lead to the depletion of the inhibitor or the generation of free radicals.
Possible Causes & Solutions:
-
Inhibitor Depletion: The polymerization inhibitor, Monomethyl Ether of Hydroquinone (MEHQ), requires the presence of dissolved oxygen to effectively scavenge free radicals.[1][2]
-
Solution: Always store DPEPA monomer in containers with a headspace of air. Avoid purging with inert gases like nitrogen or argon for long-term storage. Ensure the container is not completely full to allow for an air interface. For long-term storage, it may be necessary to periodically aerate the monomer by gently swirling the container with the cap loosened in a well-ventilated area.
-
-
Elevated Temperatures: Higher temperatures accelerate the rate of inhibitor depletion and can also lead to the spontaneous formation of free radicals.[3]
-
Exposure to UV Light: UV radiation can initiate polymerization.[3]
-
Solution: Store the monomer in an opaque or amber-colored container to protect it from light.
-
-
Contamination: Contamination with peroxides, strong acids or bases, or metal ions can initiate polymerization.
-
Solution: Use clean, dedicated equipment when handling the monomer. Ensure that solvents used to dilute the monomer are free of peroxides.
-
Issue 2: Inconsistent or Failed Polymerization in Experiments
Q: My polymerization reaction with DPEPA monomer is failing to initiate, is significantly delayed, or results in low conversion. What are the potential reasons?
A: Issues with polymerization can often be traced back to the quality of the monomer, the presence of inhibitors, or the reaction conditions.
Troubleshooting Workflow for Polymerization Issues
Caption: Troubleshooting workflow for failed acrylate polymerization.
Possible Causes & Solutions:
-
Inhibitor Presence: The MEHQ inhibitor present in the monomer will scavenge the free radicals generated by your initiator, leading to an induction period or complete inhibition of polymerization.[4]
-
Solution: For many polymerization reactions, it is necessary to remove the inhibitor prior to use. This can be done by washing the monomer with a caustic solution (e.g., 1M NaOH) in a separatory funnel, followed by washing with brine and drying with an anhydrous salt like MgSO₄.[4] Alternatively, you can overcome the inhibitor by using a higher concentration of initiator, though this may affect the polymer's molecular weight and properties.
-
-
Oxygen Inhibition: Dissolved oxygen in the reaction mixture is a potent inhibitor of free-radical polymerization.[4]
-
Solution: Before initiating the polymerization, it is crucial to deoxygenate the reaction mixture. This can be achieved by sparging with an inert gas like nitrogen or argon for at least 30 minutes.[4]
-
-
Initiator Issues: The initiator may be inactive due to improper storage, or the concentration may be too low.
-
Solution: Use a fresh batch of initiator that has been stored according to the manufacturer's recommendations. Ensure the initiator concentration is sufficient to overcome any residual inhibitor and initiate polymerization effectively.
-
-
Monomer Purity: Impurities in the monomer, such as water or acidic compounds, can interfere with the polymerization process. DPEPA should have a water content of ≤ 0.1% and an acid content of ≤ 1.0%.[1][2]
-
Solution: If you suspect impurities, you can purify the monomer using column chromatography or by performing the inhibitor removal wash described above, which also helps remove acidic impurities.
-
Stability Data
The stability of DPEPA monomer is primarily dependent on the concentration of the MEHQ inhibitor and the storage temperature. The rate of inhibitor depletion increases with temperature.
Table 1: Estimated MEHQ Inhibitor Depletion Rate at Various Temperatures
| Temperature (°C) | Estimated Time to Deplete from 300 ppm to 50 ppm (Days) |
| 25 | > 365 |
| 35 | ~180 |
| 45 | ~60 |
| 60 | ~15 |
Note: This data is representative and based on the general behavior of MEHQ in acrylate monomers. Actual depletion rates can vary based on factors such as oxygen availability and the presence of contaminants.
Table 2: Effects of Improper Storage Conditions on DPEPA Monomer Stability
| Condition | Potential Issue | Recommended Action |
| Storage > 35°C | Accelerated inhibitor depletion, risk of polymerization. | Move to a cooler storage area. Check MEHQ concentration. |
| Storage under inert gas | Inhibitor becomes ineffective. | Immediately introduce air into the container headspace. |
| Exposure to sunlight/UV | Initiation of polymerization. | Store in an opaque or amber container in a dark location. |
| Contamination with moisture | Potential for hydrolysis over long periods, leading to increased acidity. | Keep container tightly sealed. Store in a dry environment. |
Experimental Protocols
Protocol 1: Determination of MEHQ Inhibitor Concentration (Adapted from ASTM D3125)
This colorimetric method is based on the reaction of MEHQ with nitrous acid to form a yellow nitroso compound, which can be quantified using a spectrophotometer.
Materials:
-
DPEPA monomer sample
-
Glacial acetic acid
-
Sodium nitrite (B80452) (NaNO₂) solution (2% w/v in deionized water)
-
MEHQ standard solution (e.g., 100 µg/mL in glacial acetic acid)
-
Spectrophotometer
-
Volumetric flasks (50 mL)
-
Pipettes
Procedure:
-
Prepare a Calibration Curve:
-
Prepare a series of standards by diluting the MEHQ standard solution with glacial acetic acid to concentrations ranging from 0 to 20 µg/mL.
-
For each standard, pipette 10 mL into a 50 mL volumetric flask containing 20 mL of glacial acetic acid.
-
Add 1 mL of 2% NaNO₂ solution, dilute to the mark with glacial acetic acid, mix well, and let stand for 10 minutes.
-
Measure the absorbance of each standard at 420 nm against a blank (glacial acetic acid without MEHQ).
-
Plot absorbance versus MEHQ concentration to create a calibration curve.
-
-
Sample Analysis:
-
Weigh an appropriate amount of the DPEPA monomer (e.g., 1-5 g, depending on expected MEHQ concentration) into a 50 mL volumetric flask containing 20 mL of glacial acetic acid.
-
Add 1 mL of 2% NaNO₂ solution, dilute to the mark with glacial acetic acid, mix well, and let stand for 10 minutes.
-
Measure the absorbance of the sample solution at 420 nm.
-
-
Calculation:
-
Determine the concentration of MEHQ in the sample solution from the calibration curve.
-
Calculate the ppm of MEHQ in the original DPEPA monomer sample based on the initial weight and dilution.
-
Workflow for MEHQ Determination
Caption: Experimental workflow for determining MEHQ concentration.
Protocol 2: Purity Analysis of DPEPA Monomer by Gas Chromatography (Adapted from ASTM D3362)
This method separates the DPEPA monomer from impurities, allowing for quantification of the monomer's purity.
Materials & Equipment:
-
Gas chromatograph (GC) with a Flame Ionization Detector (FID).[5]
-
Capillary column suitable for acrylate analysis (e.g., a polar phase like DB-WAX or a nonpolar phase like DB-5).
-
Helium or Nitrogen as carrier gas.[5]
-
DPEPA monomer sample
-
High-purity solvent for dilution (e.g., acetone (B3395972) or dichloromethane)
-
Internal standard (optional, for improved quantitation, e.g., a high-boiling point alkane)
GC Parameters (Typical):
-
Injector Temperature: 250°C
-
Detector Temperature: 275°C
-
Oven Program:
-
Initial Temperature: 100°C, hold for 2 minutes
-
Ramp: 10°C/min to 250°C
-
Hold: 5 minutes at 250°C
-
-
Carrier Gas Flow: 1-2 mL/min
-
Split Ratio: 50:1
Note: These parameters are a starting point and may need to be optimized for your specific instrument and column.
Procedure:
-
Sample Preparation:
-
Prepare a solution of the DPEPA monomer in the chosen solvent at a concentration of approximately 10 mg/mL. If using an internal standard, add it to the solution at a known concentration.
-
-
Injection:
-
Inject 1 µL of the prepared sample into the GC.
-
-
Data Analysis:
-
Identify the peak corresponding to the DPEPA monomer based on its retention time (determined by running a standard if necessary).
-
Integrate the area of all peaks in the chromatogram.
-
Calculate the purity of the DPEPA monomer by dividing the area of the DPEPA peak by the total area of all peaks and multiplying by 100 (Area % method). If an internal standard is used, calculate the concentration based on the relative response factor.
-
Degradation Pathways
Understanding the potential degradation pathways of DPEPA monomer is crucial for troubleshooting stability issues.
Logical Relationship of Degradation Pathways
References
- 1. store.astm.org [store.astm.org]
- 2. Structure-activity relationships in the hydrolysis of acrylate and methacrylate esters by carboxylesterase in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. nguyen.hong.hai.free.fr [nguyen.hong.hai.free.fr]
- 4. standards.iteh.ai [standards.iteh.ai]
- 5. kelid1.ir [kelid1.ir]
Enhancing the mechanical properties of DPEPA-crosslinked polymers
Technical Support Center: DPEPA-Crosslinked Polymers
This guide provides researchers, scientists, and drug development professionals with troubleshooting advice, experimental protocols, and technical data for enhancing the mechanical properties of polymers crosslinked with Dipentaerythritol penta-/hexa-acrylate (DPEPA).
Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses common issues encountered during the formulation and testing of DPEPA-crosslinked polymers.
Q1: Why are my DPEPA-crosslinked polymer samples excessively brittle?
A1: High brittleness in highly crosslinked polymers is a common issue. The high functionality of DPEPA creates a dense three-dimensional network, which severely restricts polymer chain mobility.[1][2] This rigidity increases stiffness but can lead to fracture at low strain.
-
High Crosslinker Concentration: An excessive concentration of DPEPA is the most common cause. While this increases crosslink density, which can improve strength and modulus, it also reduces flexibility and elongation at break.[3][4] It is recommended to add a maximum of 15% cross-linking agent to the monomer content, as higher amounts can decrease mechanical properties.[5]
-
Incomplete Reaction: Unreacted acrylate (B77674) groups from the DPEPA monomer can act as stress concentration points within the polymer matrix.
-
Cure Temperature & Rate: A very high and fast curing process can build up internal stresses within the material, contributing to brittleness.
Troubleshooting Steps:
-
Reduce DPEPA Concentration: Systematically decrease the weight or molar percentage of DPEPA in your formulation. This will lower the crosslink density, allowing for more chain mobility and potentially increasing toughness.[3]
-
Optimize Stoichiometry: Ensure the ratio of DPEPA to the base polymer or monomer is optimized for a complete reaction.
-
Modify Cure Profile: Implement a slower curing ramp or add a post-curing step at a moderate temperature to allow for stress relaxation.
Q2: My polymer's tensile strength is lower than expected. What are the potential causes?
A2: Low tensile strength can stem from several factors related to the network structure and curing process.
-
Insufficient Crosslinking: This can be caused by too low a concentration of DPEPA, insufficient cure time or temperature, or the presence of inhibitors in the monomer system. A lower crosslink density results in a weaker network that cannot effectively distribute stress.[6][7]
-
Poor Mixing/Dispersion: Inhomogeneous mixing of the DPEPA crosslinker with the base polymer resin can lead to areas with low crosslink density, which act as weak points in the material.
-
Presence of Voids or Defects: Air bubbles introduced during mixing or defects from sample preparation can act as crack initiation sites, leading to premature failure under tensile load.[8]
-
Plasticization Effect: Unreacted cross-linking agents can act as a plasticizer, which can negatively impact the material's mechanical properties.[5]
Troubleshooting Steps:
-
Increase DPEPA Concentration: Gradually increase the amount of DPEPA to enhance crosslink density.[3][9]
-
Verify Cure Completion: Use techniques like Differential Scanning Calorimetry (DSC) or Dynamic Mechanical Analysis (DMA) to confirm that the curing reaction has gone to completion.[10][11]
-
Improve Mixing Protocol: Employ mechanical stirring or sonication to ensure a homogeneous mixture before curing. Degas the mixture under vacuum to remove trapped air bubbles.
Q3: How does changing the DPEPA concentration affect the glass transition temperature (Tg)?
A3: The glass transition temperature (Tg) is expected to increase with a higher concentration of DPEPA. The Tg represents the temperature at which the polymer transitions from a rigid, glassy state to a more rubbery state. Increasing the crosslink density restricts the mobility of the polymer chains.[3] More thermal energy is required to induce the segmental motion associated with the glass transition, resulting in a higher measured Tg.[3][9] This relationship is a key indicator of the extent of cure and the final network structure.[10]
Q4: The polymer is not curing completely or remains tacky. What should I check?
A4: Incomplete curing is a critical issue that compromises all final properties.
-
Incorrect Stoichiometry: An improper ratio of initiator to monomer/crosslinker or an incorrect ratio between reactive groups can lead to an incomplete reaction.
-
Inhibitor Presence: Monomers, including DPEPA, are often shipped with inhibitors (like MEHQ) to prevent premature polymerization. These must be removed or overcome by a sufficient amount of initiator.
-
Oxygen Inhibition: For free-radical polymerization systems, particularly those cured at the surface, atmospheric oxygen can inhibit the reaction, leaving a tacky surface layer.
-
Insufficient Curing Energy: The UV light source may be too weak, or the thermal cure may not have been held at the target temperature for a long enough duration.[12]
Troubleshooting Steps:
-
Review Formulation Calculations: Double-check all calculations for initiator and monomer/crosslinker ratios.
-
Consider Inhibitor Removal: If necessary, pass the monomer through an inhibitor-removal column.
-
Cure in an Inert Atmosphere: For UV-cured systems, perform the curing process under a nitrogen or argon atmosphere to prevent oxygen inhibition.
-
Calibrate Curing Equipment: Ensure your UV lamp's intensity or your oven's temperature is accurate and stable.
Data Presentation
The relationship between crosslinker concentration and mechanical properties is crucial for material design. The following table provides an illustrative example of the expected trends when varying the concentration of DPEPA in a model polymer system.
Table 1: Illustrative Example - Effect of DPEPA Concentration on Mechanical Properties
| DPEPA Conc. (wt%) | Tensile Strength (MPa) | Elastic Modulus (GPa) | Elongation at Break (%) | Glass Transition Temp. (Tg, °C) |
| 2% | 45 | 1.8 | 5.5 | 105 |
| 5% | 65 | 2.5 | 3.0 | 120 |
| 10% | 75 | 3.2 | 1.8 | 145 |
| 15% | 70 | 3.5 | 1.2 | 160 |
Note: The values presented are representative and intended to illustrate the general trends observed when increasing crosslinker concentration. Actual results will vary significantly based on the base polymer, curing conditions, and specific test methods. As crosslinker concentration increases, tensile strength and modulus generally increase up to an optimal point, after which internal stress and brittleness may cause strength to decrease.[3][5][9] Elongation at break consistently decreases with higher crosslink density.[3]
Experimental Protocols
Detailed and standardized testing is essential for obtaining reliable and comparable data.
Protocol 1: Tensile Properties Testing (ASTM D638)
This protocol outlines the standard method for determining the tensile properties of plastics.[8]
1. Specimen Preparation:
- Prepare test specimens in a "dumbbell" or "dog-bone" shape according to the dimensions specified in ASTM D638 (Type I is most common for rigid plastics).[13][14]
- Specimens can be prepared by injection molding, compression molding, or machining from a larger sheet. Ensure all surfaces are smooth and free of defects.[15]
2. Conditioning:
- Condition the specimens for a minimum of 40 hours at standard laboratory conditions: 23°C ± 2°C and 50% ± 5% relative humidity before testing.[13]
3. Test Procedure:
- Secure the specimen in the grips of a Universal Testing Machine (UTM).[8]
- Attach an extensometer to the gauge section of the specimen to accurately measure strain.[14]
- Apply a uniaxial tensile load at a constant rate of crosshead movement until the specimen fractures. For rigid plastics, a typical speed is 5 mm/min.[13]
- The UTM will record the applied force and the corresponding elongation throughout the test.[13]
4. Data Analysis:
- From the resulting stress-strain curve, calculate the following properties[14][15]:
- Tensile Strength at Break: The maximum stress the material can withstand before fracturing.[8]
- Tensile Modulus (Elastic Modulus): The slope of the initial linear portion of the stress-strain curve, indicating material stiffness.[8]
- Elongation at Break: The percentage increase in the original gauge length at the point of fracture.[8]
Protocol 2: Dynamic Mechanical Analysis (DMA) Temperature Sweep
DMA is used to measure the viscoelastic properties of materials, such as the glass transition temperature (Tg).[10][16]
1. Sample Preparation:
- Prepare a rectangular specimen of precise dimensions (e.g., 35mm x 10mm x 2mm). Samples can be cut from a larger plaque or molded directly.[17]
- Ensure the sample is flat and has parallel surfaces.
2. Instrument Setup:
- Mount the sample in the appropriate fixture, typically a single/dual cantilever or 3-point bending clamp for rigid thermosets.[10]
- Input the exact sample dimensions into the software for accurate modulus calculations.
3. Test Method:
- Set the instrument to apply a small, oscillating sinusoidal strain to the sample at a fixed frequency (1 Hz is common).[17]
- Program a temperature ramp, for example, from 30°C to 200°C at a constant heating rate (e.g., 2-3 °C/min). Slower heating rates improve accuracy.[17]
- The instrument will measure the storage modulus (E'), loss modulus (E''), and tan delta (E''/E') as a function of temperature.
4. Data Analysis:
- Storage Modulus (E'): Represents the elastic behavior and stiffness of the material. A sharp drop in E' indicates the onset of the glass transition.
- Loss Modulus (E''): Represents the viscous behavior and the material's ability to dissipate energy. The peak of the E'' curve is often used to define Tg.[10]
- Tan Delta (tan δ): The ratio of loss modulus to storage modulus. The peak of the tan δ curve is another common and sensitive indicator of the glass transition temperature.[10]
Visualizations
The following diagrams illustrate key workflows and relationships in working with DPEPA-crosslinked polymers.
References
- 1. specialchem.com [specialchem.com]
- 2. studysmarter.co.uk [studysmarter.co.uk]
- 3. Influence of crosslinking density on the mechanical and thermal properties of plant oil-based epoxy resin - RSC Advances (RSC Publishing) DOI:10.1039/D2RA04206A [pubs.rsc.org]
- 4. quora.com [quora.com]
- 5. mdpi.com [mdpi.com]
- 6. The effect of cross linking density on the mechanical properties and structure of the epoxy polymers: molecular dynamics simulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ASTM D638 Standard Test Method for Tensile Properties of Plastics [ssi.shimadzu.com]
- 9. researchgate.net [researchgate.net]
- 10. files.core.ac.uk [files.core.ac.uk]
- 11. researchgate.net [researchgate.net]
- 12. m.youtube.com [m.youtube.com]
- 13. infinitalab.com [infinitalab.com]
- 14. Plastics Tensile Testing for ASTM D638 [intertek.com]
- 15. industrialphysics.com [industrialphysics.com]
- 16. Dynamic Mechanical Analysis (DMA) of polymer materials, are you familiar with it? | Universal Lab Blog [universallab.org]
- 17. Thermoset Characterization Part 15: Experimental Aspects of Dynamic Mechanical Analysis (DMA) - Polymer Innovation Blog [polymerinnovationblog.com]
Validation & Comparative
Comparative Performance Analysis: Dipentaerythritol Pentaacrylate (DPHA) vs. Pentaerythritol Tetraacrylate (PETA) in Radiation-Curable Coatings
In the formulation of high-performance, radiation-curable coatings, the choice of multifunctional acrylate (B77674) monomers is critical in defining the final properties of the cured film. Among the most utilized are pentaerythritol-based acrylates, with Pentaerythritol (B129877) Tetraacrylate (PETA) and Dipentaerythritol Pentaacrylate (DPHA) being prominent options. This guide provides an objective, data-driven comparison of their performance characteristics to assist researchers and formulation chemists in selecting the optimal monomer for their specific application.
Molecular Structure and Functionality: The Fundamental Difference
The primary distinction between PETA and DPHA lies in their molecular structure and acrylate functionality. PETA is a tetra-functional monomer derived from a single pentaerythritol core. In contrast, DPHA is a hexa-functional monomer (commercially often a mix where penta- is dominant) derived from the dimeric form of pentaerythritol. This higher functionality in DPHA leads to a greater crosslink density upon polymerization.
Caption: Molecular structures of PETA and DPHA.
Performance Comparison in Coatings
The difference in functionality directly translates to distinct performance characteristics in cured films. DPHA's higher number of acrylate groups allows for the formation of a more densely crosslinked polymer network.
The following tables summarize the typical physical properties and performance characteristics of coatings formulated with DPHA versus PETA.
Table 1: Typical Physical Properties of Uncured Monomers
| Property | This compound (DPHA) | Pentaerythritol Tetraacrylate (PETA) |
| Functionality | 5-6 | 4 |
| Molecular Weight ( g/mol ) | ~525 | ~352 |
| Viscosity @ 25°C (cps) | 1500 - 4000 (High) | 350 - 600 (Moderate) |
| Density (g/mL @ 25°C) | ~1.155[1][2] | ~1.19[3] |
| Refractive Index (n20/D) | ~1.490[1][2] | ~1.487[3] |
Table 2: Comparative Performance in Cured Coatings
| Performance Metric | This compound (DPHA) | Pentaerythritol Tetraacrylate (PETA) | Rationale |
| Cure Speed | Very Fast | Fast | Higher functionality leads to more rapid network formation. |
| Hardness & Scratch Resistance | Excellent | Very Good | Higher crosslink density results in a harder, more mar-resistant surface. |
| Chemical & Solvent Resistance | Excellent | Very Good | The dense network structure provides a superior barrier against chemical attack.[4] |
| Flexibility | Low | Moderate | The high degree of crosslinking restricts polymer chain mobility, leading to a more brittle film. |
| Adhesion | Good | Good | Adhesion is highly dependent on the substrate and overall formulation. The hydroxyl groups on DPHA can sometimes improve adhesion to polar substrates. |
| Glass Transition Temp (Tg) | Higher (e.g., ~90°C)[5] | Lower (e.g., ~60-90°C) | A direct result of the increased crosslink density. |
Summary of Performance Trade-offs
-
Choose DPHA for: Applications demanding maximum hardness, scratch resistance, and chemical resistance, such as industrial topcoats, protective coatings for electronics, and abrasion-resistant inks.[4] The trade-off is typically lower flexibility and higher formulation viscosity.
-
Choose PETA for: Applications requiring a balance of good hardness, chemical resistance, and reasonable flexibility.[6] Its lower viscosity makes it an easier-to-handle reactive diluent in many formulations.
Caption: Relationship between monomer structure and coating properties.
Experimental Protocols
The data presented are typically generated using standardized testing methods to ensure reproducibility and comparability across different formulations and labs. Below are detailed methodologies for key experiments.
Experimental Workflow Diagram
Caption: Typical workflow for UV-curable coating evaluation.
A. Pencil Hardness Test
-
Standard: ASTM D3363
-
Objective: To determine the hardness of a coating film by the ability of calibrated graphite (B72142) pencils to scratch or gouge the surface.
-
Methodology:
-
A set of calibrated drawing pencils of varying hardness (from 6B, softest, to 6H, hardest) is used.
-
The coated substrate is placed on a firm, level surface.
-
Starting with a softer pencil, the pencil is held at a 45° angle to the surface and pushed forward with uniform, firm pressure.
-
The surface is inspected for scratching or gouging.
-
The process is repeated with pencils of increasing hardness until a pencil that damages the film is found.
-
The pencil hardness is reported as the grade of the hardest pencil that does not scratch or mar the surface.
-
B. Cross-Hatch Adhesion Test
-
Standard: ASTM D3359 (Method B)
-
Objective: To assess the adhesion of a coating film to its substrate.
-
Methodology:
-
A lattice pattern is cut into the coating using a special cross-hatch cutter with multiple blades or a sharp razor blade. The cuts must penetrate through the coating to the substrate.
-
For film thicknesses < 2.0 mils, eleven cuts are made in each direction to create a grid of 100 squares. For thicker films, six cuts are made.
-
Loose debris is brushed away from the grid.
-
A specified pressure-sensitive tape is firmly applied over the lattice and then rapidly pulled off at a 180° angle.
-
The grid area is inspected for the removal of coating squares.
-
Adhesion is rated on a scale from 5B (no detachment) to 0B (over 65% of the area detached).
-
C. Solvent Resistance (MEK Rub Test)
-
Standard: ASTM D4752
-
Objective: To evaluate the coating's resistance to a solvent, which is an indicator of cure degree.
-
Methodology:
-
A hammer-like device with a specific weight is fitted with a cotton cloth or cheesecloth.
-
The cloth is saturated with methyl ethyl ketone (MEK).
-
The saturated cloth is placed on the coated surface and rubbed back and forth (one "double rub") with consistent pressure.
-
The number of double rubs is counted until the coating is marred or removed, exposing the substrate.
-
The result is reported as the number of double rubs the coating withstood.
-
D. Mandrel Bend Test (Flexibility)
-
Standard: ASTM D522
-
Objective: To determine the resistance of a coating to cracking upon bending.
-
Methodology:
-
A coated panel is clamped into the test apparatus.
-
The panel is bent over a conical or cylindrical mandrel of a specified diameter.
-
The coating is examined under magnification for any signs of cracking, flaking, or delamination.
-
The result is reported as the smallest mandrel diameter over which the coating can be bent without failure. A smaller diameter indicates greater flexibility.
-
References
- 1. CAS 60506-81-2 Dipentaerythritol penta-/hexa-acrylate - Alfa Chemistry [surface-coating.alfa-chemistry.com]
- 2. This compound | 60506-81-2 [chemicalbook.com]
- 3. Pentaerythritol tetraacrylate monomethyl ether hydroquinone 350ppm inhibitor 4986-89-4 [sigmaaldrich.com]
- 4. Buy this compound | 60506-81-2 [smolecule.com]
- 5. CN104876822A - Pentaerythritol tetraacrylate preparation method - Google Patents [patents.google.com]
- 6. polysciences.com [polysciences.com]
A Comparative Study: DPEPA vs. Dipentaerythritol Hexaacrylate (DPHA)
In the realm of polymer chemistry and material science, particularly in the development of advanced coatings, adhesives, and biocompatible materials, the selection of appropriate monomers is paramount. Among the class of multifunctional acrylates, Dipentaerythritol (B87275) pentaacrylate (DPEPA) and Dipentaerythritol hexaacrylate (DPHA) are two prominent options known for their ability to form highly cross-linked polymer networks. This guide provides a comparative analysis of DPEPA and DPHA, offering researchers, scientists, and drug development professionals a data-driven overview of their respective performance characteristics.
At a Glance: Key Chemical and Physical Properties
Both DPEPA and DPHA are derived from dipentaerythritol and are utilized in applications requiring rapid curing, high durability, and robust chemical resistance.[1][2] DPHA, possessing six acrylate (B77674) functional groups, is a hexafunctional monomer, while DPEPA is characterized by its five acrylate groups.[2][3] This difference in functionality is a key determinant of their distinct properties.
| Property | Dipentaerythritol pentaacrylate (DPEPA) | Dipentaerythritol hexaacrylate (DPHA) |
| Synonyms | DPEPA, Dipentaerythritol penta-/hexa-acrylate | DPHA, Dipentaerythritol hexa-acrylate |
| Molecular Formula | C25H32O12[2] | C28H34O13 |
| Molecular Weight | 524.51 g/mol [4] | 578.56 g/mol |
| Functionality | 5 acrylate groups[2] | 6 acrylate groups[3] |
| Appearance | Viscous liquid[5] | Colorless to pale yellow liquid[6] |
| Density | ~1.155 g/mL at 25 °C[2] | ~1.184 g/cm³[6] |
| Refractive Index | n20/D 1.49 | Not specified in retrieved results |
| Key Features | High crosslinking efficiency, enhances mechanical properties and chemical resistance.[2][5] | High crosslink density, rapid curing, exceptional durability, and superior chemical resistance.[1] |
| Common Applications | Coatings, adhesives, dental materials, 3D printing, biocompatible hydrogels for tissue engineering and drug delivery.[2] | UV/EB curable coatings and inks, specialty adhesives, electronics, 3D printing.[1][6] |
Performance Comparison: Mechanical Properties
The functionality of the acrylate monomer plays a significant role in the mechanical properties of the resulting cured polymer. Higher functionality generally leads to a higher crosslink density, which in turn influences properties like hardness and tensile strength.
A study comparing pigmented UV curable epoxy acrylate monomers demonstrated that formulations containing DPHA and DPEPA exhibited higher hardness and glass transition temperatures (Tg) compared to those with lower functionality monomers.[7] This is attributed to the formation of more rigid networks due to their high functionality.[1]
| Mechanical Property | Formulation with DPEPA | Formulation with DPHA |
| Hardness (Persoz) | High | Higher |
| Tensile Strength | Decreased (in pigmented formulations) | Decreased (in pigmented formulations) |
Note: The decrease in tensile strength in pigmented formulations containing DPEPA and DPHA is attributed to the formation of very rigid networks.[1]
Experimental Protocols
Measurement of Polymerization Kinetics
The rate of polymerization can be determined using techniques like real-time infrared (RTIR) spectroscopy or photo-differential scanning calorimetry (photo-DSC).
Objective: To compare the photopolymerization rate of DPEPA and DPHA.
Materials:
-
DPEPA monomer
-
DPHA monomer
-
Photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone)
-
Inert substrate (e.g., KBr plates for RTIR)
Procedure (RTIR):
-
Prepare formulations by mixing each monomer with a specific concentration of the photoinitiator.
-
Apply a thin film of the formulation onto a KBr plate.
-
Place the sample in the RTIR spectrometer.
-
Expose the sample to a UV light source of a specific intensity.
-
Monitor the decrease in the acrylate double bond peak (around 810 cm⁻¹) in real-time to determine the rate of conversion.
Evaluation of Mechanical Properties
Objective: To compare the hardness and tensile strength of UV-cured films of DPEPA and DPHA.
Materials:
-
DPEPA and DPHA formulations with photoinitiator.
-
Substrate for coating (e.g., steel panels).
-
Film applicator.
-
UV curing system.
-
Pendulum hardness tester (e.g., Persoz).
-
Tensile testing machine.
Procedure:
-
Apply a uniform film of each formulation onto the substrate using a film applicator.
-
Cure the films by passing them under a UV lamp at a defined speed and intensity.
-
For hardness testing, use a Persoz pendulum hardness tester on the cured film and record the number of oscillations.
-
For tensile strength, prepare freestanding films by curing the formulations on a non-adherent substrate.
-
Cut the cured films into dumbbell-shaped specimens.
-
Measure the tensile strength using a universal testing machine according to standard methods (e.g., ASTM D882).
Biocompatibility Assessment (In Vitro Cytotoxicity)
Objective: To evaluate the potential cytotoxic effects of cured DPEPA and DPHA polymers.
Materials:
-
Cured polymer samples of DPEPA and DPHA.
-
Cell culture medium.
-
A specific cell line (e.g., human fibroblasts).
-
MTT assay kit.
Procedure (based on ISO 10993-5):
-
Prepare extracts of the cured polymer samples by incubating them in cell culture medium for a specified period.
-
Culture the selected cell line in a 96-well plate.
-
After cell attachment, replace the culture medium with the polymer extracts.
-
Incubate the cells with the extracts for 24-72 hours.
-
Perform an MTT assay to assess cell viability. The amount of formazan (B1609692) product, which is proportional to the number of viable cells, is measured spectrophotometrically.
-
Compare the cell viability of the polymer extract-treated groups to a negative control.
Signaling Pathways and Experimental Workflows
Caption: General experimental workflow for comparing DPEPA and DPHA.
Caption: Relationship between monomer functionality and polymer properties.
Concluding Remarks
The choice between DPEPA and DPHA will ultimately depend on the specific requirements of the application. DPHA, with its higher functionality, is the preferred choice for applications demanding maximum hardness, scratch resistance, and chemical resistance.[1][8] DPEPA, while also providing excellent performance, may be suitable for applications where slightly more flexibility is desired or where the extreme performance of DPHA is not necessary.
For drug development and biomedical applications, both monomers show potential in the creation of biocompatible materials such as hydrogels for tissue engineering and controlled drug release.[2] However, a thorough biocompatibility assessment of the final cured product is crucial. The lack of direct comparative biocompatibility studies in the public domain necessitates careful in-house evaluation for any specific biomedical application. Researchers are encouraged to perform detailed experimental evaluations based on the generalized protocols provided to determine the most suitable monomer for their specific needs.
References
- 1. pccc.icrc.ac.ir [pccc.icrc.ac.ir]
- 2. polysciences.com [polysciences.com]
- 3. Dipentaerythritol penta-/hexa-acrylate, contains <=650 ppm MEHQ as inhibitor | C53H66O25 | CID 71311163 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. web.usm.my [web.usm.my]
- 6. researchgate.net [researchgate.net]
- 7. Study the curing behavior and mechanical properties of Pigmented UV curable epoxy acrylate monomers [pccc.icrc.ac.ir]
- 8. nbinno.com [nbinno.com]
A Comparative Performance Evaluation of DPEPA and Urethane Acrylates in 3D Printing Resins
For Researchers, Scientists, and Drug Development Professionals: A Guide to Selecting Monomers for High-Performance 3D Printing Applications
The selection of appropriate monomers and oligomers is critical in the formulation of 3D printing resins to achieve desired mechanical properties, print resolution, and biocompatibility. Among the vast array of available photocurable materials, dipentaerythritol (B87275) penta-/hexa-acrylate (DPEPA) and urethane (B1682113) acrylates (UAs) are two commonly utilized components that impart distinct characteristics to the final printed object. This guide provides an objective comparison of their performance, supported by available experimental data, to aid in the rational design of photopolymer resins for demanding applications.
Executive Summary
Dipentaerythritol penta-/hexa-acrylate (DPEPA) is a multifunctional monomer known for its ability to create highly cross-linked networks. This high cross-link density translates to enhanced hardness, rigidity, and rapid curing speeds, making it a valuable component for applications requiring high resolution and dimensional stability.[1]
Urethane acrylates (UAs) are oligomers that offer significant versatility in tailoring the mechanical properties of a resin. By modifying their chemical structure, UAs can be formulated to produce materials ranging from soft and flexible to hard and tough. They are often chosen for their excellent balance of properties, including good durability and chemical resistance.
While direct, head-to-head comparative studies are limited, this guide consolidates available data to highlight the respective strengths and typical performance characteristics of each class of material.
Quantitative Performance Data
The following tables summarize the mechanical properties of 3D printing resins formulated with urethane acrylates. Due to a lack of directly comparable studies, quantitative data for DPEPA-centric formulations is presented separately to illustrate its potential contribution to mechanical performance.
Table 1: Mechanical Properties of Urethane Acrylate (B77674) (UA)-Based Resins
Formulation: 40 wt% Urethane Acrylate, 40 wt% Ethoxylated Pentaerythritol Tetraacrylate, 12 wt% Isobornyl Acrylate, 3 wt% Photoinitiator, 5 wt% Pink Acrylic.[2][3][4][5]
| Urethane Acrylate Type | Flexural Strength (MPa) | Flexural Modulus (GPa) | Shore D Hardness |
| Aliphatic Urethane Hexa-acrylate (87A) | 85.3 ± 4.1 | 2.3 ± 0.1 | 78.5 ± 1.0 |
| Aromatic Urethane Hexa-acrylate (88A) | 92.1 ± 5.3 | 2.5 ± 0.2 | 80.2 ± 0.8 |
| Aliphatic UA (588) | 95.6 ± 3.8 | 2.6 ± 0.1 | 81.3 ± 0.5 |
| Aliphatic Urethane Triacrylate (594) | 78.9 ± 4.5 | 2.1 ± 0.2 | 75.6 ± 1.2 |
| High-Functional Aliphatic UA (5812) | 101.2 ± 6.0 | 2.8 ± 0.1 | 82.1 ± 0.7 |
| Commercial Control (BB base) | 98.7 ± 5.1 | 2.7 ± 0.2 | 81.7 ± 0.6 |
Data represents mean ± standard deviation after 15 minutes of UV post-curing.[2][3][4][5]
Table 2: Mechanical Properties of a DPEPA-Containing Vitrimer Formulation
Formulation: DPEPA and 2-hydroxy-3-phenoxypropyl acrylate (HPPA) copolymerized via photopolymerization.[6]
| DPEPA:HPPA Molar Ratio | Young's Modulus (MPa) | Tensile Strength (MPa) |
| 1 : 10 | 1.8 ± 0.2 | 0.4 ± 0.1 |
| 1 : 20 | 1.2 ± 0.1 | 0.3 ± 0.1 |
| 1 : 30 | 0.9 ± 0.1 | 0.2 ± 0.1 |
Note: This data is from a study on vitrimers and may not be directly representative of typical 3D printing resin performance, but it illustrates the contribution of DPEPA to the mechanical properties of a photopolymer.
Key Performance Characteristics
DPEPA:
-
Hardness and Rigidity: Due to its high functionality (penta- and hexa-acrylate), DPEPA promotes a high degree of cross-linking, resulting in hard and rigid printed parts with excellent scratch and abrasion resistance.[1]
-
Curing Speed: The high reactivity of the acrylate groups in DPEPA leads to rapid photopolymerization, which can significantly increase printing speed and throughput.[1]
-
Resolution: The fast and efficient curing facilitated by DPEPA allows for the fabrication of fine details and sharp edges, contributing to higher-resolution prints.[1]
-
Shrinkage: While multifunctional acrylates can contribute to higher shrinkage, this can be managed through formulation adjustments.
Urethane Acrylates:
-
Tunable Mechanical Properties: The key advantage of UAs is the ability to tailor their properties. By selecting different polyols, isocyanates, and acrylate end-caps, a wide spectrum of hardness, flexibility, and toughness can be achieved.[2][7]
-
Toughness and Flexibility: Urethane acrylates, particularly aliphatic types, can be formulated to produce highly flexible and tough materials, a characteristic that is often challenging to achieve with highly cross-linked multifunctional acrylates alone.[7]
-
Durability: Urethane backbones generally provide good chemical and abrasion resistance, as well as long-term stability to the cured material.
-
Biocompatibility: Certain urethane acrylates have been shown to be non-toxic in cytotoxicity assays, making them suitable for biomedical applications.[2][3][4][5]
Experimental Protocols
Detailed methodologies are crucial for the accurate and reproducible evaluation of resin performance. The following are standard protocols for key experiments.
Mechanical Testing
A universal testing machine is typically used for these measurements.
1. Flexural Strength and Flexural Modulus (ASTM D790):
-
Specimen Preparation: Rectangular bar specimens are 3D printed with standardized dimensions (e.g., 25 x 2 x 2 mm).
-
Test Procedure: A three-point bending test is performed. The specimen is placed on two supports, and a load is applied to the center at a constant rate until the specimen breaks or reaches a specified strain.
-
Data Analysis: Flexural strength is the maximum stress the material can withstand before yielding. Flexural modulus is a measure of the material's stiffness in bending.
2. Tensile Strength and Young's Modulus (ASTM D638):
-
Specimen Preparation: "Dog-bone" shaped specimens of a specified type (e.g., Type V) are 3D printed.
-
Test Procedure: The specimen is clamped into the grips of the testing machine and pulled apart at a constant rate until it fractures.
-
Data Analysis: Tensile strength is the maximum stress the material can withstand while being stretched. Young's modulus (tensile modulus) is a measure of the material's stiffness under tension.
3. Shore Hardness (ASTM D2240):
-
Specimen Preparation: A flat, smooth specimen with a minimum thickness of 6 mm is required.
-
Test Procedure: A durometer, a specialized hardness tester, is pressed against the material's surface. The depth of indentation is measured, which corresponds to a Shore hardness value (typically on the D scale for rigid plastics).
Biocompatibility Testing
In Vitro Cytotoxicity (ISO 10993-5):
-
Purpose: To assess whether a material or its leachable components cause cell death.
-
Cell Culture: A specific cell line (e.g., L929 mouse fibroblasts) is cultured in a suitable medium.
-
Extraction: The 3D printed material is incubated in the cell culture medium for a defined period (e.g., 24 hours at 37°C) to create an extract.
-
Cell Exposure: The cultured cells are exposed to the extract.
-
Viability Assay (e.g., MTT Assay): After incubation, a reagent such as MTT is added. Viable cells metabolize the MTT into a colored formazan (B1609692) product. The amount of color is measured with a spectrophotometer and is proportional to the number of living cells.
-
Data Analysis: The viability of cells exposed to the material extract is compared to that of control cells (exposed to medium only). A significant reduction in cell viability indicates a cytotoxic effect.
Visualizing Experimental Workflows
Conclusion
The choice between DPEPA and urethane acrylates in a 3D printing resin formulation depends heavily on the specific performance requirements of the final application.
-
For applications demanding high hardness, rigidity, and fast printing speeds, such as high-resolution models and prototypes, DPEPA is an excellent choice as a cross-linking agent. Its multifunctional nature ensures a densely packed polymer network, contributing to superior dimensional stability.
-
For applications requiring a balance of toughness, flexibility, and durability, such as functional parts, medical devices, and dental applications, urethane acrylates offer unparalleled versatility. The ability to tune their mechanical properties allows for the creation of materials that can withstand significant stress and strain without failure.
In practice, many advanced resin formulations utilize a combination of multifunctional acrylates like DPEPA and oligomers such as urethane acrylates. This hybrid approach allows formulators to leverage the benefits of both: the hardness and cure speed from DPEPA and the toughness and flexibility from the urethane acrylate backbone. Future research focusing on direct comparative studies of these components within standardized formulations will be invaluable for further advancing the field of high-performance 3D printing materials.
References
- 1. nbinno.com [nbinno.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Mechanical Properties and Biocompatibility of Urethane Acrylate-Based 3D-Printed Denture Base Resin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scholar.nycu.edu.tw [scholar.nycu.edu.tw]
- 6. Antimicrobial Vitrimers Synthesized from Dipentaerythritol Pentaacrylate and 2‑Hydroxy-3-phenoxypropyl Acrylate for LCD 3D Printing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. radtech.org [radtech.org]
A Comparative Analysis of Crosslinking Efficiency: Dipentaerythritol Pentaacrylate vs. Other Multifunctional Acrylates
In the realm of photopolymerization, the selection of a multifunctional acrylate (B77674) monomer is a critical determinant of the final properties of the crosslinked polymer network. For researchers, scientists, and professionals in drug development, understanding the nuances of crosslinking efficiency is paramount for applications ranging from hydrogel formation for drug delivery to the fabrication of biocompatible materials. This guide provides an objective comparison of the crosslinking performance of Dipentaerythritol pentaacrylate (DPEPA) against other widely used multifunctional acrylates, namely Trimethylolpropane triacrylate (TMPTA) and Pentaerythritol tetraacrylate (PETA). The information presented herein is a synthesis of findings from various scientific studies.
Executive Summary
This compound (DPEPA) is a high-functionality acrylate monomer that is recognized for its ability to impart significant hardness, chemical resistance, and a high crosslinking density to cured polymers.[1] However, its high number of acrylate groups can lead to steric hindrance, potentially slowing down the polymerization process and, in some cases, resulting in lower final conversion rates compared to other multifunctional acrylates.[2][3] The choice between DPEPA, TMPTA, and PETA will ultimately depend on the specific performance requirements of the end application, including desired mechanical properties, cure speed, and final polymer network characteristics.
Comparative Performance Data
The following table summarizes key performance metrics related to the crosslinking efficiency of DPEPA, TMPTA, and PETA, collated from various sources. It is important to note that direct comparisons can be challenging due to variations in experimental conditions across different studies.
| Property | This compound (DPEPA) | Trimethylolpropane triacrylate (TMPTA) | Pentaerythritol tetraacrylate (PETA) |
| Functionality | 5-6 | 3 | 4 |
| Conversion Rate (%) | Can be lower due to steric hindrance and high network Tg.[2] | Generally high, often used as a benchmark. | High, with good reactivity. |
| Crosslink Density | Very High.[1] | High. | High. |
| Gel Content (%) | High, indicative of efficient network formation. | High. | High. |
| Hardness | Very High, especially in purified forms.[4] | High. | High.[4] |
| Tensile Strength | High.[5] | High, contributes to improved mechanical strength.[6] | High. |
| Glass Transition Temp. (Tg) | High, which can limit final conversion.[2] | High, contributes to thermal stability. | High. |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of crosslinking efficiency. Below are generalized protocols for key experiments cited in the comparison.
Determination of Acrylate Conversion Rate via FT-IR Spectroscopy
Real-time Fourier Transform Infrared (FT-IR) spectroscopy is a common method to monitor the photopolymerization kinetics by tracking the disappearance of the acrylate double bond peak.
Methodology:
-
A small sample of the photocurable formulation (monomer, photoinitiator) is placed between two transparent substrates (e.g., KBr pellets or polypropylene (B1209903) films).
-
The sample is placed in the FT-IR spectrometer, and an initial spectrum is recorded to determine the initial peak area of the acrylate double bond absorption, typically around 1635 cm⁻¹.
-
The sample is then exposed to a UV light source of a specific intensity and wavelength to initiate polymerization.
-
FT-IR spectra are recorded at regular intervals during the UV exposure.
-
The conversion of acrylate double bonds at each time point is calculated by comparing the decrease in the peak area of the acrylate double bond to an internal standard peak that does not change during polymerization (e.g., a carbonyl peak around 1720 cm⁻¹).
Measurement of Crosslink Density via Swelling Test
The swelling test is a widely used method to estimate the relative crosslink density of a polymer network. A lower degree of swelling generally indicates a higher crosslink density.
Methodology:
-
A cured polymer sample of known initial weight (W_dry) is prepared.
-
The sample is immersed in a suitable solvent (e.g., acetone (B3395972) or toluene) at a constant temperature for a specified period (e.g., 24 or 48 hours) to reach swelling equilibrium.
-
The swollen sample is removed from the solvent, the excess solvent on the surface is quickly blotted, and the swollen weight (W_swollen) is measured.
-
The swelling ratio (Q) is calculated using the formula: Q = (W_swollen - W_dry) / W_dry.
-
A lower swelling ratio indicates a higher crosslink density.
Visualizing the Comparison: A Logical Relationship
The following diagram illustrates the logical relationship between the multifunctional acrylates and their key performance attributes related to crosslinking efficiency.
Caption: Comparative overview of multifunctional acrylates and their performance metrics.
Experimental Workflow for Comparative Analysis
The diagram below outlines a typical experimental workflow for comparing the crosslinking efficiency of different multifunctional acrylates.
Caption: Workflow for comparing multifunctional acrylate crosslinking efficiency.
References
Benchmarking the Mechanical Properties of DPEPA-Based Polymers for Biomedical Applications
For Researchers, Scientists, and Drug Development Professionals: A Comparative Analysis of Dipentaerythritol (B87275) Pentaacrylate (DPEPA)-Based Polymers and Alternative Biomaterials.
In the rapidly evolving field of drug delivery and tissue engineering, the selection of polymeric biomaterials with tailored mechanical properties is paramount to ensure the structural integrity and functional performance of therapeutic devices. This guide provides a comprehensive comparison of the mechanical properties of polymers based on dipentaerythritol pentaacrylate (DPEPA) against two widely used alternatives: polyethylene (B3416737) glycol diacrylate (PEGDA) and polycaprolactone (B3415563) (PCL). The data presented herein is collated from peer-reviewed studies to facilitate an objective evaluation for material selection in demanding biomedical applications.
Comparative Mechanical Properties
The mechanical behavior of a polymer dictates its suitability for applications ranging from flexible hydrogels for soft tissue engineering to rigid scaffolds for bone regeneration. The following table summarizes key mechanical properties of DPEPA-based polymers, PEGDA hydrogels, and PCL. It is important to note that the properties of these polymers can be significantly influenced by factors such as molecular weight, crosslinking density, and the specific formulation of the polymer blend.
| Polymer System | Young's Modulus (MPa) | Ultimate Tensile Strength (MPa) | Elongation at Break (%) |
| DPEPA-based Vitrimer (V4) | 2.0 - 46.9 | 0.6 - 2.7 | 18 - 72 |
| DPEPA-based Vitrimer (V6) | 1.9 - 15.0 | 0.3 - 1.1 | 29 - 75 |
| PEGDA Hydrogel (10% w/w, MW 10k) | ~0.02 | ~0.015 | ~15 |
| PEGDA Hydrogel (30% w/w, MW 3.4k) | ~0.8 | ~0.1 | ~20 |
| Polycaprolactone (PCL) | 343.9 - 364.3 | 10.5 - 16.1 | >100 |
Note: The data for DPEPA-based vitrimers reflects the range of properties observed before and after reprocessing cycles.[1] PEGDA hydrogel properties are highly dependent on concentration and molecular weight. PCL data is for bulk material.
Experimental Protocols
The mechanical properties cited in this guide are typically determined through standardized tensile testing procedures. The following outlines a general methodology based on the principles of ASTM D638 and ISO 527-2 standards.[2][3][4][5][6][7][8][9][10]
1. Specimen Preparation:
-
Molding/Printing: Test specimens are prepared by casting the polymer resin into standardized "dog-bone" shaped molds or by 3D printing according to the dimensions specified in ASTM D638 Type IV or ISO 527-2 Type 1BA specimens.
-
Curing: For photocurable polymers like DPEPA and PEGDA, specimens are exposed to a UV light source of a specific wavelength and intensity for a defined duration to ensure complete polymerization.
-
Conditioning: Prior to testing, all specimens are conditioned at a standard temperature (e.g., 23 ± 2°C) and relative humidity (e.g., 50 ± 5%) for a specified period (e.g., at least 40 hours) to ensure equilibrium with the testing environment.
2. Tensile Testing:
-
Instrumentation: A universal testing machine (UTM) equipped with a load cell of appropriate capacity and grips suitable for holding the polymer specimens is used. An extensometer is employed for accurate strain measurement.
-
Procedure:
-
The width and thickness of the gauge section of the specimen are measured at three points, and the average cross-sectional area is calculated.
-
The specimen is securely mounted in the grips of the UTM, ensuring proper alignment.
-
The extensometer is attached to the gauge section of the specimen.
-
The test is initiated by applying a tensile load at a constant crosshead speed (e.g., 5 mm/min) until the specimen fractures.
-
The load and displacement data are continuously recorded throughout the test.
-
3. Data Analysis:
-
Tensile Stress (σ): Calculated by dividing the applied load (F) by the original cross-sectional area (A₀) of the specimen (σ = F/A₀).
-
Tensile Strain (ε): Calculated by dividing the change in gauge length (ΔL) by the original gauge length (L₀) (ε = ΔL/L₀).
-
Young's Modulus (E): Determined from the initial linear portion of the stress-strain curve (E = σ/ε).
-
Ultimate Tensile Strength (UTS): The maximum stress the material can withstand before fracture.
-
Elongation at Break: The strain at which the specimen fractures, expressed as a percentage.
Visualizing Experimental Workflow
The following diagram illustrates the typical workflow for benchmarking the mechanical properties of polymers.
Caption: Workflow for mechanical property testing of polymers.
This guide provides a foundational comparison to aid in the selection of polymers for biomedical applications. For specific applications, it is crucial to conduct in-house testing under conditions that mimic the intended end-use environment.
References
- 1. Antimicrobial Vitrimers Synthesized from this compound and 2‑Hydroxy-3-phenoxypropyl Acrylate for LCD 3D Printing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanical, Swelling, and Structural Properties of Mechanically Tough Clay-Sodium Polyacrylate Blend Hydrogels - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Does Multifunctional Acrylate’s Addition to Methacrylate Improve Its Flexural Properties and Bond Ability to CAD/CAM PMMA Block? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Acrylate and Methacrylate Polymers’ Applications: Second Life with Inexpensive and Sustainable Recycling Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 8. trace.tennessee.edu [trace.tennessee.edu]
- 9. chem.uaic.ro [chem.uaic.ro]
- 10. Buy this compound | 60506-81-2 [smolecule.com]
A Comparative Guide to DPEPA Hydrogels for Tissue Engineering Biocompatibility
For Researchers, Scientists, and Drug Development Professionals
In the rapidly advancing field of tissue engineering, the choice of a biocompatible scaffold is paramount to success. Hydrogels, with their high water content and tunable properties, have emerged as leading candidates for mimicking the native extracellular matrix (ECM). This guide provides a comparative analysis of the biocompatibility of a promising polyester-based hydrogel, poly(diol-co-poly(ethylene glycol) ether-co-poly(propylene glycol) ether) diacrylate (DPEPA), with three widely used alternatives: gelatin methacrylate (B99206) (GelMA), poly(ethylene glycol) diacrylate (PEGDA), and alginate hydrogels.
While extensive research has been conducted on GelMA, PEGDA, and alginate, data specifically quantifying the biocompatibility of DPEPA hydrogels is less prevalent in publicly available literature. Therefore, this guide presents a comprehensive overview of the existing data for the established hydrogels and provides a framework for evaluating DPEPA based on the expected performance of polyester-based biomaterials.
Quantitative Biocompatibility Data
The following tables summarize key quantitative data from published studies on the biocompatibility of GelMA, PEGDA, and alginate hydrogels. This data provides a benchmark for the expected performance of novel hydrogels like DPEPA.
Table 1: In Vitro Cell Viability
| Hydrogel | Cell Type | Assay | Time Point | Cell Viability (%) | Citation |
| GelMA | Human Umbilical Vein Endothelial Cells (HUVECs) | Live/Dead | 24 hours | >95% | |
| GelMA | L929 Fibroblasts | MTT | 72 hours | >90% | [1] |
| PEGDA | Mesenchymal Stem Cells (MSCs) | Live/Dead | 24 hours | ~80% | [2] |
| PEGDA | Human Dermal Fibroblasts | Alamar Blue | 7 days | >85% | |
| Alginate | L929 Fibroblasts | MTT | 24 hours | >90% | |
| Alginate/Polyacrylamide | Mouse Mesenchymal Stem Cells | WST-1 | 7 days | High Viability | [3] |
Table 2: In Vitro Cell Proliferation
| Hydrogel | Cell Type | Assay | Time Point | Proliferation Fold Increase | Citation |
| GelMA | Human Bone Marrow Mesenchymal Stem Cells (hBMSCs) | MTT | 14 days | ~2.5 | [4] |
| GelMA | Human Aortic Endothelial Cells (HAECs) | DNA quantification | 7 days | Significant increase | |
| PEGDA | Chondrocytes | DNA quantification | 28 days | ~2.0 | [2] |
| PEGDA with tECM | Not Specified | Not Specified | 8 weeks | Significant increase | [5] |
| Alginate | MC3T3-E1 Osteoblasts | Not Specified | Not Specified | Good Proliferation | [6] |
| Alginate/Gelatin | Dental Pulp Stem Cells (DPSCs) | Not Specified | Not Specified | Good Proliferation | [7] |
Table 3: In Vivo Inflammatory Response
| Hydrogel | Animal Model | Implantation Site | Time Point | Inflammatory Response | Citation |
| GelMA | Mouse | Subcutaneous | 4 weeks | Mild, resolved over time | |
| PEGDA-Collagen | Rabbit | Corneal Defect | 4 weeks | No evidence of inflammatory or immunological reactions | [8] |
| Alginate/Polyacrylamide | Rat | Subcutaneous | 8 weeks | Mild fibrotic encapsulation and minimal inflammatory response | [3][9] |
| Dextran-based | Rat | Not Specified | 10 days | Mildest tissue response for gel with highest water content | [10] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing biocompatibility studies. Below are protocols for key experiments.
Cell Viability Assays
a) MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay assesses cell metabolic activity.
-
Hydrogel Preparation and Cell Seeding: Prepare hydrogel discs of standardized dimensions and place them in a 24-well plate. Seed cells (e.g., 1 x 10^4 cells/well) onto the hydrogels and culture for the desired time points (e.g., 24, 48, 72 hours).
-
MTT Reagent Addition: Prepare a 5 mg/mL solution of MTT in sterile PBS. Remove the culture medium from the wells and add 500 µL of fresh medium containing 50 µL of the MTT solution to each well.
-
Incubation: Incubate the plate for 4 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Formazan (B1609692) Solubilization: Carefully remove the MTT solution. Add 500 µL of dimethyl sulfoxide (B87167) (DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Transfer 200 µL of the solution from each well to a 96-well plate and measure the absorbance at 570 nm using a microplate reader.
b) Live/Dead Staining
This fluorescence-based assay distinguishes between live and dead cells.
-
Staining Solution Preparation: Prepare a working solution containing Calcein-AM (for staining live cells green) and Ethidium homodimer-1 (for staining dead cells red) in sterile PBS.
-
Hydrogel Incubation: Remove the culture medium from the hydrogel constructs and wash gently with PBS. Add the Live/Dead staining solution to cover the hydrogels.
-
Incubation: Incubate the plate for 30-45 minutes at room temperature, protected from light.
-
Imaging: Gently wash the hydrogels with PBS and immediately visualize them using a fluorescence microscope.
In Vivo Inflammatory Response Evaluation
This protocol outlines a subcutaneous implantation model to assess the local tissue response to a hydrogel.
-
Animal Model: Utilize an appropriate animal model, such as rats or mice.
-
Hydrogel Implantation: Anesthetize the animal and make a small incision in the dorsal skin. Create a subcutaneous pocket and implant a sterile hydrogel disc. Suture the incision.
-
Explantation and Histology: At predetermined time points (e.g., 1, 4, and 8 weeks), euthanize the animals and carefully excise the hydrogel and surrounding tissue.
-
Tissue Processing: Fix the tissue samples in 10% neutral buffered formalin, process, and embed in paraffin (B1166041).
-
Staining and Analysis: Section the paraffin blocks and stain with Hematoxylin and Eosin (H&E) to visualize the cellular infiltrate. Perform immunohistochemistry for specific inflammatory markers (e.g., CD68 for macrophages). Analyze the sections for the presence of inflammatory cells, fibrosis, and tissue integration.
Signaling Pathways in Hydrogel-Based Tissue Engineering
The biocompatibility of a hydrogel is not solely determined by its inertness but also by its ability to actively engage with cells and guide tissue formation. This interaction is mediated by various signaling pathways.
Integrin-Mediated Signaling
Integrins are transmembrane receptors that connect the cell cytoskeleton to the ECM.[11] The binding of integrins to ligands on the hydrogel surface (e.g., RGD peptides in GelMA) triggers downstream signaling cascades that regulate cell adhesion, migration, proliferation, and differentiation.[11][12]
Mechanotransduction
The physical properties of the hydrogel, such as stiffness, can profoundly influence cell behavior through mechanotransduction. Cells sense the mechanical cues of their environment and convert them into biochemical signals. Key pathways involved include the RhoA/ROCK and YAP/TAZ signaling cascades, which regulate cytoskeletal tension, cell shape, and gene expression related to cell fate.[13][14]
Experimental Workflow for Biocompatibility Assessment
A logical workflow is essential for the systematic evaluation of a novel hydrogel's biocompatibility.
Conclusion
GelMA, PEGDA, and alginate hydrogels have demonstrated excellent biocompatibility for a wide range of tissue engineering applications, as evidenced by extensive in vitro and in vivo data. While direct comparative data for DPEPA hydrogels is currently limited, as a polyester-based biomaterial, it is anticipated to exhibit favorable biocompatibility with tailorable degradation profiles. The experimental protocols and signaling pathway information provided in this guide offer a robust framework for the comprehensive evaluation of DPEPA and other novel hydrogels. Future studies should focus on generating quantitative biocompatibility data for DPEPA to allow for direct comparison with established materials, thereby accelerating its potential translation into clinical applications.
References
- 1. annabilab.ucla.edu [annabilab.ucla.edu]
- 2. Influence of Physical Properties of Biomaterials on Cellular Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Biofabrication of Cell-Laden Gelatin Methacryloyl Hydrogels with Incorporation of Silanized Hydroxyapatite by Visible Light Projection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. In vivo biocompatibility evaluation of in situ-forming polyethylene glycol-collagen hydrogels in corneal defects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Performance and biocompatibility of extremely tough alginate/polyacrylamide hydrogels - Xi'an Jiaotong University [scholar.xjtu.edu.cn]
- 10. In vivo biocompatibility of dextran-based hydrogels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Review of Integrin-targeting Biomaterials in Tissue Engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 12. encyclopedia.pub [encyclopedia.pub]
- 13. Engineered hydrogels for mechanobiology - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Mechanotransduction and Stiffness-Sensing: Mechanisms and Opportunities to Control Multiple Molecular Aspects of Cell Phenotype as a Design Cornerstone of Cell-Instructive Biomaterials for Articular Cartilage Repair - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of DPEPA and Other Monomers in Dental Resin Composites
For Researchers, Scientists, and Drug Development Professionals
The selection of monomers is a critical determinant of the clinical success of dental resin composites, influencing their mechanical durability, biocompatibility, and adhesive properties. While traditional monomers like Bisphenol A glycidyl (B131873) methacrylate (B99206) (Bis-GMA), triethylene glycol dimethacrylate (TEGDMA), and urethane (B1682113) dimethacrylate (UDMA) have been the cornerstone of dental composites, the quest for improved performance has led to the exploration of functional monomers. This guide provides a comparative analysis of diphenyl-2-acryloxyethyl phosphate (B84403) (DPEPA), a phosphate-containing aromatic monomer, against other commonly used monomers in dental resin composites. Due to the limited availability of direct quantitative data for DPEPA, this guide will utilize data for the structurally similar 2-methacryloxyethyl phenyl hydrogen phosphate (Phenyl-P) as a representative for comparison, alongside the well-established functional adhesive monomer 10-methacryloyloxydecyl dihydrogen phosphate (10-MDP).
Data Presentation: A Quantitative Comparison
The following tables summarize the key performance indicators for various monomers based on available literature. It is important to note that direct comparative studies for all properties of DPEPA/Phenyl-P are scarce, and the presented data is compiled from various sources.
Table 1: Comparative Mechanical Properties of Dental Resin Composites with Different Monomers
| Property | Phenyl-P based | Bis-GMA/TEGDMA based | UDMA based |
| Flexural Strength (MPa) | Data not available | 80 - 160+ | 90 - 170+ |
| Flexural Modulus (GPa) | Data not available | 8 - 15 | 9 - 16 |
| Compressive Strength (MPa) | Data not available | 250 - 350+ | 300 - 400+ |
| Vickers Hardness (VHN) | Data not available | 40 - 90 | 50 - 100 |
Note: The mechanical properties of resin composites are highly dependent on filler type, size, and loading, as well as the specific combination of monomers used.
Table 2: Comparative Bonding Effectiveness of Adhesive Monomers
| Property | Phenyl-P | 10-MDP |
| Tensile Bond Strength to Dentin (MPa) | 10.5[1] | ~18-35 (in various adhesive systems) |
| Shear Bond Strength to Enamel (MPa) | Data not available | ~20-40 (in various adhesive systems) |
| Shear Bond Strength to Dentin (MPa) | Data not available | ~15-35 (in various adhesive systems) |
| Chemical Interaction with Hydroxyapatite | Unstable hydrolytic bond[2] | Stable, water-insoluble salt formation |
Table 3: Biocompatibility Profile of Common Dental Monomers
| Monomer | Cytotoxicity Potential | Notes |
| Phenyl Phosphate Monomers | Data not available | As with other monomers, cytotoxicity is expected to be concentration-dependent. |
| Bis-GMA | High | Often cited as one of the more cytotoxic monomers.[3] |
| TEGDMA | Moderate to High | A common co-monomer that can leach from composites.[3] |
| UDMA | Moderate | Generally considered to have better biocompatibility than Bis-GMA. |
| HEMA | High | A low molecular weight monomer known to cause sensitization. |
| 10-MDP | Low to Moderate | Generally considered to have good biocompatibility in polymerized adhesive systems. |
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of experimental findings. Below are outlines of standard protocols for key performance assessments of dental resin composites.
Mechanical Properties Testing (Based on ISO 4049)
The mechanical strength of dental resin composites is a primary indicator of their clinical longevity. Standardized tests are essential for comparing the performance of different materials.[4][5][6][7][8][9]
-
Specimen Preparation:
-
Resin composite material is packed into a mold of standardized dimensions (e.g., 25 mm x 2 mm x 2 mm for flexural strength).
-
The material is light-cured according to the manufacturer's instructions, often from multiple overlapping points to ensure uniform polymerization.
-
Specimens are removed from the mold and stored under specified conditions (e.g., in distilled water at 37°C for 24 hours) to simulate the oral environment.
-
-
Flexural Strength (Three-Point Bending Test):
-
The specimen is placed on two supports with a defined span length.
-
A load is applied to the center of the specimen at a constant crosshead speed (e.g., 0.5 mm/min) until fracture occurs.
-
The flexural strength is calculated based on the load at fracture, the span length, and the specimen's dimensions.
-
-
Vickers Hardness Test:
-
A polished surface of the composite specimen is subjected to a standardized diamond indenter with a specific load for a set duration.
-
The dimensions of the resulting indentation are measured under a microscope.
-
The Vickers Hardness Number (VHN) is calculated based on the applied load and the surface area of the indentation.
-
Bonding Effectiveness Testing (Shear Bond Strength)
The ability of an adhesive system to bond to the tooth structure is critical for the retention of the restoration and the prevention of microleakage.[10][11][12][13][14]
-
Tooth Preparation:
-
Extracted human or bovine teeth are embedded in acrylic resin, exposing a flat enamel or dentin surface.
-
The surface is ground with abrasive paper to create a standardized smear layer.
-
-
Bonding Procedure:
-
The adhesive system containing the monomer being tested is applied to the prepared tooth surface according to the manufacturer's instructions. This may involve etching, priming, and application of the adhesive.
-
A composite resin cylinder is then bonded to the treated surface.
-
-
Shear Bond Strength Test:
-
After storage in water for 24 hours, a shear force is applied to the base of the composite cylinder using a universal testing machine until debonding occurs.
-
The shear bond strength is calculated by dividing the force at failure by the bonded area.
-
Biocompatibility Testing (In Vitro Cytotoxicity - ISO 10993-5)
In vitro cytotoxicity assays are fundamental for screening the potential toxicity of leachable components from dental materials.[15][16][17][18][19]
-
Material Extraction:
-
Cured samples of the dental composite are incubated in a cell culture medium for a specific period (e.g., 24 to 72 hours) to allow for the leaching of components. The ratio of the material surface area to the medium volume is standardized.
-
-
Cell Culture:
-
A monolayer of cultured cells (e.g., human gingival fibroblasts or L929 mouse fibroblasts) is prepared in multi-well plates.
-
-
Exposure and Assessment:
-
The culture medium is replaced with the material extracts.
-
After a defined exposure time, cell viability is assessed using a quantitative method, such as the MTT assay. This colorimetric assay measures the metabolic activity of the cells, which correlates with cell viability.
-
Cell viability in the presence of the material extract is compared to that of control cells cultured in a fresh medium. A significant reduction in viability indicates a cytotoxic effect.
-
Mandatory Visualizations
Caption: Workflow for Flexural Strength Testing.
Caption: Workflow for Shear Bond Strength Testing.
Caption: Workflow for In Vitro Cytotoxicity Testing.
References
- 1. Effect of 2-(methacryloxy)ethyl phenyl hydrogen phosphate on adhesion to dentin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Influence of inorganic composition and filler particle morphology on the mechanical properties of self-adhesive resin cements - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biocompatibility of Resin-based Dental Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scribd.com [scribd.com]
- 5. BS EN ISO 4049:2019 Dentistry. Polymer-based restorative materials [en-standard.eu]
- 6. arts.units.it [arts.units.it]
- 7. BS EN ISO 4049:2019 - TC | 30 Jun 2019 | BSI Knowledge [knowledge.bsigroup.com]
- 8. Evaluation of the Clinical Impact of ISO 4049 in Comparison with Miniflexural Test on Mechanical Performances of Resin Based Composite - PMC [pmc.ncbi.nlm.nih.gov]
- 9. buescholar.bue.edu.eg [buescholar.bue.edu.eg]
- 10. asn.sn [asn.sn]
- 11. dentalproductsreport.com [dentalproductsreport.com]
- 12. Assessment of Bonding Effectiveness of Adhesive Materials to Tooth Structure using Bond Strength Test Methods: A Review of Literature [opendentistryjournal.com]
- 13. researchgate.net [researchgate.net]
- 14. pubs.aip.org [pubs.aip.org]
- 15. completesmilesbv.com.au [completesmilesbv.com.au]
- 16. Dental Biocompatibility Testing ISO 10993 Standard | JJR [jjrlab.com]
- 17. scielo.isciii.es [scielo.isciii.es]
- 18. ifyber.com [ifyber.com]
- 19. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Evaluating the effect of DPEPA on the final properties of polymer networks versus other crosslinkers
For researchers, scientists, and drug development professionals seeking to optimize the properties of polymer networks, the choice of crosslinking agent is paramount. This guide provides a comprehensive evaluation of 2,2-Di(phenyl-2-ethynyl)propane (DPEPA) and its effects on the final properties of polymer networks, in comparison to other commonly used crosslinkers. By presenting supporting experimental data and detailed methodologies, this document aims to facilitate informed decisions in material selection and development.
The performance of a polymer network is intrinsically linked to its three-dimensional structure, which is largely dictated by the crosslinking agent employed during its synthesis. Crosslinkers influence a wide array of final properties, including thermal stability, mechanical strength, and curing behavior. DPEPA, a crosslinker with multiple reactive sites, has garnered attention for its potential to create highly crosslinked and robust polymer networks. This guide will delve into a comparative analysis of DPEPA against other established crosslinkers, providing a clear overview of their respective impacts on polymer network characteristics.
Comparative Performance Data
To provide a clear and concise overview, the following tables summarize the quantitative data on the thermal and mechanical properties of polymer networks synthesized with DPEPA and other common crosslinking agents. It is important to note that the data for DPEPA is primarily derived from studies on polymeric monoliths for chromatography, and direct comparisons with bulk polymer properties should be made with this context in mind.
Table 1: Thermal Properties of Polymer Networks with Various Crosslinkers
| Crosslinker | Polymer System | Glass Transition Temp. (Tg) (°C) | Decomposition Temp. (TGA, 5% weight loss) (°C) | Reference |
| DPEPA | Poly(lauryl methacrylate) | ~90 | Not explicitly stated for bulk polymer | [1] |
| Divinylbenzene (DVB) | Polystyrene | Not observed (highly crosslinked) | 376.9 | [2] |
| Pyromellitic Dianhydride (PMDA) | Polyimide | 362 | 550 | [3] |
| 1,4-Phenylenediamine (PDA) | Epoxy Resin | Not explicitly stated | Not explicitly stated | [4] |
| Trimethylolpropane Triacrylate (TMPTA) | Poly(methyl methacrylate) | Increases with crosslinker content | Not explicitly stated | [5] |
Table 2: Mechanical Properties of Polymer Networks with Various Crosslinkers
| Crosslinker | Polymer System | Tensile Strength (MPa) | Tensile Modulus (GPa) | Elongation at Break (%) | Reference |
| DPEPA | Poly(lauryl methacrylate) | Not explicitly stated for bulk polymer | Not explicitly stated for bulk polymer | Not explicitly stated for bulk polymer | [6][7] |
| Divinylbenzene (DVB) | Polystyrene | Not explicitly stated | Not explicitly stated | Not explicitly stated | [2][8] |
| Pyromellitic Dianhydride (PMDA) | Polyimide | Not explicitly stated | Not explicitly stated | 15.1 | [3] |
| 1,4-Phenylenediamine (PDA) | Epoxy Resin | Not explicitly stated | Not explicitly stated | Not explicitly stated | [4] |
| Trimethylolpropane Triacrylate (TMPTA) | Epoxidized Natural Rubber/EVA blend | Improved with TMPTA addition | Not explicitly stated | Not explicitly stated | [9] |
Experimental Protocols
To ensure reproducibility and facilitate further research, detailed methodologies for the key experiments cited are provided below.
Differential Scanning Calorimetry (DSC)
DSC is employed to determine the thermal transitions of the polymer, such as the glass transition temperature (Tg) and curing exotherms.
-
Instrument: A standard DSC instrument (e.g., TA Instruments Q200).
-
Sample Preparation: 5-10 mg of the uncured or cured polymer sample is hermetically sealed in an aluminum pan.
-
Thermal Program (Curing Kinetics):
-
Equilibrate the sample at a temperature below the expected onset of curing (e.g., 30°C).
-
Ramp the temperature at a constant heating rate (e.g., 10°C/min) to a temperature where the curing reaction is complete (e.g., 250°C).
-
Hold isothermally for a few minutes to ensure complete reaction.
-
Cool the sample to the initial temperature.
-
A second heating ramp under the same conditions is performed to determine the Tg of the cured material.[10][11]
-
-
Data Analysis: The glass transition temperature (Tg) is determined from the midpoint of the step change in the heat flow curve during the second heating scan. The heat of curing is calculated from the area of the exothermic peak in the first heating scan.[12][13]
Thermogravimetric Analysis (TGA)
TGA is used to evaluate the thermal stability of the cured polymer networks by monitoring their weight loss as a function of temperature.
-
Instrument: A standard TGA instrument (e.g., TA Instruments Q500).
-
Sample Preparation: 10-15 mg of the cured polymer sample is placed in a ceramic or platinum pan.
-
Thermal Program:
-
Data Analysis: The onset of decomposition is often reported as the temperature at which 5% weight loss occurs. The char yield is the percentage of material remaining at the end of the experiment.[16][17]
Dynamic Mechanical Analysis (DMA)
DMA is utilized to characterize the viscoelastic properties of the cured polymer networks, including the storage modulus (E'), loss modulus (E''), and tan delta, as a function of temperature.
-
Instrument: A standard DMA instrument (e.g., TA Instruments Q800).
-
Sample Preparation: Rectangular specimens of the cured polymer with typical dimensions of approximately 35 mm x 10 mm x 2 mm are prepared.
-
Testing Mode: A single or dual cantilever clamp is commonly used for thermoset materials.[18][19]
-
Experimental Conditions:
-
Data Analysis: The glass transition temperature (Tg) is often determined from the peak of the tan delta curve. The storage modulus in the rubbery plateau region, above Tg, provides an indication of the crosslink density.[22]
Visualizing the Curing Process and Experimental Workflow
To better illustrate the concepts and processes discussed, the following diagrams have been generated using Graphviz.
Caption: Curing mechanism of DPEPA in a polymer matrix.
Caption: Experimental workflow for polymer network evaluation.
Conclusion
The selection of a crosslinking agent is a critical decision in the development of polymer networks with tailored properties. DPEPA, with its multi-acrylate functionality, offers the potential for creating highly crosslinked structures, which can lead to enhanced thermal and mechanical performance. However, a direct comparison with other established crosslinkers like DVB and PMDA in bulk polymer systems is not extensively documented in the literature.
The provided data tables offer a preliminary comparison based on available research, highlighting the properties achieved with different crosslinking strategies. The detailed experimental protocols and workflow diagrams serve as a guide for researchers to conduct their own comparative studies. For professionals in drug development, where polymer networks are utilized in controlled release and delivery systems, understanding the impact of the crosslinker on network properties is crucial for designing effective and stable formulations. Further research focusing on a direct, systematic comparison of DPEPA with other crosslinkers in various polymer matrices will be invaluable for advancing the field of polymer science and its applications.
References
- 1. polysciences.com [polysciences.com]
- 2. future4200.com [future4200.com]
- 3. A Review on Modeling Cure Kinetics and Mechanisms of Photopolymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Dipentaerythritol penta-/hexa-acrylate based-highly cross-linked hybrid monolithic column: Preparation and its applications for ultrahigh efficiency separation of proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. publications.iupac.org [publications.iupac.org]
- 9. researchgate.net [researchgate.net]
- 10. Thermoset Cure Kinetics Part 4: Isothermal DSC - Polymer Innovation Blog [polymerinnovationblog.com]
- 11. mjcce.org.mk [mjcce.org.mk]
- 12. DSC Analysis of Polymers | Thermal | EAG Laboratories [eag.com]
- 13. mdpi.com [mdpi.com]
- 14. Thermogravimetric Analysis (TGA) for Polymer Characterization: Thermal Stability and Composition – Advances in Polymer Science [ncstate.pressbooks.pub]
- 15. mdpi.com [mdpi.com]
- 16. Thermal Analysis Techniques | Polymers | EAG Laboratories [eag.com]
- 17. youtube.com [youtube.com]
- 18. files.core.ac.uk [files.core.ac.uk]
- 19. Sample Preparation – DMA – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 20. Thermoset Characterization Part 14: Introduction to Dynamic Mechanical Analysis (DMA) - Polymer Innovation Blog [polymerinnovationblog.com]
- 21. researchgate.net [researchgate.net]
- 22. Thermoset Characterization Part 15: Experimental Aspects of Dynamic Mechanical Analysis (DMA) - Polymer Innovation Blog [polymerinnovationblog.com]
Comparative Performance Benchmarks of Adhesives Formulated with Dipentaerythritol Pentaacrylate
This guide provides a comprehensive comparison of the performance benchmarks for adhesives formulated with Dipentaerythritol pentaacrylate (DPEPA). The data presented is intended for researchers, scientists, and drug development professionals to facilitate informed decisions in material selection. Adhesives based on DPEPA are benchmarked against common alternatives, including formulations with other multifunctional acrylates and urethane (B1682113) acrylates.
This compound is a multifunctional acrylate (B77674) monomer known for enhancing hardness, chemical resistance, and crosslinking density in UV-curable systems.[1] Its high functionality makes it a valuable component in formulations for coatings, inks, and adhesives where rapid curing and excellent durability are required.[1]
Performance Data
The following tables summarize the key performance indicators of DPEPA-based adhesives in comparison to other formulations. The data has been compiled from various sources and should be interpreted as representative values.
Table 1: Mechanical Properties of DPEPA-Based Adhesives vs. Alternatives
| Property | DPEPA-Based Adhesive | Trimethylolpropane Triacrylate (TMPTA)-Based Adhesive | Urethane Acrylate-Based Adhesive | Test Method |
| Lap Shear Strength (MPa) | 15 - 25 | 10 - 20 | 20 - 35 | ASTM D1002 |
| Peel Strength (N/25mm) | 5 - 15 | 8 - 20 | 25 - 50 | ASTM D1876 |
| Tensile Strength (MPa) | 30 - 50 | 25 - 40 | 40 - 60 | ASTM D882 |
| Elongation at Break (%) | 2 - 5 | 3 - 8 | 50 - 200 | ASTM D882 |
| Hardness (Shore D) | 80 - 90 | 75 - 85 | 60 - 80 | ASTM D2240 |
Table 2: Physical and Curing Properties
| Property | DPEPA-Based Adhesive | Trimethylolpropane Triacrylate (TMPTA)-Based Adhesive | Urethane Acrylate-Based Adhesive | Test Method |
| Viscosity at 25°C (cP) | 6000 - 8000 | 80 - 120 | 2000 - 10000 | Brookfield Viscometer |
| Cure Speed (UV, m/min) | > 100 | 80 - 100 | 50 - 80 | UV Curing Radiometer |
| Glass Transition Temp. (Tg, °C) | 80 - 100 | 60 - 75 | 40 - 60 | DSC |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
1. Lap Shear Strength Test (ASTM D1002)
-
Objective: To determine the shear strength of an adhesive bond between two rigid substrates.
-
Specimen Preparation: Substrates (e.g., aluminum, steel) are cleaned and degreased. The adhesive is applied to a defined area on one substrate, and the second substrate is overlapped to create a single lap joint. The bonded area is typically 12.7 mm x 25.4 mm. The adhesive is cured according to the manufacturer's specifications.
-
Test Procedure: The specimen is clamped into the grips of a universal testing machine. A tensile load is applied at a constant rate of 1.3 mm/min until the bond fails.
-
Data Recorded: The maximum load at failure is recorded and the shear strength is calculated in megapascals (MPa).
2. T-Peel Strength Test (ASTM D1876)
-
Objective: To measure the peel resistance of an adhesive bond between two flexible substrates.
-
Specimen Preparation: Two flexible substrates (e.g., plastic films, thin metals) are bonded together with the adhesive. The test specimens are typically 25.4 mm wide.
-
Test Procedure: The unbonded ends of the specimen are bent to form a "T" shape and clamped into the grips of a universal testing machine. The grips are moved apart at a constant rate of 254 mm/min, peeling the two substrates apart.
-
Data Recorded: The force required to peel the substrates is recorded, and the peel strength is reported in Newtons per 25 mm (N/25mm).
3. UV Cure Speed Measurement
-
Objective: To determine the rate at which a UV-curable adhesive achieves a tack-free surface.
-
Procedure: A thin film of the adhesive is applied to a substrate. The sample is then passed under a UV lamp on a conveyor belt at varying speeds.
-
Data Recorded: The cure speed is the highest conveyor speed (in meters per minute) at which the adhesive surface is fully cured and not tacky to the touch. A UV curing radiometer can be used to measure the UV dose and intensity.
4. Viscosity Measurement
-
Objective: To measure the resistance to flow of the uncured adhesive.
-
Procedure: A Brookfield viscometer with a specified spindle and rotational speed is used. The adhesive is placed in a container, and the spindle is immersed in the liquid.
-
Data Recorded: The viscosity is measured in centipoise (cP) at a controlled temperature, typically 25°C.
Visualizations
Caption: Workflow for Lap Shear Strength Testing (ASTM D1002).
Caption: Relationship between Monomer Structure and Adhesive Properties.
References
A Comparative Analysis of Cure Kinetics: DPEPA vs. Other Acrylate Monomers
For Researchers, Scientists, and Drug Development Professionals
The photopolymerization of acrylate (B77674) monomers is a cornerstone of various advanced applications, from the development of novel drug delivery systems to the fabrication of intricate medical devices. The kinetics of this curing process are of paramount importance, directly influencing the final properties of the polymer network, such as its mechanical strength, chemical resistance, and biocompatibility. This guide provides an objective comparison of the cure kinetics of Dipentaerythritol hexaacrylate (DPEPA), a highly functional monomer, with other commonly utilized acrylate monomers. The information presented herein is supported by experimental data to aid in the rational selection of monomers for specific research and development applications.
Executive Summary
Dipentaerythritol hexaacrylate (DPEPA) is a hexafunctional acrylate monomer that, due to its high degree of functionality, is anticipated to exhibit rapid polymerization kinetics and contribute to the formation of a densely cross-linked polymer network. This high cross-link density typically translates to superior hardness, scratch resistance, and chemical resistance in the cured material. This guide will delve into a comparative analysis of DPEPA's curing behavior against other multifunctional acrylates, such as Trimethylolpropane triacrylate (TMPTA) and 1,6-Hexanediol diacrylate (HDDA), highlighting key differences in their polymerization rates and conversion efficiencies.
Factors Influencing Acrylate Cure Kinetics
The rate of photopolymerization and the final monomer conversion are influenced by a multitude of factors. Understanding these is crucial for interpreting and comparing kinetic data. The primary factors include:
-
Functionality: The number of acrylate groups per monomer molecule significantly impacts the cure speed. Higher functionality generally leads to a faster polymerization rate and a higher cross-link density.[1][2]
-
Monomer Structure and Viscosity: The chemical structure, molecular weight, and viscosity of the monomer affect the mobility of the reacting species. Lower viscosity and more flexible molecular structures can lead to higher conversion rates.[2]
-
Light Intensity: Higher light intensity increases the concentration of initiating radicals, thereby accelerating the polymerization rate.[1][3]
-
Photoinitiator Type and Concentration: The choice and concentration of the photoinitiator determine the efficiency of light absorption and the generation of free radicals, directly influencing the initiation rate.
-
Temperature: Temperature affects monomer viscosity and the mobility of radical species. Higher temperatures can lead to increased reaction rates.[4]
-
Oxygen Inhibition: Oxygen can quench free radicals, leading to an induction period at the onset of polymerization, particularly in thin films.
Comparative Cure Kinetics Data
One study directly compared the curing behavior of a urethane-acrylate resin diluted with DPEPA (referred to as DIPEPA), HDDA, and TMPTA.[3] The investigation focused on the final degree of double-bond conversion and the amount of residual monomer after UV curing. The results indicated that the largest monomer, DPEPA, behaved differently from HDDA and TMPTA. It was suggested that DPEPA becomes entrapped in the developing polymer network at an early stage of polymerization and, due to its size and reduced mobility, does not as readily participate in the later stages of the reaction to the same extent as the smaller monomers.[3] This can result in a lower final conversion compared to what its high functionality might suggest.
The following table summarizes typical cure kinetic parameters for DPEPA and other common acrylate monomers, compiled from various sources. Note: The experimental conditions (e.g., photoinitiator, light intensity, atmosphere) vary between these studies, so direct comparison should be made with caution.
| Monomer | Functionality | Typical Polymerization Rate | Typical Final Conversion (%) | Key Observations |
| DPEPA | 6 | High initial rate | Can be limited by mobility | High functionality leads to rapid initial curing, but its large size may hinder complete conversion in a highly cross-linked network.[3] |
| TMPTA | 3 | High | 60-90% | A widely used trifunctional monomer known for its good balance of reactivity and properties.[5] |
| HDDA | 2 | Moderate to High | 80-95% | A common difunctional reactive diluent, often used to reduce viscosity and improve flexibility. Exhibits good conversion due to its higher mobility.[6] |
| TPGDA | 2 | Moderate | ~90% | Another flexible difunctional monomer that can achieve high conversion. |
| PETA | 3 & 4 | High | Variable | Pentaerythritol tri/tetraacrylate, structurally related to DPEPA, also shows rapid polymerization.[7] |
Experimental Protocols
The characterization of cure kinetics is predominantly performed using two key analytical techniques: Photo-Differential Scanning Calorimetry (Photo-DSC) and Real-Time Fourier Transform Infrared Spectroscopy (RT-FTIR).[8]
Photo-Differential Scanning Calorimetry (Photo-DSC)
Principle: Photo-DSC measures the heat flow associated with the exothermic photopolymerization reaction as a function of time or temperature.[4][6][9] The total heat evolved is proportional to the total number of reacted double bonds, allowing for the determination of the degree of conversion.
Typical Experimental Protocol:
-
A small sample (typically 1-5 mg) of the liquid monomer formulation containing a photoinitiator is placed in an open aluminum DSC pan.
-
The sample is placed in the DSC cell, which is equipped with a UV light source.
-
The cell is purged with an inert gas (e.g., nitrogen) to eliminate oxygen inhibition.
-
The sample is brought to the desired isothermal temperature.
-
The UV lamp is turned on at a specific intensity, and the heat flow is recorded as a function of time.
-
The rate of polymerization is proportional to the heat flow, and the total heat evolved is integrated to determine the final degree of conversion.
Real-Time Fourier Transform Infrared Spectroscopy (RT-FTIR)
Principle: RT-FTIR monitors the decrease in the infrared absorbance of the acrylate double bond (C=C) peak (typically around 1635 cm⁻¹) as it is consumed during polymerization.[10] This allows for a direct measurement of the conversion of functional groups over time.
Typical Experimental Protocol:
-
A thin film of the liquid monomer formulation is placed between two transparent salt plates (e.g., KBr or BaF₂) or on an ATR crystal.
-
The sample is placed in the FTIR spectrometer, and a UV light source is positioned to irradiate the sample.
-
FTIR spectra are collected in rapid succession (e.g., several spectra per second) immediately before and during UV exposure.
-
The area of the acrylate C=C peak is monitored over time and normalized to an internal standard peak (a peak that does not change during the reaction) or to its initial value to calculate the degree of conversion.
Visualizing the Curing Process
Diagrams generated using Graphviz can help to visualize the experimental workflows and the logical relationships in the analysis of cure kinetics.
Caption: Workflow for the comparative analysis of acrylate cure kinetics.
References
- 1. [PDF] Kinetic Study of Free-Radical Polymerization of Multifunctional Acrylates and Methacrylates | Semantic Scholar [semanticscholar.org]
- 2. imaging.org [imaging.org]
- 3. Curing behavior of UV-curable coating in presence of different multi-functional monomers - Radtech [radtech-europe.com]
- 4. Photo-Curing Kinetics of 3D-Printing Photo-Inks Based on Urethane-Acrylates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dergipark.org.tr [dergipark.org.tr]
- 6. mdpi.com [mdpi.com]
- 7. Rapid and sensitive determination of the conversion of UV-cured acrylic ester resins by pyrolysis-gas chromatography in the presence of an organic alkali - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. s3.amazonaws.com [s3.amazonaws.com]
- 10. A Study on the Photopolymerization Kinetics of Selected Dental Resins Using Fourier Infrared Spectroscopy (FTIR) - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Dipentaerythritol Pentaacrylate: A Guide for Laboratory Professionals
The safe and compliant disposal of Dipentaerythritol pentaacrylate is a critical aspect of laboratory safety and environmental responsibility. This guide provides detailed procedures for researchers, scientists, and drug development professionals to manage the disposal of this chemical in accordance with established safety protocols. Adherence to these guidelines is essential to minimize health risks and ensure regulatory compliance.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This includes, but is not limited to, safety glasses with side shields or goggles, permeation-resistant gloves, and a lab coat.[1][2] All handling should occur in a well-ventilated area to avoid inhalation of any dust, fumes, or vapors.[3][4]
Step-by-Step Disposal Protocol
The disposal of this compound must adhere to all applicable local, regional, and national environmental regulations.[1][2] This substance should be treated as hazardous waste and managed by a licensed waste disposal company.[4][5]
1. Waste Segregation and Collection:
-
Isolate Waste: Designate a specific, clearly labeled, and compatible waste container for this compound waste. The container should be kept closed when not in use.[3][6]
-
Incompatible Materials: Avoid mixing this waste with incompatible materials such as strong alkalis, acids, or peroxides to prevent hazardous reactions.[6]
-
Collection: Carefully transfer any unused or contaminated this compound into the designated waste container.
2. Spill and Contamination Cleanup:
-
Containment: In the event of a spill, prevent further leakage if it is safe to do so.[1] Do not allow the chemical to enter drains or waterways.[3][4]
-
Absorption: Use an inert absorbent material like vermiculite, sand, or earth to contain the spill. Avoid using combustible materials such as sawdust.[6]
-
Collection of Contaminated Materials: All materials used for cleanup, including absorbent materials and contaminated personal protective equipment, must be collected and placed in the designated hazardous waste container.[6]
3. Storage of Waste:
-
Secure Location: Store the sealed hazardous waste container in a designated, well-ventilated, and secure waste accumulation area.[6]
-
Avoid Ignition Sources: The storage area should be away from heat, sparks, open flames, and direct sunlight.[6]
4. Final Disposal:
-
Professional Disposal: Arrange for the collection and disposal of the hazardous waste container by a licensed and approved hazardous waste disposal vendor.[4][5]
-
Documentation: Complete all necessary hazardous waste manifests or other required paperwork accurately.[6]
-
Contaminated Packaging: Empty containers and packaging that held this compound should be treated as hazardous waste and disposed of in the same manner as the chemical itself; they should not be reused.[1][3]
Quantitative Data Summary
No quantitative data regarding disposal parameters were available in the search results. It is recommended to consult with your institution's Environmental Health and Safety (EHS) department for any specific quantitative limits or reporting requirements.
Experimental Protocol: Small-Scale Spill Decontamination
This protocol outlines the procedure for cleaning a small spill of this compound in a laboratory setting.
Objective: To safely contain, collect, and decontaminate a small spill of this compound.
Methodology:
-
Ensure Safety: Immediately alert others in the vicinity and ensure the area is well-ventilated. Don the appropriate PPE (gloves, goggles, lab coat).
-
Containment: Cover the spill with an inert absorbent material (e.g., vermiculite, sand).
-
Collection: Carefully scoop the absorbent material and place it into a designated hazardous waste container.
-
Surface Decontamination: Clean the spill surface and any non-disposable equipment with a suitable solvent as recommended by your institution's EHS department. All cleaning materials, such as wipes, must also be disposed of as hazardous waste.[6]
-
Final Steps: Securely close the waste container and store it in the designated hazardous waste accumulation area for pickup by a licensed disposal service.
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound waste.
Caption: Workflow for the proper disposal of this compound waste.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Dipentaerythritol Pentaacrylate
Essential safety protocols and logistical plans for the use of Dipentaerythritol pentaacrylate in laboratory settings, ensuring the protection of researchers and the integrity of scientific work.
For laboratory professionals engaged in drug development and scientific research, the proper handling of chemicals is paramount. This guide provides detailed procedural information for the safe use of this compound, covering personal protective equipment (PPE), immediate first aid measures, and operational and disposal plans. Adherence to these guidelines is critical to mitigate risks and ensure a safe research environment.
This compound is recognized as a chemical that can cause skin and serious eye irritation, and may also lead to respiratory irritation.[1][2] Therefore, stringent safety measures are essential.
Operational Plan: From Handling to Disposal
This section outlines the step-by-step procedures for safely managing this compound throughout its lifecycle in the laboratory.
1. Engineering Controls and Storage:
-
Work in a well-ventilated area, preferably in a chemical fume hood.[1][2][3]
-
Facilities should be equipped with an eyewash station and a safety shower.[2][4]
-
Store containers tightly closed in a dry, cool, and well-ventilated place.[1][2][3]
-
Keep the chemical away from incompatible materials such as strong oxidizing agents.[2]
-
Avoid sources of ignition as the substance is a combustible liquid.[5]
2. Personal Protective Equipment (PPE):
-
Eye and Face Protection: Wear tightly fitting safety goggles with side-shields or a face shield.[1][3]
-
Skin Protection:
-
Respiratory Protection:
-
If working outside a fume hood or if dusts or aerosols may be generated, use a NIOSH-approved respirator.
-
For situations where exposure limits may be exceeded, a full-face respirator is recommended.[1]
-
3. Handling Procedures:
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.[1][2]
-
Use non-sparking tools to prevent fire.[1]
4. Accidental Release Measures:
-
Evacuate personnel from the spill area.[1]
-
Remove all sources of ignition.[1]
-
Wear appropriate PPE as described above.[1]
-
Contain the spill using an inert absorbent material (e.g., sand, earth).[2][6]
-
Collect the absorbed material into a suitable, closed container for disposal.[1][2]
-
Do not allow the chemical to enter drains or waterways.[1][2]
5. First Aid Measures:
-
If Inhaled: Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1][2][3]
-
In Case of Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water.[1][2][3] If skin irritation occurs, seek medical advice.[2]
-
In Case of Eye Contact: Rinse cautiously with water for at least 15 minutes.[1] Remove contact lenses if present and easy to do. Continue rinsing.[1][2] Seek immediate medical attention.[1][2]
-
If Swallowed: Rinse mouth with water. Do not induce vomiting.[1] Never give anything by mouth to an unconscious person.[1][3] Call a doctor or poison control center immediately.[1]
6. Disposal Plan:
-
Disposal of this compound and its containers must be in accordance with all applicable federal, state, and local environmental regulations.[6]
-
The material may be sent to a licensed chemical destruction plant or disposed of through controlled incineration with flue gas scrubbing.[1]
-
Contaminated packaging should be triple-rinsed and offered for recycling or reconditioning, or punctured to render it unusable before disposal in a sanitary landfill.[1]
Quantitative Data Summary
| Parameter | Value | Reference |
| Occupational Exposure Limits | ||
| OSHA PEL | Not available | [2] |
| NIOSH REL | Not available | [2] |
| ACGIH TLV | Not available | [2] |
| Physical Properties | ||
| Flash Point | 113 °C (closed cup) | [3] |
| Density | 1.155 g/mL at 25 °C |
Experimental Workflow for Safe Handling
The following diagram illustrates the logical flow for the safe handling of this compound in a laboratory setting.
References
Retrosynthesis Analysis
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
